molecular formula C17H12BrF2N3OS B1669879 DC_AC50

DC_AC50

Número de catálogo: B1669879
Peso molecular: 424.3 g/mol
Clave InChI: DFNOJNBNTVQPCA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

DC_AC50 is an inhibitor of the copper-trafficking proteins Atox1 and CCS. It binds to purified Atox1 and CCS (Kds = 6.8 and 8.2 μM, respectively) and inhibits the interaction between Atox1 and domain 4 of the Cu+-ATPase ATP7B in the presence of zinc in a FRET-based assay when used at a concentration of 100 μM. This compound increases copper and reactive oxygen species (ROS) levels and decreases COX activity and lipid biosynthesis in H1299 cells when used at a concentration of 10 μM. It inhibits the proliferation of H1299, K562, MDA-MB-231, and 212LN cancer cells, but not PIG1, HDF, HaCaT, or MCF-10A cells, in a concentration-dependent manner. This compound (100 mg/kg per day) reduces tumor growth in an H1299 mouse xenograft model.>This compound IS A novel specific inhibitor of human copper-trafficking proteins, binding to Atox1 and CCS and reducing cancer cell proliferation and tumour growth.

Propiedades

IUPAC Name

6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNOJNBNTVQPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12BrF2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of Action of DC_AC50: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 has emerged as a promising small molecule inhibitor with significant potential in oncology. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, focusing on its molecular targets and the downstream cellular consequences of its activity. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound.

Core Mechanism: Dual Inhibition of Copper Chaperones Atox1 and CCS

This compound functions as a dual inhibitor of the copper chaperone proteins Atox1 (Antioxidant-1) and CCS (Copper Chaperone for Superoxide Dismutase)[1][2][3]. These chaperones are critical for intracellular copper trafficking, a process that is often upregulated in cancer cells to meet the demands of increased metabolic activity and proliferation[4]. By binding to Atox1 and CCS, this compound disrupts the normal flow of copper within the cell, leading to a cascade of events that selectively disadvantage cancer cells[2][5].

The binding of this compound to Atox1 and CCS has been quantified, demonstrating a direct interaction with these target proteins.

Target ProteinBinding Affinity (Kd)Reference
Atox1~6.8 µM[6]
CCS (full-length)~8.2 µM[6]

Downstream Cellular Effects of this compound

The inhibition of Atox1 and CCS by this compound triggers a series of downstream cellular events that collectively contribute to its anti-cancer activity.

Disruption of Copper Homeostasis and Increased Intracellular Copper

By blocking the function of Atox1 and CCS, this compound prevents the proper trafficking and distribution of copper ions within the cell. This disruption leads to an accumulation of intracellular copper[7]. In H1299 lung cancer cells, treatment with this compound resulted in an approximately 45% increase in total cellular copper content[7]. This elevation of intracellular copper is a key initiating event in the mechanism of action of this compound.

Induction of Oxidative Stress through Increased Reactive Oxygen Species (ROS)

The accumulation of intracellular copper contributes to a significant increase in reactive oxygen species (ROS)[3][8]. This is thought to occur through Fenton-like reactions where excess copper catalyzes the production of highly reactive hydroxyl radicals. The elevated ROS levels overwhelm the cell's antioxidant defense mechanisms, leading to oxidative damage to lipids, proteins, and DNA. This increase in ROS has been observed in various cancer cell lines treated with this compound[8].

Reduction in Cellular ATP Production

This compound treatment leads to a notable decrease in cellular ATP levels[5][7]. This is attributed to mitochondrial dysfunction, a direct consequence of disrupted copper homeostasis and increased oxidative stress[7]. Copper is an essential cofactor for cytochrome c oxidase (COX), a key enzyme in the mitochondrial electron transport chain responsible for ATP synthesis. By interfering with copper delivery to the mitochondria, this compound impairs COX activity, thereby reducing cellular energy production[4][7].

Inhibition of Cancer Cell Proliferation and Viability

The culmination of disrupted copper homeostasis, increased ROS, and depleted ATP levels is a potent inhibition of cancer cell proliferation and a reduction in cell viability[1][4]. This compound has demonstrated significant anti-proliferative effects across a range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Canine AbramsOsteosarcoma9.88[1][4]
Canine D17Osteosarcoma12.57[1][4]
Human HOSOsteosarcoma5.96[1][4]
Human MG63Osteosarcoma6.68[1][4]
Human H1299Lung Cancer-[1]
Human K562Leukemia-[1]
Human MDA-MB-231Breast Cancer-[1]
Human 212LNHead and Neck Cancer-[1]

Notably, this compound exhibits selectivity for cancer cells, with minimal impact on the proliferation of normal human cell lines such as BEAS-2B (normal lung epithelium) and MCF-10A (normal breast epithelium)[1][4]. This selectivity is likely due to the higher expression of Atox1 and CCS in cancer cells compared to their normal counterparts[7].

In Vivo Anti-Tumor Efficacy

Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of this compound. In nude mice bearing H1299 lung cancer or K562 leukemia xenografts, treatment with this compound resulted in a significant reduction in tumor size compared to vehicle-treated controls[7]. These studies also indicated that this compound is well-tolerated at effective doses, with no significant alterations in complete blood-cell counts or other signs of toxicity[7].

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in the mechanism of action of this compound, the following diagrams have been generated using the DOT language.

cluster_0 This compound Mechanism of Action This compound This compound Atox1_CCS Atox1 & CCS (Copper Chaperones) This compound->Atox1_CCS Inhibits Copper_Trafficking Intracellular Copper Trafficking Atox1_CCS->Copper_Trafficking Mediates Copper_Accumulation Increased Intracellular Copper Copper_Trafficking->Copper_Accumulation Disruption leads to ROS_Production Increased ROS Production Copper_Accumulation->ROS_Production Induces Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Production->Mitochondrial_Dysfunction Causes Cell_Proliferation_Inhibition Inhibition of Cancer Cell Proliferation ROS_Production->Cell_Proliferation_Inhibition Contributes to ATP_Reduction Reduced ATP Production Mitochondrial_Dysfunction->ATP_Reduction Leads to ATP_Reduction->Cell_Proliferation_Inhibition Contributes to cluster_1 Experimental Workflow: In Vitro Analysis Cancer_Cells Cancer Cell Lines DC_AC50_Treatment Treat with this compound Cancer_Cells->DC_AC50_Treatment Cell_Proliferation_Assay Cell Proliferation Assay (e.g., MTT, CCK-8) DC_AC50_Treatment->Cell_Proliferation_Assay ROS_Assay ROS Measurement (e.g., DCF-DA) DC_AC50_Treatment->ROS_Assay ATP_Assay ATP Production Assay DC_AC50_Treatment->ATP_Assay Data_Analysis Data Analysis and IC50 Determination Cell_Proliferation_Assay->Data_Analysis ROS_Assay->Data_Analysis ATP_Assay->Data_Analysis Cell_Prolif_Assay Cell_Prolif_Assay

References

DC_AC50: A Selective Copper Transport Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, and its dysregulation has been increasingly implicated in cancer progression. Cancer cells often exhibit an elevated demand for copper, making the copper transport machinery an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of DC_AC50, a novel small molecule inhibitor that selectively targets the human copper chaperone proteins Atox1 and CCS. By disrupting intracellular copper trafficking, this compound induces cancer-selective cytotoxicity through a multi-pronged mechanism involving oxidative stress, metabolic reprogramming, and inhibition of key signaling pathways. This guide details the mechanism of action, presents key quantitative data, outlines experimental protocols for its study, and provides visual representations of its effects and the pathways it modulates.

Introduction

Copper is a vital trace element essential for the function of numerous cuproenzymes involved in cellular respiration, antioxidant defense, and signaling.[1] However, the redox activity of copper can also be cytotoxic, necessitating a tightly regulated network of transport proteins to manage its intracellular concentration and delivery.[1] Cancer cells display an increased dependence on copper for processes such as angiogenesis, proliferation, and metastasis. This has led to the exploration of copper-targeting strategies as a potential anti-cancer therapeutic avenue.

Unlike traditional copper chelators that non-selectively sequester copper ions and can lead to systemic side effects, this compound represents a new class of inhibitors that target the protein-protein interactions within the copper trafficking pathway.[2] this compound is a dual inhibitor of Antioxidant protein 1 (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS), two key proteins responsible for delivering copper to specific cellular destinations.[3][4] By binding to these chaperones, this compound prevents the transfer of copper ions, leading to a disruption of copper homeostasis specifically in cancer cells, which are more reliant on these pathways.[2] This targeted approach offers a promising therapeutic window, with demonstrated efficacy in various cancer models and minimal effects on normal cells.[1][5]

Mechanism of Action

This compound exerts its anti-cancer effects by directly binding to the copper chaperones Atox1 and CCS, thereby inhibiting their function.[2] This inhibition disrupts the normal flow of intracellular copper, leading to a cascade of downstream events that selectively impact cancer cells.

The primary mechanism involves the following key steps:

  • Inhibition of Copper Chaperones: this compound binds to Atox1 and the N-terminal domain of CCS, preventing them from transferring copper ions to their respective partner proteins, ATP7A/B (for Atox1) and SOD1 (for CCS).[1][2] This action does not involve direct binding to copper ions.[2]

  • Cellular Copper Accumulation: Paradoxically, the inhibition of copper trafficking by this compound leads to an overall increase in total cellular copper content.[5][6]

  • Induction of Oxidative Stress: The accumulation of intracellular copper, coupled with the impaired function of the antioxidant enzyme SOD1 due to lack of copper delivery by CCS, results in a significant increase in reactive oxygen species (ROS).[5][6] This is accompanied by a decrease in the reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio.[6]

  • Mitochondrial Dysfunction and ATP Depletion: The disruption of copper homeostasis affects mitochondrial function. Specifically, the activity of cytochrome c oxidase (COX), a key copper-dependent enzyme in the electron transport chain, is reduced.[5] This leads to decreased oxygen consumption and a significant drop in cellular ATP levels.[5]

  • Activation of AMPK and Inhibition of Lipogenesis: The reduction in cellular ATP activates AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[5] Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis, leading to decreased lipid biosynthesis.[5]

  • Inhibition of Cancer Cell Proliferation and Survival: The combined effects of increased ROS, ATP depletion, and metabolic disruption lead to the selective inhibition of cancer cell proliferation and, in some contexts, the potentiation of apoptosis induced by other chemotherapeutic agents.[4][5] this compound has also been shown to induce cell cycle arrest.[4]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: Binding Affinities of this compound for Copper Chaperones

Target ProteinAssay MethodDissociation Constant (Kd)Reference
Atox1FRET~6.8 µM[3]
Atox1Fluorescence Anisotropy6.4 µM[3]
Full-length CCSFRET~8.2 µM[3]
Full-length CCSFluorescence Anisotropy7.9 µM[3]
CCS Domain IFluorescence Anisotropy12.2 µM[3]

Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50Reference
Canine AbramsOsteosarcoma9.88 µM[1][4]
Canine D1Osteosarcoma12.57 µM[1][4]
Human HOSOsteosarcoma5.96 µM[1][4]
Human MG63Osteosarcoma6.68 µM[1][4]
H1299Human Lung CancerDose-dependent inhibition (0-10 µM)[4][5]
K562Human LeukemiaDose-dependent inhibition (0-10 µM)[4][5]
MDA-MB-231Human Breast CancerDose-dependent inhibition (0-10 µM)[4][5]
212LNHuman Head and Neck CancerDose-dependent inhibition (0-10 µM)[4][5]

Table 3: In Vivo Efficacy of this compound

Animal ModelCancer TypeDosageEffectReference
Nude mice bearing H1299 xenograftsHuman Lung Cancer100 mg/kg per day for 21 daysSignificantly decreased tumor size[3]
Nude mice bearing K562 xenograftsHuman Leukemia100 mg/kg per day for 21 daysSignificantly decreased tumor size[3]
K562 mice modelHuman Leukemia10, 20, and 50 mg/kg per dayTumor-inhibition effects[3]

Experimental Protocols

Förster Resonance Energy Transfer (FRET) Assay for Protein-Ligand Binding

This protocol is designed to measure the binding of this compound to Atox1 and CCS.

Principle: this compound is a self-fluorescent compound.[3] FRET occurs between the tryptophan/tyrosine residues of the target protein (donor) and this compound (acceptor). Upon binding, excitation of the protein's aromatic residues leads to energy transfer and subsequent emission from this compound, which can be measured to determine binding affinity.

Materials:

  • Purified Atox1 or full-length CCS protein

  • This compound stock solution in DMSO

  • Assay buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT, pH 7.1[7]

  • Fluorometer

Procedure:

  • Prepare a 1 µM solution of Atox1 or CCS in the assay buffer.[7]

  • Add increasing concentrations of this compound (e.g., 1-100 µM) to the protein solution. Ensure the final DMSO concentration is minimal (e.g., < 2.5%).[7]

  • Incubate the mixture at room temperature for a specified time to reach equilibrium.

  • Excite the sample at 278 nm (for both tryptophan and tyrosine).[7]

  • Measure the emission spectra. A decrease in the protein's intrinsic fluorescence emission (at ~335 nm for Atox1's tyrosine or ~350 nm for CCS's tryptophan) and a concomitant increase in this compound's emission at 494 nm indicates FRET.[7]

  • Plot the change in fluorescence intensity as a function of this compound concentration and fit the data to a binding curve to calculate the dissociation constant (Kd).

Cell Viability Assay

This protocol is to assess the effect of this compound on cancer cell proliferation.

Materials:

  • Cancer cell lines (e.g., H1299, K562, MDA-MB-231) and normal control cell lines (e.g., BEAS-2B, MCF-10A)

  • Complete cell culture medium

  • This compound stock solution in DMSO

  • Cell viability reagent (e.g., MTT, CellTiter-Glo)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound (e.g., 0-10 µM) for 72 hours.[5] Include a vehicle control (DMSO).

  • After the incubation period, add the cell viability reagent according to the manufacturer's instructions.

  • Incubate as required by the reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Normalize the results to the vehicle control and plot cell viability against this compound concentration to determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol is for quantifying the change in cellular ROS levels upon this compound treatment.

Materials:

  • H1299 cells (or other relevant cancer cell line)

  • This compound

  • ROS-sensitive fluorescent probe (e.g., DCFDA - 2',7'-dichlorofluorescin diacetate)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Culture H1299 cells and treat them with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 12 hours).[6]

  • Harvest the cells and wash them with PBS.

  • Resuspend the cells in PBS containing the DCFDA probe at the manufacturer's recommended concentration.

  • Incubate the cells in the dark at 37°C for 30 minutes.

  • Wash the cells with PBS to remove excess probe.

  • Analyze the fluorescence intensity of the cells using a flow cytometer or visualize them under a fluorescence microscope. An increase in fluorescence indicates higher ROS levels.

Visualizations

Signaling Pathways and Mechanism of Action

DC_AC50_Mechanism This compound This compound Atox1 Atox1 This compound->Atox1 inhibits CCS CCS This compound->CCS inhibits ATP7AB ATP7A/B Atox1->ATP7AB Cu delivery Copper Intracellular Copper COX Cytochrome c Oxidase (COX) Atox1->COX Cu delivery (impaired) SOD1 SOD1 CCS->SOD1 Cu delivery CCS->COX Cu delivery (impaired) ROS ROS ↑ SOD1->ROS scavenges Copper->ROS increases Proliferation Cancer Cell Proliferation ↓ ROS->Proliferation Mito Mitochondria ATP ATP ↓ Mito->ATP produces AMPK AMPK ATP->AMPK activates ATP->Proliferation pAMPK p-AMPK ↑ AMPK->pAMPK ACC1 ACC1 pAMPK->ACC1 inhibits Lipid Lipid Biosynthesis ↓ ACC1->Lipid Lipid->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

Experimental Workflow for Cell Viability Assessment

Cell_Viability_Workflow start Start seed Seed cancer cells in 96-well plate start->seed adhere Allow cells to adhere (overnight) seed->adhere treat Treat with serial dilutions of this compound (0-10 µM) adhere->treat incubate Incubate for 72 hours treat->incubate reagent Add cell viability reagent (e.g., MTT) incubate->reagent read Measure absorbance/ luminescence reagent->read analyze Analyze data and calculate IC50 read->analyze end End analyze->end

Caption: Workflow for assessing this compound's effect on cell viability.

Logical Relationship in Copper Trafficking Inhibition

Copper_Trafficking_Inhibition This compound This compound Chaperones Atox1 CCS This compound->Chaperones Binds to PPI Protein-Protein Interaction This compound->PPI Inhibits Chaperones->PPI Mediates Partners ATP7A/B SOD1 Chaperones:f0->Partners:f0 Delivers Cu to Chaperones:f1->Partners:f1 Delivers Cu to Function Copper Efflux & Sequestration Antioxidant Defense Partners->Function

Caption: Logical flow of this compound's inhibitory action on copper transport.

Conclusion

This compound represents a significant advancement in the development of targeted cancer therapies. By selectively inhibiting the copper chaperones Atox1 and CCS, it exploits the unique metabolic dependencies of cancer cells, leading to their demise while largely sparing normal cells. The multifaceted mechanism, involving ROS induction, ATP depletion, and metabolic reprogramming, provides multiple avenues for therapeutic impact and potentially overcomes resistance mechanisms associated with conventional chemotherapies. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and the broader strategy of targeting copper metabolism in cancer.

References

The Copper Chaperones Atox1 and CCS: Emerging Orchestrators in Oncogenesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The intricate dance of metal ion homeostasis is emerging as a critical regulatory layer in the complex landscape of cancer biology. Among the key players are the copper chaperones, Antioxidant 1 (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS). Traditionally viewed as simple copper couriers, these proteins are now understood to be multifaceted regulators with profound implications for tumor progression, metastasis, and therapeutic resistance. This technical guide provides a comprehensive overview of the current understanding of Atox1 and CCS in cancer, detailing their signaling pathways, functional interactions, and potential as therapeutic targets. We present quantitative expression data across various cancer types, detailed experimental protocols for their study, and visual representations of their molecular pathways to empower researchers and drug development professionals in this burgeoning field.

Introduction: The Double-Edged Sword of Copper in Cancer

Copper, an essential trace element, is a critical cofactor for a myriad of enzymes involved in fundamental cellular processes, including mitochondrial respiration, antioxidant defense, and signal transduction. While vital for normal cell function, cancer cells exhibit an increased demand for copper to fuel their rapid proliferation, angiogenesis, and metastatic dissemination. This dependency, often termed "cuproplasia," presents a therapeutic vulnerability. The intracellular trafficking of this reactive metal is tightly controlled by a network of copper chaperones, with Atox1 and CCS playing central roles in delivering copper to specific cellular compartments and cuproenzymes. Dysregulation of these chaperones can disrupt copper homeostasis, leading to aberrant signaling and the promotion of malignant phenotypes.

Atox1: A Multifunctional Regulator in Cancer Progression

Atox1 is a small, cytosolic protein that performs a dual role in cancer cells: as a copper chaperone and a copper-dependent transcription factor.

The Canonical Chaperone Function of Atox1

In its canonical role, Atox1 binds to and transports cuprous ions (Cu+) from the copper importer CTR1 to the trans-Golgi network, where it delivers copper to the P-type ATPases ATP7A and ATP7B.[1] These transporters then load copper onto cuproenzymes destined for the secretory pathway, such as lysyl oxidase (LOX), an enzyme crucial for extracellular matrix remodeling and cancer cell invasion.[2]

Atox1 as a Transcriptional Regulator

Beyond its chaperone function, Atox1 can translocate to the nucleus in a copper-dependent manner and act as a transcription factor.[3] This nuclear function of Atox1 has been shown to directly regulate the expression of genes involved in cell cycle progression and proliferation, most notably Cyclin D1 (CCND1).[1][3] The transcriptional targets of Atox1 also include genes involved in DNA damage repair and antioxidant defense, such as MDC1 and SOD3.[1]

Atox1 in Cancer Signaling Pathways

Atox1 is implicated in several key oncogenic signaling pathways:

  • RAS-RAF-MEK-ERK Pathway: Atox1 can influence the activity of this critical proliferation pathway.[1]

  • PI3K/AKT/mTOR Pathway: In hepatocellular carcinoma, Atox1 has been shown to promote carcinogenesis by activating the c-Myb/PI3K/AKT signaling cascade.[4][5]

  • p53 Signaling: There is an inverse correlation between Atox1 and p53 levels. In cells with functional p53, Atox1 expression is suppressed under genotoxic stress. Conversely, in p53-deficient tumors, elevated Atox1 levels can promote cell cycle progression.[6]

The multifaceted roles of Atox1 in promoting cell proliferation, migration, and resistance to therapy underscore its significance as a potential therapeutic target.[1][7]

CCS: A Key Player in Redox Balance and Cancer Cell Survival

CCS is the dedicated copper chaperone for superoxide dismutase 1 (SOD1), a critical antioxidant enzyme that detoxifies superoxide radicals.

The Essential Role of CCS in SOD1 Activation

CCS delivers copper to SOD1 in the cytoplasm and mitochondrial intermembrane space, a crucial step for SOD1's enzymatic activity. By activating SOD1, CCS plays a vital role in mitigating oxidative stress, which is often elevated in cancer cells due to their high metabolic rate.

CCS and the ROS-Mediated MAPK/ERK Pathway

In breast cancer, high expression of CCS has been shown to promote cell proliferation and migration. Mechanistically, suppression of CCS leads to an accumulation of reactive oxygen species (ROS), which in turn attenuates the activity of the MAPK/ERK signaling pathway, thereby inhibiting malignant phenotypes.

The Atox1-CCS Interaction: A Crossroads in Copper Trafficking

Atox1 and CCS can directly interact and exchange copper ions.[1][8][9] While the precise functional consequences of this crosstalk in cancer are still being fully elucidated, it is clear that their interplay is crucial for maintaining intracellular copper homeostasis. Disruption of this delicate balance, either through inhibition of one or both chaperones, leads to increased oxidative stress and reduced cellular ATP levels, ultimately triggering cancer cell apoptosis.[2][4] This suggests that the Atox1-CCS axis represents a critical node in the copper-dependent signaling network of cancer cells.

Quantitative Expression of Atox1 and CCS in Cancer

Elevated expression of both Atox1 and CCS has been observed in various human cancers, often correlating with poor prognosis. The following tables summarize the expression patterns of Atox1 and CCS across different cancer types, based on data from The Cancer Genome Atlas (TCGA) and other publicly available datasets.

Cancer TypeAtox1 mRNA Expression (Tumor vs. Normal)Atox1 Protein Expression (Tumor vs. Normal)Associated Prognosis (High Expression)
Breast CancerUpregulated[10]UpregulatedPoor
Colorectal CancerUpregulatedUpregulatedPoor
Liver CancerUpregulated[4]Upregulated[4]Poor
Lung CancerUpregulatedUpregulatedPoor
MelanomaUpregulatedUpregulatedPoor

Table 1: Atox1 Expression in Various Cancers.

Cancer TypeCCS mRNA Expression (Tumor vs. Normal)CCS Protein Expression (Tumor vs. Normal)Associated Prognosis (High Expression)
Breast CancerUpregulated[10]Upregulated[11]Poor (especially in Luminal B subtype)[12]
Colorectal CancerUpregulatedUpregulatedPoor
LymphomaNot consistently reportedUpregulated[11]Poor
Liver CancerUpregulatedUpregulatedPoor
Lung CancerUpregulatedUpregulatedPoor

Table 2: CCS Expression in Various Cancers.

Experimental Protocols for Studying Atox1 and CCS

Detailed methodologies are crucial for the accurate investigation of Atox1 and CCS function in a cancer context. Below are protocols for key experiments.

Co-Immunoprecipitation (Co-IP) of Atox1 and CCS

This protocol is designed to investigate the in-cell interaction between Atox1 and CCS.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)

  • Anti-Atox1 antibody (for immunoprecipitation)

  • Anti-CCS antibody (for western blot detection)

  • Normal rabbit/mouse IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE and western blotting reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Lyse cells in Co-IP Lysis/Wash Buffer on ice for 30 minutes.

  • Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

  • Incubate the pre-cleared lysate with anti-Atox1 antibody or isotype control IgG overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

  • Wash the beads 3-5 times with Co-IP Lysis/Wash Buffer.

  • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluates by SDS-PAGE and western blotting using an anti-CCS antibody.

Chromatin Immunoprecipitation (ChIP) Assay for Atox1

This protocol is used to identify the genomic regions bound by Atox1 in its role as a transcription factor.

Materials:

  • Cancer cell line of interest

  • Formaldehyde (for cross-linking)

  • Glycine (to quench cross-linking)

  • ChIP lysis buffer, shear buffer, and IP dilution buffer

  • Anti-Atox1 antibody

  • Normal rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • Reagents for reversing cross-links and DNA purification

  • qPCR reagents and primers for target gene promoters (e.g., CCND1)

Procedure:

  • Cross-link proteins to DNA by treating cells with 1% formaldehyde.

  • Quench the reaction with glycine.

  • Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-1000 bp.

  • Immunoprecipitate the chromatin with an anti-Atox1 antibody or isotype control IgG overnight at 4°C.

  • Capture the antibody-chromatin complexes with Protein A/G magnetic beads.

  • Wash the beads to remove non-specific binding.

  • Elute the chromatin from the beads and reverse the cross-links.

  • Purify the DNA.

  • Analyze the purified DNA by qPCR to quantify the enrichment of specific target gene promoters.

Wound Healing (Scratch) Assay for Cell Migration

This assay assesses the effect of Atox1 or CCS modulation on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Sterile 200 µl pipette tip

  • Microscope with a camera

Procedure:

  • Seed cells in a 6-well plate and grow to a confluent monolayer.

  • Create a "scratch" in the monolayer with a sterile pipette tip.

  • Wash with PBS to remove detached cells.

  • Add fresh media (with or without inhibitors/siRNA treatment).

  • Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours).

  • Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.

Visualizing the Roles of Atox1 and CCS: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways involving Atox1 and CCS, as well as a typical experimental workflow for their investigation.

Atox1_CCS_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_golgi Trans-Golgi Network cluster_nucleus Nucleus Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 CCS CCS Atox1->CCS Cu Exchange p53 p53 Atox1->p53 Suppression ATP7A_B ATP7A/B Atox1->ATP7A_B Cu delivery Atox1_nuc Atox1 Atox1->Atox1_nuc Translocation SOD1 SOD1 CCS->SOD1 Cu delivery MEK MEK CCS->MEK Cu delivery ROS ROS SOD1->ROS Detoxification Cu(I)->Atox1 Cu(I)->CCS ERK ERK MEK->ERK Activation Proliferation_Migration Proliferation & Migration ERK->Proliferation_Migration Promotes p53->Atox1 Suppression LOX LOX ATP7A_B->LOX Cu loading LOX->Proliferation_Migration Promotes CCND1 Cyclin D1 Gene Atox1_nuc->CCND1 Transcriptional Activation Proliferation Proliferation CCND1->Proliferation

Figure 1: A simplified signaling network illustrating the multifaceted roles of Atox1 and CCS in cancer.

Experimental_Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Validation cluster_invivo In Vivo Confirmation cluster_clinical Clinical Relevance Hypothesis Atox1/CCS drive cancer progression siRNA siRNA knockdown of Atox1 and/or CCS Hypothesis->siRNA CoIP Co-Immunoprecipitation (Atox1-CCS interaction) Hypothesis->CoIP ChIP ChIP-qPCR (Atox1 DNA binding) Hypothesis->ChIP TCGA TCGA/GEO Data Mining (Expression & Prognosis) Hypothesis->TCGA Migration Wound Healing Assay (Cell Migration) siRNA->Migration Proliferation Proliferation Assay (e.g., CCK-8) siRNA->Proliferation Xenograft Xenograft Mouse Model (Tumor Growth) Migration->Xenograft Proliferation->Xenograft IHC Immunohistochemistry (Protein Expression) TCGA->IHC

Figure 2: A representative experimental workflow for investigating the roles of Atox1 and CCS in cancer.

Therapeutic Targeting of Atox1 and CCS

The critical roles of Atox1 and CCS in promoting cancer cell survival and metastasis make them attractive targets for novel therapeutic interventions. Small molecule inhibitors that disrupt the copper-binding function of these chaperones have shown promise in preclinical studies. For instance, the dual inhibitor DCAC50 has been demonstrated to effectively inhibit the proliferation of various cancer cell lines by inducing oxidative stress and reducing intracellular ATP levels.[2][4] Furthermore, targeting the Atox1-driven pathways may enhance the efficacy of existing chemotherapies, such as platinum-based drugs, by overcoming resistance mechanisms.[1]

Conclusion and Future Directions

Atox1 and CCS have transitioned from being considered mere housekeeping proteins to being recognized as pivotal regulators of cancer progression. Their dual functions as copper chaperones and modulators of key signaling pathways place them at the nexus of metal metabolism and oncogenesis. The evidence strongly suggests that targeting these proteins, either individually or in combination, holds significant therapeutic potential.

Future research should focus on several key areas:

  • Elucidating the precise molecular mechanisms by which the Atox1-CCS interaction influences downstream signaling events in a context-dependent manner.

  • Developing more potent and specific small molecule inhibitors for Atox1 and CCS to facilitate their clinical translation.

  • Identifying predictive biomarkers to stratify patients who are most likely to respond to therapies targeting copper metabolism.

  • Exploring combination therapies that pair Atox1/CCS inhibitors with conventional chemotherapy or immunotherapy to achieve synergistic anti-tumor effects.

A deeper understanding of the intricate roles of Atox1 and CCS in cancer will undoubtedly pave the way for innovative and effective therapeutic strategies to combat this devastating disease.

References

The Copper Connection: Unraveling the Role of Copper Trafficking in Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Copper, an essential trace element, is emerging as a critical player in the progression of cancer. While vital for normal cellular function, cancer cells exhibit a distinct avidity for copper, hijacking its metabolic pathways to fuel their rapid proliferation, angiogenesis, and metastatic spread. This guide delves into the intricate mechanisms of copper trafficking within cancer cells and its profound impact on tumorigenesis. We will explore the key proteins responsible for copper import, distribution, and export, and how their dysregulation contributes to the malignant phenotype. Furthermore, this document provides a comprehensive overview of the therapeutic strategies being developed to target these pathways, offering a promising new frontier in oncology. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this guide serves as a critical resource for researchers and clinicians working to exploit the copper dependency of cancer for therapeutic gain.

Introduction: The Emerging Role of Copper in Oncology

Copper is an indispensable cofactor for a multitude of enzymes involved in fundamental biological processes, including cellular respiration, antioxidant defense, and neurotransmitter synthesis.[1] However, a growing body of evidence indicates that cancer cells have an elevated demand for copper compared to their normal counterparts.[2][3] This increased copper accumulation is not a passive consequence of malignant transformation but an active process that fuels key aspects of cancer progression, including cell proliferation, angiogenesis, and metastasis.[3][4]

The homeostatic balance of intracellular copper is tightly regulated by a sophisticated network of transporters and chaperones. Disruptions in this network are increasingly recognized as a hallmark of many cancers.[5] This guide will provide a detailed examination of the core components of the copper trafficking machinery and their specific roles in cancer cell proliferation.

The Machinery of Copper Trafficking: Key Proteins and Their Dysregulation in Cancer

The intracellular journey of copper is orchestrated by a series of specialized proteins that ensure its efficient uptake, delivery to target enzymes, and removal of excess amounts to prevent toxicity.

Copper Importer: Copper Transporter 1 (CTR1)

The primary gateway for copper entry into mammalian cells is the high-affinity copper transporter 1 (CTR1).[1][6] CTR1 is a transmembrane protein that facilitates the uptake of cuprous ions (Cu+).[6] In several cancer types, the expression of CTR1 is dysregulated. Interestingly, while some studies show its upregulation to meet the increased copper demand of tumor cells, others report its downregulation in the context of resistance to platinum-based chemotherapy.[1][7][8] This is because CTR1 is also a major entry point for cisplatin and its analogs.[1][7][9]

Copper Chaperones: ATOX1 and CCS

Once inside the cell, free copper is immediately bound by cytosolic chaperones to prevent its participation in harmful redox reactions. The two primary copper chaperones are:

  • Antioxidant 1 Copper Chaperone (ATOX1): ATOX1 binds and delivers copper to the secretory pathway, specifically to the copper-transporting ATPases, ATP7A and ATP7B, located in the trans-Golgi network.[10][11] ATOX1 has been implicated in promoting cancer cell proliferation and migration.[5][12]

  • Copper Chaperone for Superoxide Dismutase (CCS): CCS is responsible for delivering copper to superoxide dismutase 1 (SOD1), a critical antioxidant enzyme.[13] By ensuring the proper function of SOD1, CCS helps cancer cells cope with the high levels of oxidative stress associated with rapid proliferation and metabolic activity.[13]

Copper Exporters: ATP7A and ATP7B

The copper-transporting P-type ATPases, ATP7A and ATP7B, play a dual role in copper homeostasis. They are responsible for loading copper onto cuproenzymes within the trans-Golgi network and for exporting excess copper from the cell.[14][15] In response to high copper levels, these transporters traffic from the Golgi to the plasma membrane (ATP7A) or to vesicular compartments (ATP7B) to facilitate copper efflux.[15][16] Overexpression of ATP7A and ATP7B is a common feature in many cancers and is strongly associated with resistance to platinum-based chemotherapeutic agents, as they can actively pump these drugs out of the cell.[14][17][18]

Quantitative Data on Copper Trafficking Components in Cancer

The following tables summarize key quantitative findings from various studies, highlighting the altered landscape of copper metabolism in cancer cells.

ParameterCancer Type(s)ObservationFold Change/ValueReference(s)
Copper Concentration Various solid tumorsHigher copper levels in malignant tissues compared to normal tissues.1.46-fold higher (mean)[19]
Lung, BreastSignificantly higher concentrations of copper in tumor tissues.Lung: >2-fold, Breast: >2-fold[20]
CTR1 Expression Ovarian CancerDeletion of CTR1 resulted in an 8-fold reduction in cisplatin uptake.8-fold reduction[16]
HEK293 cellsOverexpression of CTR1 led to a 1.9-fold faster accumulation of cisplatin.1.9-fold increase[21]
ATP7A/ATP7B Expression Cisplatin-resistant ovarian cancer cells1.5-fold higher expression of ATP7A was sufficient to confer resistance to cisplatin, carboplatin, and oxaliplatin.1.5-fold increase[22]
Cisplatin-resistant human epidermoid carcinoma cellsTransfection with ATP7B cDNA resulted in 8.9-fold resistance to cisplatin.8.9-fold increase[23]
ATOX1 Expression Breast Cancer (Stage 1)High ATOX1 mRNA levels correlated with poorer disease-specific survival.Median DSS: 100 months (high ATOX1) vs. 164 months (low ATOX1)[5]
Breast Cancer (Luminal A)High ATOX1 mRNA levels correlated with poorer survival.Median DSS: 91 months (high ATOX1) vs. 171 months (low ATOX1)[15]
Copper Chelation Human hepatocellular carcinoma (HepG2)IC50 value of a copper(II) complex after 24h treatment.58 µg/mL[24]
Pancreatic cancer cell lines (MIA PaCa-2, Panc1)IC50 value of Copper-tolfenamic acid was about half that of tolfenamic acid alone.~2-fold lower[9]

Table 1: Quantitative Impact of Copper and its Traffickers on Cancer Cells. This table summarizes the fold changes in expression or concentration and other quantitative measures related to copper trafficking in cancer.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Copper_Trafficking_in_Cancer_Cell cluster_extracellular Extracellular Space Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Import ATOX1 ATOX1 Cu(I)->ATOX1 CCS CCS Cu(I)->CCS Angiogenesis Angiogenesis Cu(I)->Angiogenesis Promotes ATP7A ATP7A ATOX1->ATP7A Cu Delivery ATP7B ATP7B ATOX1->ATP7B Cu Delivery SOD1 SOD1 CCS->SOD1 Cu Delivery Proliferation Proliferation ATP7A->Proliferation Promotes ATP7B->Proliferation Promotes ROS ROS SOD1->ROS Detoxification

Caption: Role of copper transporters in cisplatin resistance.

Experimental_Workflow_MTT start Start: Seed Cancer Cells in 96-well plate incubate1 Incubate (24h) Allow cells to adhere start->incubate1 treat Treat with Copper Chelator or Experimental Compound (Varying Concentrations) incubate1->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT Reagent (e.g., 10 µL of 5 mg/mL solution) incubate2->add_mtt incubate3 Incubate (2-4h) (Formation of Formazan Crystals) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., 100 µL SDS-HCl) incubate3->solubilize incubate4 Incubate (2-4h in dark) (Dissolution of Crystals) solubilize->incubate4 read Measure Absorbance (570 nm) incubate4->read analyze Data Analysis: Calculate IC50 values read->analyze

Caption: Workflow for MTT cell proliferation assay.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Measurement of Intracellular Copper Concentration by Atomic Absorption Spectrometry (AAS)

This protocol outlines the general steps for quantifying intracellular copper levels.

Materials:

  • Cultured cancer cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • High-purity nitric acid (e.g., 65%)

  • Type 1 ultrapure water

  • Copper standard solution (e.g., 1000 mg/L)

  • Atomic Absorption Spectrometer with a graphite furnace or flame atomizer

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with experimental compounds (e.g., copper chelators) as required.

  • Cell Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove extracellular copper.

    • Add a small volume of ice-cold PBS and detach the cells using a cell scraper.

    • Transfer the cell suspension to a pre-weighed microcentrifuge tube.

  • Cell Lysis and Digestion:

    • Centrifuge the cell suspension to pellet the cells.

    • Remove the supernatant and record the wet weight of the cell pellet.

    • Add a known volume of high-purity nitric acid to the cell pellet to digest the organic material. The volume will depend on the pellet size.

    • Incubate the samples at an elevated temperature (e.g., 60-80°C) until the tissue is completely dissolved.

  • Sample Preparation for AAS:

    • Dilute the digested sample with Type 1 ultrapure water to a final volume that brings the expected copper concentration within the linear range of the AAS instrument.

    • Prepare a series of copper standards of known concentrations by diluting the stock solution with the same concentration of nitric acid and ultrapure water as the samples.

  • AAS Analysis:

    • Set up the AAS instrument according to the manufacturer's instructions for copper analysis (e.g., wavelength 324.7 nm). [20] * Aspirate the blank (acidified water), standards, and samples into the instrument.

    • Generate a calibration curve from the absorbance readings of the standards.

    • Determine the copper concentration in the samples from the calibration curve.

  • Data Normalization:

    • Normalize the copper concentration to the initial cell number or total protein content of the pellet to allow for comparison between samples.

Quantification of Protein Expression by Western Blot

This protocol details the steps for analyzing the expression levels of copper trafficking proteins.

Materials:

  • Cultured cancer cells

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies specific for CTR1, ATP7A, ATP7B, ATOX1, etc.

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system (e.g., CCD camera)

  • Loading control antibody (e.g., β-actin, GAPDH)

Procedure:

  • Protein Extraction:

    • Lyse the cultured cells with ice-cold lysis buffer containing inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations of all samples.

    • Mix a specific amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Imaging:

    • Incubate the membrane with a chemiluminescent substrate.

    • Capture the signal using an imaging system.

  • Quantification and Normalization:

    • Quantify the band intensity of the target protein using image analysis software (e.g., ImageJ). [14] * Normalize the target protein intensity to the intensity of a loading control protein (e.g., β-actin) in the same lane to account for loading differences.

#### 5.3. Cell Proliferation (MTT) Assay

This protocol describes a colorimetric assay to assess cell viability and proliferation.

[4][10]Materials:

  • Cultured cancer cells

  • 96-well tissue culture plates

  • Complete culture medium

  • Experimental compounds (e.g., copper chelators)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS-HCl or DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Treatment:

    • Prepare serial dilutions of the experimental compounds.

    • Remove the medium from the wells and add 100 µL of medium containing the different concentrations of the compounds. Include vehicle-only controls.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Incubate the plate for an additional 2-4 hours at room temperature in the dark, with gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Therapeutic Strategies Targeting Copper Trafficking

The dependence of cancer cells on copper has opened up new avenues for therapeutic intervention. The primary strategies involve either depleting copper levels or inducing copper-mediated toxicity.

Copper Chelation Therapy

Copper chelators are compounds that bind to copper, reducing its bioavailability for cancer cells. S[4]everal copper chelators have been investigated in preclinical and clinical trials for their anti-cancer activity.

[4]* Tetrathiomolybdate (TM): TM is a high-affinity copper chelator that has shown promise in inhibiting tumor growth and angiogenesis in various cancer models, including breast and prostate cancer. *[4][25] Trientine: Another copper chelator used in the treatment of Wilson's disease, trientine has also demonstrated anti-cancer properties.

#### 6.2. Copper Ionophores

Copper ionophores are molecules that facilitate the transport of copper across cell membranes, leading to an increase in intracellular copper levels and inducing cytotoxicity through mechanisms like oxidative stress.

[4]* Clioquinol: This compound has been shown to inhibit proteasome activity in cancer cells by increasing intracellular copper. *[4] Disulfiram: When complexed with copper, disulfiram exhibits potent anti-cancer activity.

Conclusion and Future Directions

The intricate dance of copper within cancer cells presents both a challenge and an opportunity. The dysregulation of copper trafficking pathways is a key vulnerability that can be exploited for therapeutic benefit. The continued elucidation of the molecular mechanisms governing copper homeostasis in cancer will undoubtedly pave the way for the development of novel and more effective anti-cancer strategies. Future research should focus on identifying predictive biomarkers to select patients who are most likely to respond to copper-targeted therapies and on developing combination therapies that synergize with existing treatments to overcome drug resistance. By targeting the "copper Achilles' heel" of cancer, we can hope to forge a new and powerful weapon in the fight against this devastating disease.

References

The Impact of DC_AC50 on Intracellular Copper Homeostasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC_AC50 is a novel small molecule that has garnered significant attention in cancer research for its unique mechanism of action targeting intracellular copper homeostasis. As a dual inhibitor of the copper chaperones Atox1 and CCS, this compound disrupts the normal trafficking of copper ions, leading to a cascade of events that selectively inhibit the proliferation of cancer cells. This technical guide provides an in-depth analysis of the core mechanisms of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved.

Introduction: The Role of Copper in Cellular Processes

Copper is an essential trace element crucial for a multitude of physiological processes. It functions as a catalytic cofactor for enzymes involved in cellular respiration, antioxidant defense, and iron metabolism[1]. The intracellular concentration of copper is tightly regulated to ensure sufficient supply for metabolic needs while preventing the toxic effects of excess copper, which can lead to oxidative stress and damage to macromolecules[1]. This delicate balance is maintained by a network of copper transporters and chaperones.

Two key cytosolic copper chaperones are Atox1 and CCS. Atox1 delivers copper to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B[1][2]. CCS is responsible for delivering copper to superoxide dismutase 1 (SOD1), an important antioxidant enzyme[2]. In many cancer cells, the demand for copper is elevated to support their rapid proliferation and metabolic activity, making the copper homeostasis machinery a promising target for anticancer therapies[3][4].

This compound: A Dual Inhibitor of Atox1 and CCS

This compound is a small molecule identified through screening of chemical libraries for compounds that could inhibit the protein-protein interactions involved in copper transport[3]. It acts as a potent dual inhibitor of both Atox1 and CCS, thereby disrupting two major intracellular copper trafficking pathways[1][5]. Unlike copper chelators that non-selectively bind and remove copper, this compound's mechanism offers a more targeted approach to disrupting copper homeostasis in cancer cells, which exhibit a higher reliance on these chaperone pathways[3].

Quantitative Analysis of this compound's Effects

The efficacy of this compound has been demonstrated across various cancer cell lines. The following tables summarize the key quantitative data from published studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Human Lung CancerNot specified, but dose-dependent inhibition observed up to 10 µM
K562Human LeukemiaNot specified, but dose-dependent inhibition observed up to 10 µM
MDA-MB-231Human Breast CancerNot specified, but dose-dependent inhibition observed up to 10 µM
212LNHuman Head and Neck CancerNot specified, but dose-dependent inhibition observed up to 10 µM
Canine AbramsCanine Osteosarcoma9.88[1][5]
Canine D1Canine Osteosarcoma12.57[1][5]
HOSHuman Osteosarcoma5.96[1][5]
MG63Human Osteosarcoma6.68[1][5]

Table 2: Effects of this compound on Intracellular Copper, ROS, and ATP Levels in H1299 Cells

ParameterTreatmentFold Change/EffectIncubation TimeReference
Total Cellular Copper10 µM this compound~45% increase12 hours
Reactive Oxygen Species (ROS)10 µM this compoundSignificant increase12 hours
Cellular ATP Levels10 µM this compoundNoticeably reduced12 hours
Reduced Glutathione (GSH)10 µM this compoundDecreased12 hours
Oxidized Glutathione (GSSG)10 µM this compoundIncreased12 hours[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability and IC50 Determination (MTT/CCK-8 Assay)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest

  • This compound

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • MTT/CCK-8 Addition: Add MTT or CCK-8 solution to each well and incubate for a period recommended by the manufacturer (typically 1-4 hours).

  • Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control. Plot the viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.

Measurement of Intracellular Copper Levels (ICP-MS)

This protocol describes the use of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to quantify total intracellular copper.

Materials:

  • Cells treated with this compound or control

  • Phosphate-buffered saline (PBS)

  • Nitric acid (trace metal grade)

  • ICP-MS instrument

Procedure:

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove extracellular copper.

  • Cell Lysis: Lyse the cells using a suitable method (e.g., sonication or treatment with a lysis buffer).

  • Acid Digestion: Digest the cell lysates with concentrated nitric acid to break down organic matter and release the copper ions.

  • Sample Dilution: Dilute the digested samples to a suitable concentration for ICP-MS analysis.

  • ICP-MS Analysis: Analyze the samples using an ICP-MS instrument to determine the concentration of copper.

  • Data Normalization: Normalize the copper concentration to the total protein content of the cell lysate to account for variations in cell number.

Measurement of Intracellular Reactive Oxygen Species (ROS) (H2DCFDA Assay)

This protocol details the use of the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

Materials:

  • Cells treated with this compound or control

  • H2DCFDA dye

  • Culture medium without phenol red

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with this compound or a control for the desired time.

  • Dye Loading: Incubate the cells with H2DCFDA in phenol red-free medium. The H2DCFDA is deacetylated by intracellular esterases to the non-fluorescent H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Washing: Wash the cells to remove the excess dye.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation/emission ~485/535 nm) or by flow cytometry.

  • Data Analysis: Compare the fluorescence intensity of the this compound-treated cells to that of the control cells to determine the relative increase in ROS levels.

Visualizing the Impact of this compound

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows related to this compound's mechanism of action.

DC_AC50_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 Cu(I)->Atox1 CCS CCS Cu(I)->CCS ATP7A/B ATP7A/B Atox1->ATP7A/B Cu delivery Copper_Accumulation Copper Accumulation SOD1 SOD1 CCS->SOD1 Cu delivery This compound This compound This compound->Atox1 Inhibition This compound->CCS Inhibition Secretory_Pathway Secretory Pathway (Golgi) ATP7A/B->Secretory_Pathway ROS Increased ROS Cell_Proliferation Inhibition of Cancer Cell Proliferation ROS->Cell_Proliferation ATP_prod Reduced ATP Production ATP_prod->Cell_Proliferation Copper_Accumulation->ROS Copper_Accumulation->ATP_prod

Figure 1: Mechanism of action of this compound.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Endpoint Assays cluster_data_analysis Data Analysis Seed_Cells Seed Cancer Cells Treat_Cells Treat with this compound (Dose-Response) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate Viability_Assay Cell Viability Assay (MTT/CCK-8) Incubate->Viability_Assay Copper_Assay Intracellular Copper Measurement (ICP-MS) Incubate->Copper_Assay ROS_Assay Intracellular ROS Measurement (H2DCFDA) Incubate->ROS_Assay IC50_Calc Calculate IC50 Viability_Assay->IC50_Calc Copper_Quant Quantify Copper Levels Copper_Assay->Copper_Quant ROS_Quant Quantify ROS Levels ROS_Assay->ROS_Quant Final_Analysis Correlate Findings and Determine Mechanism

Figure 2: General experimental workflow.

Conclusion

This compound represents a promising strategy in cancer therapy by targeting the intricate network of intracellular copper homeostasis. Its ability to dually inhibit Atox1 and CCS leads to a multi-faceted attack on cancer cells, including the induction of oxidative stress and the depletion of cellular energy reserves. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound and similar compounds that modulate intracellular copper trafficking. Further research is warranted to explore the full spectrum of its activity and to translate these preclinical findings into clinical applications.

References

Preliminary Investigation of DC_AC50 in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC_AC50 is an investigational small molecule that has demonstrated significant potential as an anti-cancer agent. This document provides a comprehensive technical overview of the preliminary research on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental methodologies used in its evaluation. This compound acts as a dual inhibitor of the copper chaperones Atox1 and CCS, disrupting intracellular copper homeostasis and leading to cancer cell-selective cytotoxicity. This guide synthesizes key quantitative data, details experimental protocols, and visualizes the underlying molecular pathways to serve as a valuable resource for the oncology research and drug development community.

Introduction

Copper is an essential cofactor for numerous enzymes involved in critical cellular processes, including mitochondrial respiration, antioxidant defense, and signaling.[1] Cancer cells often exhibit an increased demand for copper to support their rapid proliferation and metabolic activity. This dependency on copper presents a therapeutic window for targeting copper metabolism as an anti-cancer strategy. This compound was identified through a screening of over 200,000 small molecules as a compound that selectively inhibits the proliferation of cancer cells by disrupting copper trafficking.[2] Unlike traditional copper chelators, which can cause systemic copper depletion and associated toxicities, this compound offers a more targeted approach by inhibiting the protein-protein interactions of copper chaperones.[2]

Mechanism of Action

This compound functions as a dual inhibitor of two key copper chaperones: Antioxidant protein 1 (Atox1) and Copper chaperone for superoxide dismutase (CCS).[2] These chaperones are responsible for delivering copper to specific cuproenzymes within the cell.

  • Atox1: Transports copper to the trans-Golgi network for incorporation into cuproenzymes like lysyl oxidase.

  • CCS: Delivers copper to superoxide dismutase 1 (SOD1) in the cytoplasm and mitochondrial intermembrane space.

By binding to Atox1 and CCS, this compound prevents the transfer of copper to their respective partner proteins.[2] This disruption of the copper trafficking pathway leads to a cascade of downstream effects that selectively impact cancer cells, which are often more reliant on these pathways.[2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
H1299Human Lung CancerDose-dependent inhibition (0-10 μM)
K562Human LeukemiaDose-dependent inhibition (0-10 μM)
MDA-MB-231Human Breast CancerDose-dependent inhibition (0-10 μM)
212LNHead and Neck CancerDose-dependent inhibition (0-10 μM)
Canine AbramsCanine Osteosarcoma9.88
Canine D1Canine Osteosarcoma12.57
HOSHuman Osteosarcoma5.96
MG63Human Osteosarcoma6.68

Data sourced from multiple studies.[1][3]

Table 2: Effects of this compound on Cellular Processes in H1299 Lung Cancer Cells

ParameterTreatmentEffect
Cellular Copper Content10 μM this compound (12h)~45% increase
Reactive Oxygen Species (ROS)10 μM this compound (12h)Significant increase
Cellular ATP Levels10 μM this compound (12h)Significant reduction
COX Activity10 μM this compound (12h)Significant reduction
Oxygen Consumption10 μM this compound (12h)Significant decrease

Data sourced from a study by Wang et al.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

FRET-Based Binding Assay for this compound with Atox1 and CCS

This protocol describes a Förster Resonance Energy Transfer (FRET) assay to demonstrate the direct binding of this compound to its target proteins, Atox1 and CCS. This method leverages the intrinsic fluorescence of this compound.[3]

Materials:

  • Purified recombinant human Atox1 and full-length CCS proteins.

  • This compound.

  • Assay Buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT (pH 7.1).[4]

  • Spectrofluorometer.

Procedure:

  • Prepare a 1 µM solution of either Atox1 or full-length CCS in the assay buffer.[4]

  • Dispense 200 µL of the protein solution into a quartz cuvette.

  • Set the excitation wavelength of the spectrofluorometer to 278 nm (for excitation of Tryptophan/Tyrosine residues in the proteins).[3]

  • Measure the baseline fluorescence emission spectrum of the protein solution (typically with a maximum at 335 nm for Atox1 and 350 nm for CCS).[3]

  • Prepare a stock solution of this compound in DMSO.

  • Add increasing concentrations of this compound (e.g., 1-100 µM) to the protein solution. Ensure the final DMSO concentration remains low (e.g., <5 µL in 200 µL buffer) to avoid interference.[4]

  • After each addition of this compound, incubate for a short period to allow for binding and then record the fluorescence emission spectrum.

  • Observe the decrease in the protein's fluorescence emission at its maximum wavelength and the simultaneous increase in this compound's emission at 494 nm, indicating FRET.[3]

  • The binding affinities (Kd) can be calculated from the changes in fluorescence intensity.[3]

Cellular ATP Level Measurement

This protocol outlines the measurement of intracellular ATP levels in cancer cells treated with this compound using a bioluminescent assay.[3]

Materials:

  • Cancer cell line of interest (e.g., H1299).

  • This compound.

  • DMSO (vehicle control).

  • ATP-bioluminescent somatic-cell assay kit (e.g., from Sigma-Aldrich).

  • Luminometer.

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or DMSO for the desired time (e.g., 12 hours).[3]

  • At the end of the treatment period, lyse the cells to release ATP according to the kit manufacturer's instructions.

  • Add the ATP enzyme mix provided in the kit to each well.

  • Immediately measure the luminescence using a luminometer.

  • The luminescence intensity is directly proportional to the ATP concentration. Normalize the results to the vehicle-treated control cells.

Cyclooxygenase (COX) Activity Assay

This protocol details the measurement of COX activity in cancer cells following treatment with this compound.[3]

Materials:

  • Cancer cell line of interest (e.g., H1299).

  • This compound.

  • COX activity assay kit (fluorometric or colorimetric).

  • Plate reader.

Procedure:

  • Culture and treat cells with this compound as described in the ATP measurement protocol.

  • After treatment, harvest the cells and prepare cell lysates according to the COX activity assay kit's protocol.

  • Perform the COX activity assay by incubating the cell lysates with the provided substrate and probe.

  • Measure the fluorescence or absorbance at the appropriate wavelength using a plate reader.

  • The signal intensity corresponds to the COX activity. Compare the activity in this compound-treated cells to that in control cells.

Xenograft Mouse Model for In Vivo Efficacy

This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.[3]

Materials:

  • Immunocompromised mice (e.g., nude mice).

  • Cancer cell line (e.g., H1299 or K562).

  • This compound.

  • Vehicle control solution.

  • Calipers for tumor measurement.

Procedure:

  • Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., 100 mg/kg/day via intraperitoneal injection) to the treatment group and the vehicle solution to the control group for a specified duration (e.g., 21 days).[3]

  • Measure the tumor volume using calipers at regular intervals throughout the study.

  • Monitor the body weight and general health of the mice as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflow for its discovery and initial characterization.

DC_AC50_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular Copper (Cu+) Copper (Cu+) Atox1 Atox1 Copper (Cu+)->Atox1 Transport CCS CCS Copper (Cu+)->CCS Transport This compound This compound This compound->Atox1 Inhibition This compound->CCS Inhibition ATP7A_ATP7B ATP7A/B Atox1->ATP7A_ATP7B Cu Delivery ROS Increased ROS Atox1->ROS Disruption leads to COX COX Activity Atox1->COX Indirect Effect SOD1 SOD1 CCS->SOD1 Cu Delivery CCS->ROS Disruption leads to CCS->COX Indirect Effect ATP ATP Production COX->ATP AMPK AMPK Activation ATP->AMPK Low ATP Lipogenesis Lipogenesis AMPK->Lipogenesis Inhibition

Caption: Mechanism of action of this compound.

Experimental_Workflow Screening Virtual Screening (>200,000 compounds) FRET_Assay FRET-based Inhibition Assay Screening->FRET_Assay Cell_Proliferation Cancer Cell Proliferation Assay FRET_Assay->Cell_Proliferation Hit_Identification Hit Identification (this compound) Cell_Proliferation->Hit_Identification Mechanism_Studies Mechanism of Action Studies Hit_Identification->Mechanism_Studies In_Vivo_Studies In Vivo Efficacy Studies Hit_Identification->In_Vivo_Studies Binding_Assay Direct Binding Assay (FRET) Mechanism_Studies->Binding_Assay Cellular_Assays Cellular Assays (ROS, ATP, COX) Mechanism_Studies->Cellular_Assays Xenograft_Model Xenograft Mouse Model In_Vivo_Studies->Xenograft_Model

Caption: Experimental workflow for this compound.

Downstream_Signaling cluster_inhibition Direct Inhibition cluster_effects Downstream Cellular Effects This compound This compound Atox1 Atox1 This compound->Atox1 CCS CCS This compound->CCS Copper_Dysregulation Copper Dysregulation Atox1->Copper_Dysregulation CCS->Copper_Dysregulation Mitochondrial_Dysfunction Mitochondrial Dysfunction Copper_Dysregulation->Mitochondrial_Dysfunction Increased_ROS Increased ROS Mitochondrial_Dysfunction->Increased_ROS Decreased_ATP Decreased ATP Mitochondrial_Dysfunction->Decreased_ATP Metabolic_Stress Metabolic Stress AMPK_Activation AMPK Activation Metabolic_Stress->AMPK_Activation Cell_Proliferation_Inhibition Inhibition of Cell Proliferation & Apoptosis Increased_ROS->Cell_Proliferation_Inhibition Decreased_ATP->Metabolic_Stress Lipogenesis_Inhibition Inhibition of Lipogenesis AMPK_Activation->Lipogenesis_Inhibition Lipogenesis_Inhibition->Cell_Proliferation_Inhibition

Caption: Downstream signaling of this compound.

Conclusion and Future Directions

The preliminary investigation of this compound reveals a promising and novel anti-cancer agent with a distinct mechanism of action. By targeting the copper chaperones Atox1 and CCS, this compound selectively induces cytotoxicity in cancer cells through the induction of oxidative and metabolic stress. The preclinical data summarized in this guide provide a strong rationale for its further development.

Future research should focus on:

  • Comprehensive preclinical toxicology and pharmacokinetic studies.

  • Identification of predictive biomarkers to select patient populations most likely to respond to this compound therapy.

  • Evaluation of this compound in combination with other anti-cancer agents.

  • Initiation of Phase I clinical trials to assess the safety, tolerability, and preliminary efficacy of this compound in cancer patients.

This technical guide serves as a foundational resource for researchers and clinicians interested in the continued investigation and potential clinical translation of this compound.

References

The Role of DC_AC50 in the Induction of Reactive Oxygen Species: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule DC_AC50 and its pivotal role in inducing reactive oxygen species (ROS) in cancer cells. By elucidating its mechanism of action, downstream signaling effects, and relevant experimental protocols, this document serves as a comprehensive resource for researchers in oncology and drug development.

Introduction

This compound is a novel small molecule that has garnered significant attention in cancer research for its selective anti-proliferative effects on cancer cells while sparing normal cells.[1][2] Its primary mechanism of action involves the inhibition of intracellular copper trafficking, a process that is often dysregulated in cancerous tissues and is crucial for tumor growth and proliferation.[1][3] By targeting the copper chaperones Atox1 and CCS, this compound disrupts copper homeostasis, leading to a cascade of cellular events, most notably the accumulation of reactive oxygen species (ROS).[2][4] This guide will explore the intricate mechanisms by which this compound induces ROS and the subsequent signaling pathways that are activated, ultimately leading to the suppression of cancer cell growth.

Core Mechanism: Inhibition of Copper Trafficking and ROS Induction

This compound functions as a dual inhibitor of the copper chaperone proteins Atox1 (Antioxidant 1 copper chaperone) and CCS (Copper Chaperone for Superoxide Dismutase).[1][3] These chaperones are essential for delivering copper ions to various cuproenzymes within the cell.

  • Atox1: Primarily delivers copper to the secretory pathway.[3]

  • CCS: Specifically delivers copper to superoxide dismutase 1 (SOD1), an antioxidant enzyme crucial for mitigating oxidative stress.[2]

By binding to Atox1 and CCS, this compound prevents the transfer of copper to their respective partner proteins.[1] This disruption of the copper trafficking pathway leads to a significant increase in the total intracellular copper content, with studies showing an approximate 45% rise in cancer cells upon treatment with this compound.[2] The accumulation of unbound or loosely bound copper ions is a key contributor to the generation of ROS through Fenton-like reactions, where copper ions catalyze the conversion of hydrogen peroxide (H₂O₂) into highly reactive hydroxyl radicals (•OH). This surge in ROS creates a state of oxidative stress within the cancer cells.[2][5]

cluster_0 Copper Trafficking This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits CCS CCS This compound->CCS Inhibits Copper Intracellular Copper ROS Reactive Oxygen Species (ROS) Copper->ROS Accumulation Leads to

Figure 1: this compound's primary mechanism of ROS induction.

Downstream Signaling Consequences of ROS Induction

The elevation of intracellular ROS by this compound triggers several downstream signaling pathways that collectively contribute to its anti-cancer effects.

Activation of the AMPK Pathway and Inhibition of Lipid Biosynthesis

The increased oxidative stress induced by this compound can lead to mitochondrial dysfunction, resulting in a decrease in cellular ATP production.[2] This reduction in the cell's energy currency is sensed by AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[2] The altered ATP/AMP ratio leads to the phosphorylation and activation of AMPK.

Activated AMPK, in turn, phosphorylates and inactivates key enzymes involved in anabolic processes, such as acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis.[2] The inhibition of ACC1 leads to a significant decrease in lipid biosynthesis, a process vital for the rapid proliferation of cancer cells which require lipids for membrane production and signaling.[2]

ROS Increased ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria ATP Reduced ATP Production Mitochondria->ATP AMPK AMPK Activation ATP->AMPK ACC1 ACC1 Phosphorylation (Inactivation) AMPK->ACC1 Lipid_Biosynthesis Decreased Lipid Biosynthesis ACC1->Lipid_Biosynthesis

Figure 2: ROS-mediated activation of the AMPK pathway.
Impairment of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade that promotes cell proliferation, differentiation, and survival. In many cancers, this pathway is hyperactivated. Interestingly, while moderate levels of ROS can sometimes promote tumorigenesis, the substantial increase in ROS induced by this compound has been shown to impair MAPK/ERK signaling.[6][7]

The inhibition of CCS by this compound leads to an overload of ROS.[6] This oxidative stress can inhibit the phosphorylation and activation of key components of the MAPK/ERK pathway, such as MEK1/2 and ERK1/2.[6] The attenuation of this pro-proliferative signaling pathway contributes to the anti-cancer effects of this compound.[8]

This compound This compound CCS CCS Inhibition This compound->CCS ROS Increased ROS CCS->ROS MEK MEK1/2 Phosphorylation ROS->MEK Inhibits ERK ERK1/2 Phosphorylation MEK->ERK Proliferation Cancer Cell Proliferation ERK->Proliferation Promotes

Figure 3: ROS-mediated impairment of the MAPK/ERK pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer cell lines as reported in the literature.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Lung CancerNot specified, dose-dependent inhibition[2]
K562LeukemiaNot specified, dose-dependent inhibition[2]
MDA-MB-231Breast CancerNot specified, dose-dependent inhibition[2][7]
212LNHead and Neck CancerNot specified, dose-dependent inhibition[2]
Canine AbramsOsteosarcoma9.88[3]
Canine D17Osteosarcoma12.57[3]
Human HOSOsteosarcoma5.96[3]
Human MG63Osteosarcoma6.68[3]

Table 2: Summary of Other Quantitative Effects of this compound

ParameterCell LineEffectReference
Intracellular CopperH1299~45% increase[2]
ROS LevelsH1299Significant increase[2]
ROS LevelsMDA-MB-231Significant increase[6]
ATP LevelsH1299Noticeably reduced[2]
GSH/GSSG RatioH1299Decreased (Reduced GSH, Increased GSSG)[2]
Lipid BiosynthesisH1299Significant decrease[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's effects.

Measurement of Intracellular ROS using DCFH-DA

This protocol is adapted from established methods for detecting cellular ROS.[2][9]

Materials:

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • This compound

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in appropriate culture vessels (e.g., 6-well plates) and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 12 hours).

  • After treatment, wash the cells twice with warm PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • For flow cytometry, detach the cells, resuspend them in PBS, and analyze immediately using a flow cytometer with excitation at 488 nm and emission at ~525 nm.

  • For fluorescence microscopy, add PBS to the wells and visualize the cells using a fluorescence microscope with a standard FITC filter set.

Cell Viability Assessment using MTT Assay

This protocol is a standard method for determining cell viability.[10]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Cell culture medium

  • This compound

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound for the desired time period (e.g., 72 hours).[2]

  • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well.

  • Gently agitate the plate to ensure complete dissolution of the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

cluster_ROS ROS Measurement cluster_Viability Cell Viability Start Seed Cancer Cells Treat Treat with this compound Start->Treat Incubate Incubate (e.g., 12-72h) Treat->Incubate DCFH_DA Incubate with DCFH-DA Incubate->DCFH_DA MTT Incubate with MTT Incubate->MTT Analyze_ROS Analyze via Flow Cytometry or Microscopy DCFH_DA->Analyze_ROS Solubilize Solubilize Formazan MTT->Solubilize Analyze_Via Measure Absorbance Solubilize->Analyze_Via

Figure 4: General experimental workflow for studying this compound.

Conclusion

This compound represents a promising strategy for cancer therapy by selectively targeting copper metabolism in cancer cells. Its ability to inhibit the copper chaperones Atox1 and CCS leads to an accumulation of intracellular copper and a subsequent surge in reactive oxygen species. This induced oxidative stress activates downstream signaling pathways, such as the energy-sensing AMPK pathway, and impairs pro-proliferative pathways like the MAPK/ERK cascade. The culmination of these effects is the potent and selective inhibition of cancer cell proliferation. The detailed mechanisms and experimental protocols outlined in this guide provide a solid foundation for further research into this compound and the development of novel anti-cancer therapeutics that exploit the unique metabolic vulnerabilities of tumors.

References

An In-depth Technical Guide to the Cellular Pathways Affected by DC_AC50 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DC_AC50 is a novel small molecule that functions as a dual inhibitor of the human copper chaperone proteins, Antioxidant 1 Copper Chaperone (Atox1) and Copper Chaperone for Superoxide Dismutase (CCS).[1][2] By disrupting intracellular copper trafficking, this compound selectively induces anti-proliferative effects in cancer cells, which have a high demand for copper, while exhibiting minimal toxicity to normal cells.[1][3][4] This document provides a comprehensive overview of the cellular and signaling pathways modulated by this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development efforts.

Core Mechanism of Action: Disruption of Copper Homeostasis

The primary mechanism of this compound involves the direct inhibition of Atox1 and CCS, two critical chaperones responsible for delivering copper to specific cuproenzymes.[1] this compound binds to these chaperones, preventing them from transferring copper ions (Cu¹⁺) to their respective protein targets.[1]

  • Atox1 Inhibition: this compound blocks Atox1 from delivering copper to the ATP7A and ATP7B transporters in the secretory pathway.[4]

  • CCS Inhibition: It prevents CCS from inserting copper into Superoxide Dismutase 1 (SOD1), an essential antioxidant enzyme.[5]

This inhibition of protein-protein interactions disrupts the normal copper trafficking system, leading to a cascade of downstream cellular effects.[1] Notably, administration of this compound leads to an overall increase in the total cellular copper content, suggesting a compensatory uptake or an inability of the cell to properly compartmentalize or efflux the metal.[6][7]

cluster_extracellular cluster_intracellular Intracellular Cu_ext Copper (Cu¹⁺) CTR1 CTR1 (Copper Transporter) Cu_ext->CTR1 Cu_int Intracellular Copper Pool CTR1->Cu_int Import Atox1 Atox1 Cu_int->Atox1 CCS CCS Cu_int->CCS ATP7AB ATP7A/B (Golgi Network) Atox1->ATP7AB Cu¹⁺ Transfer SOD1 SOD1 CCS->SOD1 Cu¹⁺ Transfer This compound This compound This compound->Atox1 Inhibition This compound->CCS Inhibition

Figure 1. Mechanism of this compound on Copper Trafficking.

Key Cellular Pathways Modulated by this compound

The disruption of copper homeostasis by this compound triggers several interconnected cellular pathways, primarily leading to metabolic stress and reduced cell viability in cancer cells.

Induction of Oxidative Stress

Treatment with this compound leads to a significant increase in cellular reactive oxygen species (ROS).[6][7] This is accompanied by a decrease in the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG) and a reduction in the NADPH/NADP+ ratio, indicating a state of severe oxidative stress.[7] The accumulation of intracellular copper and the impaired function of SOD1 likely contribute to this ROS buildup.[6]

Impairment of Mitochondrial Respiration and Energy Metabolism

This compound administration significantly reduces cellular ATP production.[3][6] This bioenergetic defect is linked to impaired mitochondrial function. Specifically, this compound treatment lowers the activity of cytochrome c oxidase (COX), a critical copper-dependent enzyme complex in the electron transport chain, and decreases the rate of oxygen consumption.[3][8]

Activation of AMPK and Inhibition of Lipid Biosynthesis

The reduction in cellular ATP levels leads to the activation of AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[6] Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), a rate-limiting enzyme in fatty acid synthesis.[6] This results in a significant decrease in lipid biosynthesis, depriving cancer cells of essential building blocks for membrane production required for rapid proliferation.[6]

This compound This compound Atox1_CCS Atox1 / CCS This compound->Atox1_CCS Inhibition Copper_Dysregulation Copper Dysregulation (↑ Intracellular Cu, ↓ Cuproenzyme activity) Atox1_CCS->Copper_Dysregulation ROS ↑ ROS Copper_Dysregulation->ROS ATP ↓ ATP Production (↓ COX Activity) Copper_Dysregulation->ATP Proliferation ↓ Cancer Cell Proliferation & Viability ROS->Proliferation AMPK AMPK Activation ATP->AMPK ATP->Proliferation ACC1 ↓ ACC1 Activity AMPK->ACC1 Lipid_Biosynthesis ↓ Lipid Biosynthesis ACC1->Lipid_Biosynthesis Lipid_Biosynthesis->Proliferation

Figure 2. Downstream Signaling Consequences of this compound.

Inhibition of Cell Proliferation and Cell Cycle

This compound is highly effective at inhibiting the proliferation of various cancer cell lines in a dose-dependent manner.[3][4] This anti-proliferative effect is associated with cell cycle arrest, as evidenced by the decreased expression of the mitotic marker phospho-histone H3.[3][4] Furthermore, this compound can potentiate apoptosis induced by conventional chemotherapies like carboplatin.[3][9]

Modulation of Other Signaling Pathways

Emerging evidence suggests this compound's effects may extend to other critical cancer signaling pathways:

  • MAPK Pathway: In BRAF-mutated melanoma cells, inhibition of Atox1 by this compound has been shown to decrease the phosphorylation of ERK1/2.

  • PI3K/AKT Pathway: In hepatocellular carcinoma, Atox1 inhibition via this compound was found to impact the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5]

Quantitative Data Summary

The biological activity of this compound has been quantified through various in vitro assays.

Table 1: Binding Affinity of this compound

This table summarizes the dissociation constants (Kd) for this compound binding to its target chaperone proteins, as determined by Förster resonance energy transfer (FRET) and fluorescence anisotropy (FA) assays.[3]

Target ProteinAssay MethodDissociation Constant (Kd)
Atox1FRET~6.8 µM
Atox1FA6.4 µM
Full-length CCSFRET~8.2 µM
Full-length CCSFA7.9 µM
CCS Domain IFA12.2 µM
Table 2: In Vitro Anti-proliferative Activity of this compound

This table presents the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines after 72 hours of treatment.[3][4]

Cell LineCancer TypeIC50 Value (µM)
H1299Human Lung CancerData indicates dose-dependent inhibition (2.5-10 µM)
K562Human LeukemiaData indicates dose-dependent inhibition (2.5-10 µM)
MDA-MB-231Human Breast CancerData indicates dose-dependent inhibition (2.5-10 µM)
212LNHuman Head and Neck CancerData indicates dose-dependent inhibition (2.5-10 µM)
Canine AbramsCanine Osteosarcoma9.88 µM
Canine D1Canine Osteosarcoma12.57 µM
HOSHuman Osteosarcoma5.96 µM
MG63Human Osteosarcoma6.68 µM

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound.

Culture 1. Cell Culture (e.g., H1299, K562) Treatment 2. This compound Treatment (0-10 µM for 12-72h) Culture->Treatment Harvest 3. Cell Harvesting & Lysis Treatment->Harvest Assay 4. Downstream Assays Harvest->Assay Viability Viability (MTT) Assay->Viability Western Western Blot (p-AMPK, p-ACC1) Assay->Western Metabolism Metabolic Assays (ROS, ATP) Assay->Metabolism

Figure 3. General Experimental Workflow for this compound Analysis.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cancer cells (e.g., H1299, HOS) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0 to 10 µM) for 72 hours. Include a vehicle control (DMSO).[3]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for AMPK Pathway Activation
  • Cell Treatment & Lysis: Culture H1299 cells and treat with various concentrations of this compound (0-10 µM) for 12 hours.[6] Lyse cells in ice-cold RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run at 100 V for 1.5 hours.

  • Transfer: Transfer proteins to a PVDF membrane at 300 mA for 2 hours.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK, AMPK, p-ACC1, ACC1, and a loading control (e.g., β-actin).

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Intracellular ROS Measurement
  • Cell Treatment: Seed cells in a 96-well black, clear-bottom plate. Treat with this compound (e.g., 5-10 µM) for 12 hours.[5][7]

  • Probe Loading: Wash cells with warm PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in PBS for 30 minutes at 37°C in the dark.[10]

  • Measurement: Wash cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[10]

  • Analysis: Normalize the fluorescence intensity of treated cells to that of control cells to determine the fold increase in ROS.

Cellular ATP Level Measurement
  • Cell Treatment: Plate cells and treat with this compound (e.g., 10 µM) for 12 hours.[3]

  • Lysis: Lyse the cells using the buffer provided in a commercial ATP bioluminescence assay kit.[7]

  • Assay Reaction: In a white 96-well plate, mix the cell lysate with the ATP enzyme mix (containing luciferase and luciferin).[3][11]

  • Measurement: Immediately measure the luminescence using a luminometer.

  • Analysis: Quantify the ATP concentration by comparing the luminescence readings to a standard curve generated with known ATP concentrations.

Conclusion

This compound represents a promising therapeutic strategy that targets the unique metabolic dependency of cancer cells on copper. By inhibiting the copper chaperones Atox1 and CCS, this compound disrupts copper homeostasis, leading to a multi-pronged attack on cancer cell viability through the induction of oxidative stress, impairment of mitochondrial function, and inhibition of critical biosynthetic pathways. The data and protocols presented in this guide offer a foundational resource for researchers aiming to further explore the mechanism of this compound and develop novel anti-cancer therapies based on the principle of copper trafficking inhibition.

References

The Selectivity of DC_AC50: A Targeted Approach to Disrupting Copper Homeostasis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of therapeutic agents with high efficacy against cancer cells and minimal toxicity to normal tissues is a central goal in oncology research. DC_AC50 has emerged as a promising small molecule that exhibits significant selectivity for cancer cells by targeting a fundamental cellular process: copper metabolism. This technical guide provides a comprehensive overview of the core mechanisms, quantitative data, and experimental methodologies that underpin the selective anti-cancer activity of this compound.

Core Concept: Exploiting Cancer's Copper Addiction

Cancer cells exhibit an increased demand for copper to support their rapid proliferation, angiogenesis, and metastasis.[1] This heightened dependency makes the cellular machinery that manages copper a prime therapeutic target. This compound capitalizes on this vulnerability by acting as a dual inhibitor of the copper chaperones Atox1 and CCS.[2][3]

Unlike traditional copper chelators that non-selectively sequester copper ions, potentially leading to systemic side effects, this compound employs a more refined mechanism.[2] It prevents the protein-protein interactions between Atox1 and CCS and their respective copper-dependent enzyme partners.[2] This targeted inhibition disrupts the intracellular trafficking of copper, leading to a cascade of events that are particularly detrimental to cancer cells, which are heavy users of these chaperone pathways.[2]

Quantitative Data: Measuring the Selectivity of this compound

The selective action of this compound is quantitatively demonstrated by its differential effects on the proliferation of cancerous versus normal cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are significantly lower for a range of cancer cell lines compared to normal cells.

Cancer Cell Line Cell Type IC50 (µM)
Canine AbramsOsteosarcoma9.88[3]
Canine D17Osteosarcoma12.57[3]
HOSHuman Osteosarcoma5.96[3]
MG63Human Osteosarcoma6.68[3]
H1299Human Lung CancerData indicates dose-dependent inhibition[4]
K562Human LeukemiaData indicates dose-dependent inhibition[4]
MDA-MB-231Human Breast CancerData indicates dose-dependent inhibition[4]
212LNHuman Head and Neck CancerData indicates dose-dependent inhibition[4]
Normal Cell Line Cell Type Effect of this compound
BEAS-2BHuman Normal Epithelial LungNo notable inhibition of cell proliferation[3][4]
MCF-10AHuman Normal Epithelial BreastNo notable inhibition of cell proliferation[3][4]
PIG1Human Normal Immortalized MelanocyteMinimal effects on cell proliferation[4]
HDFHuman Dermal FibroblastsMinimal effects on cell proliferation[4]
HaCaTHuman Immortal KeratinocyteMinimal effects on cell proliferation[4]

Mechanism of Action: A Cascade of Cellular Stress

The inhibition of Atox1 and CCS by this compound initiates a series of events that selectively induce stress in cancer cells:

  • Disrupted Copper Trafficking : this compound blocks the transfer of copper ions from Atox1 and CCS to their target enzymes.[2]

  • Increased Intracellular Copper : Paradoxically, blocking copper trafficking leads to an accumulation of total cellular copper.[4][5]

  • Elevated Reactive Oxygen Species (ROS) : The increase in free intracellular copper contributes to a significant elevation in ROS levels in cancer cells, but not in normal cells.[4][5][6]

  • Decreased Antioxidant Defense : The activity of copper-dependent antioxidant enzymes like superoxide dismutase 1 (SOD1) is reduced, further exacerbating oxidative stress.[4]

  • Mitochondrial Dysfunction : this compound treatment leads to decreased activity of cytochrome c oxidase (COX), a key enzyme in the mitochondrial respiratory chain, resulting in reduced cellular ATP production and oxygen consumption.[7]

  • Inhibition of Cell Proliferation and Migration : The culmination of these effects is a potent inhibition of cancer cell proliferation and migration.[3][4] At a concentration of 3 μM, this compound has been shown to inhibit the migration of canine and human osteosarcoma cells.[3]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.

Cell Proliferation Assay
  • Objective : To determine the differential effect of this compound on the viability and proliferation of cancer and normal cells.

  • Method :

    • Cells (both cancer and normal cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0-10 µM). A vehicle control (e.g., DMSO) is also included.[4]

    • Cells are incubated for a specified period, typically 72 hours.[4]

    • Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a Cell Counting Kit-8 (CCK-8) assay.

    • The absorbance is measured using a microplate reader, and the percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • IC50 values are determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.

In Vitro Atox1-ATP7B Interaction Assay (FRET-based)
  • Objective : To validate the inhibitory effect of this compound on the interaction between the copper chaperone Atox1 and its partner protein, a domain of ATP7B.

  • Method :

    • A fluorescence resonance energy transfer (FRET)-based probe, such as eCALWY3, is utilized. This probe consists of Atox1 and a copper-binding domain of ATP7B fused to FRET pair fluorescent proteins.[4]

    • In the absence of an inhibitor, the binding of copper induces a conformational change that brings the fluorescent proteins in close proximity, resulting in a specific FRET signal.

    • The FRET probe is incubated with a buffer containing copper ions.

    • This compound or other test compounds are added to the mixture.

    • If a compound inhibits the Atox1-ATP7B interaction, the FRET signal will be disrupted.

    • The change in the FRET ratio is measured using a fluorescence plate reader. A significant change in the FRET signal in the presence of this compound indicates inhibition of the protein-protein interaction.

Measurement of Intracellular Reactive Oxygen Species (ROS)
  • Objective : To quantify the induction of ROS in cancer cells following treatment with this compound.

  • Method :

    • Cancer cells are seeded in plates and treated with this compound at a specified concentration (e.g., 10 µM) for a defined period (e.g., 12 hours).[5]

    • A fluorescent ROS indicator dye, such as 2',7'-dichlorofluorescin diacetate (DCFDA), is added to the cells and incubated. DCFDA is cell-permeable and non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • After incubation, the cells are washed to remove excess dye.

    • The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.

    • An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an elevation in intracellular ROS levels.

Xenograft Tumor Growth Assay
  • Objective : To evaluate the in vivo anti-tumor efficacy of this compound.

  • Method :

    • Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., H1299 or K562 cells).[4]

    • Once tumors reach a palpable size, the mice are randomly assigned to treatment and control groups.

    • The treatment group receives daily intraperitoneal injections of this compound (e.g., 100 mg/kg).[4] The control group receives injections of the vehicle.

    • Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

    • At the end of the study (e.g., after 21 days), the mice are euthanized, and the tumors are excised and weighed.[4]

    • The anti-tumor efficacy is determined by comparing the tumor growth rate and final tumor weight between the this compound-treated and control groups.

    • Toxicity is monitored by observing the body weight of the mice and by performing complete blood-cell counts.[4]

Visualizations

The following diagrams illustrate the key pathways and experimental logic involved in the action of this compound.

DC_AC50_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular Copper_ion_ext Copper Ions Copper_ion_int Copper Ions Copper_ion_ext->Copper_ion_int Atox1 Atox1 Copper_ion_int->Atox1 CCS CCS Copper_ion_int->CCS ATP7A_B ATP7A/B Atox1->ATP7A_B Copper Delivery SOD1 SOD1 CCS->SOD1 Copper Delivery COX Cytochrome c Oxidase (COX) CCS->COX Copper Delivery This compound This compound This compound->Atox1 This compound->CCS Cell_Proliferation Decreased Cancer Cell Proliferation ROS Increased ROS SOD1->ROS Detoxification COX->Cell_Proliferation ATP Production ROS->Cell_Proliferation

Caption: Mechanism of action of this compound in cancer cells.

Experimental_Workflow Start Hypothesis: This compound selectively inhibits cancer cell proliferation In_Vitro In Vitro Studies Start->In_Vitro Cell_Lines Cancer Cell Lines (e.g., H1299, K562) Normal Cell Lines (e.g., BEAS-2B, MCF-10A) In_Vitro->Cell_Lines Proliferation_Assay Cell Proliferation Assay (MTT / CCK-8) Cell_Lines->Proliferation_Assay Mechanism_Studies Mechanistic Studies Proliferation_Assay->Mechanism_Studies ROS_Assay ROS Measurement (DCFDA) Mechanism_Studies->ROS_Assay PPI_Assay Protein-Protein Interaction (FRET-based) Mechanism_Studies->PPI_Assay In_Vivo In Vivo Studies Mechanism_Studies->In_Vivo Xenograft_Model Xenograft Mouse Model In_Vivo->Xenograft_Model Tumor_Growth Measure Tumor Growth and Toxicity Xenograft_Model->Tumor_Growth Conclusion Conclusion: This compound demonstrates selective anti-cancer activity Tumor_Growth->Conclusion

Caption: Experimental workflow for evaluating this compound selectivity.

Conclusion and Future Directions

This compound represents a novel and selective strategy for targeting cancer cells by disrupting their copper trafficking machinery. The robust preclinical data, demonstrating its potent and selective anti-proliferative effects, underscore its therapeutic potential. The mechanism of action, centered on the inhibition of Atox1 and CCS, provides a clear rationale for the observed selectivity towards cancer cells with their heightened copper dependency.

While no specific clinical trials for this compound were identified in the initial search, the compelling preclinical evidence suggests that further development is warranted. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of this compound, identifying predictive biomarkers for patient stratification, and exploring its efficacy in combination with other anti-cancer therapies. The targeted disruption of copper homeostasis by this compound offers a promising new avenue in the development of precision oncology therapeutics.

References

Methodological & Application

Application Notes and Protocols for DC_AC50 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 is a potent small molecule inhibitor of the copper chaperones Atox1 and CCS.[1][2] By disrupting intracellular copper trafficking, this compound selectively induces cytotoxicity in cancer cells, which have a higher demand for copper compared to normal cells.[1][3] This document provides detailed application notes and experimental protocols for the use of this compound in cell culture experiments to investigate its anti-cancer properties.

Mechanism of Action

This compound functions by binding to the copper chaperones Atox1 and CCS, preventing them from delivering copper ions to copper-dependent enzymes.[1] This inhibition of copper trafficking leads to a cascade of downstream effects detrimental to cancer cells, including:

  • Increased Reactive Oxygen Species (ROS): Disruption of copper homeostasis leads to elevated levels of ROS, inducing oxidative stress.[4][5]

  • Reduced ATP Production: this compound treatment results in decreased mitochondrial respiration and cellular ATP levels.[1][4]

  • Cell Cycle Arrest: The compound can induce cell cycle arrest, particularly at the G2 phase.[2][6]

  • Induction of Apoptosis: In many cancer cell lines, this compound, especially in combination with other agents, potentiates apoptosis.[2][7]

  • Inhibition of Angiogenesis and Metastasis: By targeting copper-dependent pathways, this compound can suppress tumor angiogenesis and cell migration.[3][6]

The mechanism of action is visually summarized in the following signaling pathway diagram.

DC_AC50_Mechanism cluster_cell Cancer Cell This compound This compound Atox1 Atox1 This compound->Atox1 inhibits CCS CCS This compound->CCS inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS ATP ↓ ATP Production This compound->ATP CellCycle Cell Cycle Arrest This compound->CellCycle Cu_Enzymes Copper-Dependent Enzymes (e.g., SOD1, COX) Atox1->Cu_Enzymes delivers copper Proliferation ↓ Cell Proliferation Atox1->Proliferation CCS->Cu_Enzymes delivers copper CCS->Proliferation Copper Copper Ions Copper->Atox1 Copper->CCS Mitochondria Mitochondria Cu_Enzymes->Mitochondria Mitochondria->ROS Mitochondria->ATP Apoptosis Apoptosis ROS->Apoptosis ATP->Proliferation CellCycle->Proliferation Apoptosis->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)Reference
H1299Human Lung Cancer~5.0[4]
K562Human Leukemia~7.5[4]
MDA-MB-231Human Breast Cancer~8.0[4]
212LNHuman Head and Neck Cancer~6.0[4]
Canine AbramsCanine Osteosarcoma9.88[2][3]
Canine D17Canine Osteosarcoma12.57[2][3]
HOSHuman Osteosarcoma5.96[2][3]
MG63Human Osteosarcoma6.68[2][3]
A549Human Lung Cancer~10.0[8]

Note: IC50 values can vary depending on the assay conditions and cell line passage number.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound in cell culture.

Cell Viability Assay (MTT/CCK-8)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Cell_Viability_Workflow A Seed cells in a 96-well plate B Incubate for 24h (cell attachment) A->B C Treat with varying concentrations of this compound B->C D Incubate for 24-72h C->D E Add MTT or CCK-8 reagent D->E F Incubate for 1-4h E->F G Measure absorbance F->G H Calculate cell viability and IC50 G->H

Caption: Workflow for the cell viability assay.

Materials:

  • Cancer cell line of interest

  • This compound (dissolved in DMSO)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Cell Counting Kit-8 (CCK-8)

  • DMSO (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A typical concentration range to test is 0-20 µM.[8] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO concentration equivalent to the highest this compound concentration).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.[1]

  • Reagent Addition:

    • For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.

    • For CCK-8 assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 3 µM and 10 µM) for 24-48 hours.[2]

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle distribution.

Materials:

  • Cancer cell line of interest

  • This compound

  • 6-well plates

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 3 µM and 10 µM) for 24 hours.[2]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix by resuspending the cell pellet in ice-cold 70% ethanol while gently vortexing. Incubate for at least 2 hours on ice.

  • Staining: Wash the fixed cells with PBS and resuspend them in PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Reactive Oxygen Species (ROS) Measurement

This protocol measures the intracellular ROS levels using the fluorescent probe DCF-DA.

Materials:

  • Cancer cell line of interest

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCF-DA)

  • Black 96-well plates

  • Fluorescence microplate reader

Procedure:

  • Cell Treatment: Seed cells in a black 96-well plate and treat with this compound (e.g., 10 µM) for 12 hours.[5]

  • Staining: Remove the treatment medium and wash the cells with PBS. Add 100 µL of diluted DCF-DA solution (typically 5-10 µM in serum-free medium) to each well.

  • Incubation: Incubate the cells with the DCF-DA solution for 30 minutes at 37°C in the dark.

  • Measurement: Remove the DCF-DA solution, wash the cells with PBS, and add 100 µL of PBS to each well. Immediately measure the fluorescence using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

ATP Measurement Assay

This protocol quantifies the intracellular ATP levels.

Materials:

  • Cancer cell line of interest

  • This compound

  • ATP Bioluminescence Assay Kit

  • White opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed cells and treat with this compound (e.g., 10 µM) for 12 hours.[1]

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions. This typically involves adding a cell lysis reagent.

  • ATP Reaction: Add the luciferase-luciferin reagent to the cell lysate in a white opaque 96-well plate.

  • Measurement: Immediately measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.

  • Data Analysis: Generate a standard curve with known ATP concentrations to quantify the ATP levels in the samples.

Signaling Pathway and Experimental Logic

The following diagram illustrates the logical flow of experiments to characterize the effects of this compound, starting from its primary target to its ultimate impact on cell fate.

Experimental_Logic cluster_Target Target Engagement cluster_Cellular_Effects Cellular Effects cluster_Phenotypic_Outcomes Phenotypic Outcomes Target Inhibit Atox1/CCS with this compound ROS Measure ROS levels Target->ROS ATP Measure ATP levels Target->ATP Apoptosis Quantify Apoptosis (Annexin V/PI) ROS->Apoptosis Viability Assess Cell Viability (MTT/CCK-8) ATP->Viability CellCycle Analyze Cell Cycle (PI Staining) ATP->CellCycle CellCycle->Viability Apoptosis->Viability

Caption: Logical workflow of experiments with this compound.

Conclusion

This compound is a valuable research tool for investigating the role of copper trafficking in cancer biology. The protocols provided herein offer a comprehensive guide for researchers to explore its anti-proliferative, pro-apoptotic, and other cellular effects. Careful experimental design and data analysis are crucial for elucidating the full potential of this compound as a novel anti-cancer agent.

References

Application Notes and Protocols: DC_AC50 Treatment in H1299 Lung Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 is a small molecule inhibitor that selectively targets the human copper-trafficking proteins Atox1 and CCS.[1] By binding to these chaperone proteins, this compound disrupts the intracellular transport of copper, a metal essential for various cellular processes, including those that are often upregulated in cancer cells.[2] In non-small cell lung cancer (NSCLC) H1299 cells, treatment with this compound has been shown to inhibit cell proliferation, induce oxidative stress, and alter cellular metabolism.[1][3] These application notes provide detailed protocols for the treatment of H1299 cells with this compound and for assessing its biological effects.

Mechanism of Action

This compound functions by inhibiting the interaction between copper chaperone proteins (Atox1 and CCS) and their downstream protein targets. This disruption of copper trafficking leads to several downstream cellular effects in H1299 cells:

  • Increased Reactive Oxygen Species (ROS): Inhibition of copper transport leads to an accumulation of intracellular copper, which can catalyze the formation of ROS.[3][4]

  • Reduced ATP Production: this compound treatment results in decreased mitochondrial function and a subsequent reduction in cellular ATP levels.[3][5]

  • AMPK Activation and Decreased Lipid Biosynthesis: The reduction in ATP levels activates AMP-activated protein kinase (AMPK), a key energy sensor, which in turn inhibits lipid biosynthesis.[1][3]

Data Presentation

Table 1: In Vitro Efficacy of this compound
ParameterValueCell LineReference
Atox1 Binding (Kd)~6.8 µM-[1][6]
CCS Binding (Kd)~8.2 µM-[1][6]
Proliferation InhibitionDose-dependentH1299[1][3]
Table 2: Cellular Effects of this compound (10 µM) in H1299 Cells
Cellular EffectObservationTreatment DurationReference
Total Cellular Copper~45% Increase12 hours[4]
Reactive Oxygen Species (ROS)Significant Increase12 hours[3]
Cellular ATP LevelReduction12 hours[3][5]
COX ActivitySignificant Decrease12 hours[3][5]
Oxygen ConsumptionDecrease12 hours[3][5]
NADPH/NADP+ RatioDecreaseNot Specified[3]
Lipid BiosynthesisSignificant DecreaseNot Specified[3]

Experimental Protocols

H1299 Cell Culture

The NCI-H1299 cell line is a human non-small cell lung carcinoma cell line that is null for p53.[7][8][9]

  • Growth Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 4500 mg/L glucose, 1 mM sodium pyruvate, 1500 mg/L NaHCO3, and 10 mM HEPES.[7]

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.[7]

  • Sub-culturing:

    • When cells reach 80-90% confluency, aspirate the culture medium.

    • Wash the cell monolayer with 1x PBS.

    • Add Accutase or Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.[7][9]

    • Neutralize the enzyme with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed into new flasks at a recommended split ratio of 1:3 to 1:6.[7]

This compound Stock Solution Preparation

This compound is soluble in DMSO.[1][10]

  • Dissolve this compound powder in DMSO to prepare a stock solution (e.g., 10 mM).

  • Aliquot the stock solution into small volumes and store at -20°C or -80°C for long-term storage.[11] Avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (MTT or CellTiter-Glo®)

This protocol is to determine the dose-dependent effect of this compound on H1299 cell proliferation.

  • Seed H1299 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range is 0-10 µM.[3] Include a DMSO-only control.

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C.[3]

  • Assess cell viability using an appropriate assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO-treated control cells and plot the dose-response curve to determine the IC50 value.

Reactive Oxygen Species (ROS) Assay

This protocol measures the intracellular ROS levels in H1299 cells following this compound treatment.

  • Seed H1299 cells in a 6-well plate or a 96-well black-walled plate and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 10 µM) or a DMSO control for 12 hours.[3]

  • After incubation, wash the cells with 1x PBS.

  • Load the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA or CellROX™) according to the manufacturer's protocol.

  • Incubate the cells with the probe in the dark.

  • Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS levels.

ATP Measurement Assay

This protocol quantifies the cellular ATP levels after this compound treatment.

  • Seed H1299 cells in a 96-well white-walled plate and allow them to adhere overnight.

  • Treat the cells with this compound (e.g., 10 µM) or a DMSO control for 12 hours.[3]

  • Use a commercial ATP luminescence-based assay kit (e.g., CellTiter-Glo®) according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader. A decrease in luminescence indicates a reduction in cellular ATP.

Visualizations

G cluster_0 Drug Action cluster_1 Cellular Process cluster_2 Downstream Effects This compound This compound Atox1 Atox1 This compound->Atox1 inhibits CCS CCS This compound->CCS inhibits Copper_Trafficking Copper Trafficking Disruption Atox1->Copper_Trafficking CCS->Copper_Trafficking ROS Increased ROS Copper_Trafficking->ROS ATP Reduced ATP Copper_Trafficking->ATP AMPK AMPK Activation ATP->AMPK Lipid_Biosynthesis Decreased Lipid Biosynthesis AMPK->Lipid_Biosynthesis

Caption: Signaling pathway of this compound in H1299 cells.

G cluster_0 Cell Plating cluster_1 Treatment cluster_2 Endpoint Analysis start Seed H1299 Cells adhere Overnight Adherence start->adhere treatment Treat with this compound (0-10 µM) adhere->treatment incubation Incubate (12-72h) treatment->incubation assay Perform Assay (Proliferation, ROS, ATP) incubation->assay analysis Data Analysis assay->analysis

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols: DC_AC50 in Xenograft Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 is a small molecule inhibitor that dually targets the copper chaperones Atox1 and CCS.[1] By disrupting intracellular copper trafficking, this compound selectively induces cytotoxicity in cancer cells, which exhibit a higher demand for copper compared to normal cells.[2][3] This disruption leads to an accumulation of reactive oxygen species (ROS), a decrease in cellular ATP production, and the attenuation of tumor growth, making this compound a promising candidate for cancer therapy.[4] These application notes provide a comprehensive overview of the dosage and administration of this compound in preclinical xenograft mouse models, along with detailed protocols for its use.

Data Presentation

The following tables summarize the in vivo dosage and efficacy of this compound in various xenograft models as reported in preclinical studies.

Table 1: this compound Dosage and Administration in Xenograft Mouse Models

Xenograft ModelCell LineMouse StrainThis compound DosageAdministration RouteVehicleReference
Lung CancerH1299Nude Mice10 mg/kg/dayInjectionNot Specified
LeukemiaK562Not Specified10, 20, and 50 mg/kg/dayInjectionNot Specified[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCell LineDosageOutcomeReference
Lung CancerH129910 mg/kg/daySignificantly decreased tumor size[4]
Lung CancerH129910 mg/kg/day~20% increase in copper accumulation in tumor tissues
LeukemiaK56210, 20, and 50 mg/kg/daySimilar tumor-inhibition effects across doses[4]

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Administration

This protocol describes the preparation of a this compound solution suitable for injection in animal models.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Corn Oil

  • Sterile, pyrogen-free vials

  • Vortex mixer

  • Sonicator (optional)

Procedure for Formulation 1 (Aqueous-based):

  • Prepare a stock solution of this compound in DMSO.

  • To prepare a working solution, sequentially add the following solvents, ensuring each is fully mixed before adding the next:

    • 10% DMSO (from stock solution)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Vortex the solution thoroughly until it is clear. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

  • A clear solution of ≥ 2.5 mg/mL can be achieved with this protocol.[1]

  • It is recommended to prepare the working solution fresh on the day of use.

Procedure for Formulation 2 (Oil-based):

  • Prepare a stock solution of this compound in DMSO.

  • Sequentially add the following solvents, ensuring complete mixing:

    • 10% DMSO (from stock solution)

    • 90% Corn Oil

  • Vortex until a clear solution is obtained. This method also yields a clear solution of ≥ 2.5 mg/mL.[1]

Protocol 2: Xenograft Tumor Model and this compound Treatment

This protocol outlines the establishment of a subcutaneous xenograft model using the H1299 human lung cancer cell line and subsequent treatment with this compound.

Materials:

  • H1299 human non-small cell lung cancer cells

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old female athymic nude mice

  • This compound formulation (from Protocol 1)

  • Vehicle control (formulation without this compound)

  • Syringes and needles for cell injection and drug administration

  • Calipers for tumor measurement

Procedure:

  • Cell Culture: Culture H1299 cells in appropriate medium until they reach 70-80% confluency.

  • Cell Preparation for Injection: a. Wash cells with PBS and detach using Trypsin-EDTA. b. Resuspend cells in serum-free medium or PBS. c. Perform a cell count and assess viability (should be >95%). d. Centrifuge the cells and resuspend the pellet in PBS or a 1:1 mixture of PBS and Matrigel to the desired concentration (e.g., 5 x 10^6 cells in 100 µL). Keep cells on ice.

  • Tumor Implantation: a. Anesthetize the mice. b. Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: a. Allow tumors to establish and grow. b. Begin measuring tumor volume 2-3 times per week using calipers once tumors are palpable. Tumor volume can be calculated using the formula: Volume = (Length x Width^2) / 2.

  • Treatment Initiation: a. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. b. Record the initial body weight of each mouse.

  • Drug Administration: a. Administer this compound (e.g., 10 mg/kg) or the vehicle control to the respective groups via intraperitoneal or intravenous injection daily. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

  • Efficacy Assessment: a. Continue to measure tumor volume throughout the treatment period. b. At the end of the study, euthanize the mice and excise the tumors. c. Measure the final tumor weight and volume. d. Tumor tissues can be processed for further analysis (e.g., histology, western blotting, or measurement of copper content).

Signaling Pathway and Experimental Workflow Visualizations

DC_AC50_Signaling_Pathway cluster_Cell Cancer Cell This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits CCS CCS This compound->CCS Inhibits ROS Increased ROS Atox1->ROS Reduces MAPK MAPK Pathway (MEK/ERK) Atox1->MAPK Activates COX Cytochrome c oxidase (COX) Atox1->COX Copper Transport CCS->COX Copper Transport Copper Copper Copper->Atox1 Binds Copper->CCS Binds Proliferation Cell Proliferation ROS->Proliferation Inhibits ATP Decreased ATP ATP->Proliferation Supports MAPK->Proliferation Promotes COX->ATP Generates

Caption: this compound Signaling Pathway in Cancer Cells.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation & Growth cluster_Treatment Treatment & Monitoring cluster_Analysis Analysis Cell_Culture 1. H1299 Cell Culture Cell_Harvest 2. Cell Harvesting & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Injection into Nude Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Daily this compound Administration Randomization->Treatment Monitoring 7. Tumor & Body Weight Measurement Treatment->Monitoring Endpoint 8. Endpoint: Tumor Excision Monitoring->Endpoint Data_Analysis 9. Data Analysis Endpoint->Data_Analysis

Caption: Experimental Workflow for this compound in a Xenograft Model.

References

Application of DC_AC50 in a Novel Form of Programmed Cell Death: Cuproptosis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cuproptosis is a recently identified form of regulated cell death characterized by its dependence on intracellular copper levels. This process is distinct from other known cell death mechanisms such as apoptosis, necroptosis, and ferroptosis. The central event in cuproptosis is the copper-dependent aggregation of lipoylated proteins within the mitochondrial tricarboxylic acid (TCA) cycle, leading to proteotoxic stress and ultimately, cell death. The small molecule DC_AC50 has emerged as a key tool for inducing and studying cuproptosis. As a dual inhibitor of the copper chaperones ATOX1 (Antioxidant protein 1) and CCS (Copper chaperone for superoxide dismutase), this compound disrupts intracellular copper homeostasis, leading to an accumulation of copper and the initiation of the cuproptotic cascade. These application notes provide detailed protocols for utilizing this compound to investigate cuproptosis in a research setting, targeting researchers, scientists, and drug development professionals.

Mechanism of Action of this compound in Inducing Cuproptosis

This compound exerts its effects by inhibiting the function of two key copper chaperones, ATOX1 and CCS.[1] Under normal physiological conditions, these chaperones are responsible for the precise delivery of copper ions to specific cellular compartments and cuproenzymes, thereby maintaining copper homeostasis and preventing toxicity.

  • ATOX1 is primarily involved in trafficking copper to the secretory pathway for incorporation into cuproenzymes.

  • CCS delivers copper to superoxide dismutase 1 (SOD1), an essential antioxidant enzyme.

By binding to and inhibiting ATOX1 and CCS, this compound effectively blocks these copper trafficking pathways.[1] This disruption leads to an increase in the intracellular concentration of free copper ions. The excess copper, particularly in its cuprous (Cu+) form, then triggers the hallmark events of cuproptosis:

  • Aggregation of Lipoylated Proteins: Excess copper directly binds to lipoylated components of the TCA cycle, most notably dihydrolipoamide S-acetyltransferase (DLAT), a component of the pyruvate dehydrogenase complex.[2][3] This binding induces the aggregation of these essential metabolic enzymes.

  • Loss of Fe-S Cluster Proteins: The aggregation of lipoylated proteins leads to the destabilization and loss of iron-sulfur (Fe-S) cluster-containing proteins, which are critical for various cellular processes, including mitochondrial respiration.[2]

  • Induction of Proteotoxic Stress: The accumulation of aggregated proteins triggers a state of proteotoxic stress within the mitochondria.

  • Cell Death: The culmination of these events leads to mitochondrial dysfunction and cell death.

Data Presentation

The following tables summarize the quantitative data regarding the effects of this compound in various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Reference
Canine AbramsOsteosarcoma9.88[4]
Canine D1Osteosarcoma12.57[4]
Human HOSOsteosarcoma5.96[4]
Human MG63Osteosarcoma6.68[4]
H1299Lung CancerNot specified[4]
K562LeukemiaNot specified[4]
MDA-MB-231Breast CancerNot specified[4]
212LNHead and Neck CancerNot specified[4]

Table 1: IC50 Values of this compound in Various Cancer Cell Lines.

ParameterCell LineTreatmentChangeReference
Total Cellular CopperH129910 µM this compound (12h)~45% Increase[5]
H1299 xenograft10 mg/kg/day this compound~20% Increase in tumor[6]
Reactive Oxygen Species (ROS)H129910 µM this compound (12h)Significant Increase[5][7]
Reduced Glutathione (GSH)H129910 µM this compound (12h)Decrease[5][7]
Oxidized Glutathione (GSSG)H129910 µM this compound (12h)Increase[5][7]
NADPH/NADP+ RatioH129910 µM this compound (12h)Decrease[7]
Cellular ATP LevelsH129910 µM this compound (12h)Reduction[6][8]
COX ActivityH129910 µM this compound (12h)Significant Decrease[6][8]
Oxygen ConsumptionH129910 µM this compound (12h)Decrease[6][8]

Table 2: Effects of this compound on Cellular Parameters Related to Cuproptosis.

Experimental Protocols

Cell Culture and Treatment with this compound

Materials:

  • Cancer cell line of interest (e.g., H1299, HOS, MG63)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Cell culture plates/flasks

Procedure:

  • Culture cells in a humidified incubator at 37°C with 5% CO2.

  • Seed cells into appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA analysis) and allow them to adhere overnight.

  • Prepare working solutions of this compound by diluting the stock solution in a complete culture medium to the desired final concentrations (e.g., 0-10 µM).

  • Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest concentration of DMSO used for this compound dilutions.

  • Incubate the cells for the desired time period (e.g., 12, 24, 48, or 72 hours) before proceeding with downstream assays.

Cell Viability Assay (MTT Assay)

Materials:

  • Cells treated with this compound in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Following treatment with this compound for the desired duration (e.g., 72 hours), add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

Materials:

  • Cells treated with this compound in a 96-well plate or on coverslips

  • 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) stock solution (in DMSO)

  • Hank's Balanced Salt Solution (HBSS) or other suitable buffer

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • After treating the cells with this compound for the desired time (e.g., 12 hours), remove the treatment medium and wash the cells twice with warm HBSS.

  • Prepare a working solution of H2DCFDA (e.g., 10 µM) in HBSS.

  • Add the H2DCFDA working solution to the cells and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess probe.

  • Add HBSS to the wells and measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

  • Alternatively, visualize and capture images of the cells using a fluorescence microscope.

Measurement of Intracellular Copper Content (ICP-MS)

Materials:

  • Cells treated with this compound

  • PBS

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometer (ICP-MS)

Procedure:

  • After treatment with this compound, harvest the cells by scraping or trypsinization.

  • Wash the cell pellet three times with ice-cold PBS to remove extracellular copper.

  • Count the cells to normalize the copper content to the cell number.

  • Digest the cell pellet with concentrated nitric acid.

  • Dilute the digested sample with deionized water to a suitable volume.

  • Analyze the copper concentration in the samples using ICP-MS.

Western Blot Analysis of Cuproptosis-Related Proteins

Materials:

  • Cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-ATOX1, anti-CCS, anti-DLAT, anti-FDX1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Lyse the treated cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

Visualizations

DC_AC50_Mechanism This compound This compound ATOX1 ATOX1 This compound->ATOX1 Inhibits CCS CCS This compound->CCS Inhibits Copper_Trafficking Intracellular Copper Trafficking ATOX1->Copper_Trafficking CCS->Copper_Trafficking Copper_Accumulation Intracellular Copper (Cu+) Accumulation Copper_Trafficking->Copper_Accumulation Disruption leads to Cuproptosis Cuproptosis Copper_Accumulation->Cuproptosis Induces Cuproptosis_Signaling_Pathway cluster_Inhibitor Inhibition of Copper Chaperones cluster_Mitochondrion Mitochondrion This compound This compound ATOX1_CCS ATOX1 / CCS This compound->ATOX1_CCS Inhibits Copper_Accumulation Copper (Cu+) Accumulation ATOX1_CCS->Copper_Accumulation Disruption leads to DLAT Lipoylated DLAT (TCA Cycle) Copper_Accumulation->DLAT Directly binds to FDX1 FDX1 FDX1->DLAT Regulates lipoylation Protein_Aggregation Protein Aggregation DLAT->Protein_Aggregation Leads to FeS_Loss Fe-S Cluster Protein Loss Protein_Aggregation->FeS_Loss Causes Proteotoxic_Stress Proteotoxic Stress FeS_Loss->Proteotoxic_Stress Induces Cell_Death Cell Death (Cuproptosis) Proteotoxic_Stress->Cell_Death Experimental_Workflow cluster_Assays Downstream Assays Start Start: Treat Cells with this compound Viability Cell Viability Assay (e.g., MTT) Start->Viability ROS ROS Measurement (H2DCFDA) Start->ROS Copper Intracellular Copper (ICP-MS) Start->Copper Western Western Blot (Cuproptosis Markers) Start->Western Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ROS->Data_Analysis Copper->Data_Analysis Western->Data_Analysis

References

Application Notes and Protocols for Potentiating Cisplatin-Based Chemotherapy with DC_AC50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cisplatin is a cornerstone of chemotherapy for various solid tumors; however, its efficacy is often limited by intrinsic and acquired resistance, alongside significant side effects. A promising strategy to overcome these limitations is the co-administration of agents that sensitize cancer cells to cisplatin. DC_AC50, a small molecule inhibitor of the copper chaperones Atox1 and CCS, has emerged as a potent candidate for such a combination therapy. By disrupting intracellular copper homeostasis, this compound not only exhibits intrinsic anti-cancer activity but also potentiates the cytotoxic effects of platinum-based drugs.

These application notes provide a comprehensive overview of the mechanism of action, quantitative data supporting the synergistic interaction, and detailed experimental protocols for utilizing this compound in combination with cisplatin.

Mechanism of Action: Synergistic Cytotoxicity

The potentiation of cisplatin's anti-cancer effects by this compound is rooted in the inhibition of the copper chaperone Atox1.[1] Atox1 plays a crucial role in intracellular copper trafficking and has been implicated in cisplatin resistance. By binding to and inhibiting Atox1, this compound triggers a cascade of events that synergize with cisplatin's cytotoxic mechanism:

  • Increased Intracellular Platinum Accumulation: Inhibition of Atox1 by this compound has been shown to facilitate the buildup of cisplatin within tumor cells.[1] This increased intracellular concentration of the drug enhances its ability to form DNA adducts, the primary mechanism of cisplatin-induced cell death.

  • Elevated Reactive Oxygen Species (ROS): this compound-mediated disruption of copper trafficking leads to an increase in intracellular copper levels, which in turn generates reactive oxygen species (ROS).[1] This elevated oxidative stress complements the ROS production induced by cisplatin, further damaging cellular components and promoting apoptosis.

  • Induction of Immunogenic Cell Death (ICD): The combination of this compound and cisplatin can enhance the immunogenicity of tumor cells, a critical factor for triggering an anti-tumor immune response.[1]

Quantitative Data

The synergistic interaction between this compound and cisplatin has been demonstrated through various in vitro studies. The following tables summarize key quantitative findings.

Parameter Cisplatin Alone This compound + Cisplatin Fold Change Cell Line Reference
Intracellular Platinum Uptake (24h)Normalized to 1>1 (significantly increased)>1Not Specified[1]
Parameter Observation Method Reference
Combination Index (CI)CI values indicate synergismChou-Talalay Method[1]
Compound IC50 (µM) Cell Line Reference
This compound9.88Canine Abrams (Osteosarcoma)
This compound12.57Canine D17 (Osteosarcoma)
This compound5.96HOS (Human Osteosarcoma)
This compound6.68MG63 (Human Osteosarcoma)
This compoundDose-dependent inhibition (2.5-10 µM)H1299 (Human Lung Cancer)
This compoundDose-dependent inhibition (2.5-10 µM)K562 (Human Leukemia)
This compoundDose-dependent inhibition (2.5-10 µM)MDA-MB-231 (Human Breast Cancer)
This compoundDose-dependent inhibition (2.5-10 µM)212LN (Human Head and Neck Cancer)

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the synergistic effects of this compound and cisplatin.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound and cisplatin, both individually and in combination, and for calculating the Combination Index (CI).

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • 96-well plates

  • This compound (stock solution in DMSO)

  • Cisplatin (stock solution in saline or DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C and 5% CO2.

  • Drug Preparation: Prepare serial dilutions of this compound and cisplatin in complete medium. For combination studies, prepare a matrix of concentrations based on the individual IC50 values (e.g., constant ratio or checkerboard).

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared drug solutions (single agents or combinations). Include vehicle-treated (DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values using non-linear regression analysis. For combination studies, calculate the Combination Index (CI) using software like CompuSyn, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is to quantify the induction of apoptosis following treatment with this compound and cisplatin.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Complete cell culture medium

  • This compound

  • Cisplatin

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with this compound, cisplatin, or the combination at predetermined concentrations (e.g., IC50 values) for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

Protocol 3: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of the this compound and cisplatin combination.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound (formulated for in vivo use)

  • Cisplatin (formulated for in vivo use)

  • Vehicle control

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Cisplatin alone, this compound + Cisplatin).

  • Treatment Administration: Administer the treatments according to a predetermined schedule and dosage. For example, this compound could be administered daily via oral gavage or intraperitoneal (IP) injection, while cisplatin is typically given IP every few days.

  • Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between the treatment groups.

Visualizations

DC_AC50_Cisplatin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits Cisplatin Cisplatin Cisplatin_in Intracellular Cisplatin Cisplatin->Cisplatin_in Copper Intracellular Copper Atox1->Copper Trafficking Atox1->Cisplatin_in Efflux (Inhibited by this compound) ROS ROS Copper->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces DNA DNA Cisplatin_in->DNA Binds to DNA_adducts DNA Adducts DNA->DNA_adducts Forms DNA_adducts->Apoptosis Induces

Caption: Signaling pathway of this compound potentiating cisplatin chemotherapy.

Experimental_Workflow_Synergy_Analysis cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Start: Cancer Cell Line cell_viability Cell Viability Assay (MTT) - Determine IC50 of each drug - Test drug combinations start->cell_viability xenograft Xenograft Mouse Model - Implant tumor cells - Administer treatments start->xenograft apoptosis_assay Apoptosis Assay (Annexin V) - Quantify apoptotic cells cell_viability->apoptosis_assay platinum_uptake Platinum Uptake Assay (ICP-MS) - Measure intracellular platinum apoptosis_assay->platinum_uptake data_analysis Data Analysis - Calculate Combination Index (CI) - Statistical analysis of tumor growth platinum_uptake->data_analysis tumor_monitoring Monitor Tumor Growth - Measure tumor volume - Monitor body weight xenograft->tumor_monitoring tumor_monitoring->data_analysis conclusion Conclusion: Synergistic Effect Assessment data_analysis->conclusion

Caption: Experimental workflow for synergy analysis of this compound and cisplatin.

References

Application Notes and Protocols: Experimental Design for Assessing DC_AC50 Efficacy In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC_AC50 is a novel small molecule inhibitor designed to target the PI3K/AKT/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][2] Its dysregulation is a frequent event in various human cancers, making it a key target for therapeutic intervention.[3][4] The activation of this pathway can occur through mutations in key components like PIK3CA or loss of the tumor suppressor PTEN.[2]

These application notes provide a comprehensive framework for the in vitro assessment of this compound's efficacy. The protocols herein describe methods to determine the compound's potency (AC50), its mechanism of action via target engagement, and its downstream effects on cancer cell fate, specifically apoptosis and cell cycle progression.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling network that promotes cell survival and growth.[4] Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, leading to the recruitment and activation of the serine/threonine kinase AKT. Activated AKT then phosphorylates a multitude of downstream targets, including mTORC1, which promotes protein synthesis and cell growth.[5] this compound is hypothesized to inhibit a key kinase within this cascade, leading to the suppression of pro-survival signals and induction of cell death in cancer cells.

PI3K_AKT_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT p This compound This compound This compound->PI3K inhibits mTORC1 mTORC1 AKT->mTORC1 p Proliferation Cell Growth & Survival mTORC1->Proliferation

Figure 1. Hypothesized mechanism of this compound in the PI3K/AKT pathway.

Experimental Workflow

The overall strategy involves a tiered approach, starting with a broad assessment of cytotoxicity to determine the effective dose range, followed by specific assays to confirm the mechanism of action and cellular outcomes.

Experimental_Workflow start Select Cancer Cell Line culture Cell Culture & Seeding start->culture treat Treat with this compound (Dose-Response) culture->treat viability Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®) treat->viability western Protocol 2: Western Blot for p-AKT / Total AKT treat->western apoptosis Protocol 3: Annexin V / PI Apoptosis Assay treat->apoptosis cell_cycle Protocol 4: Cell Cycle Analysis treat->cell_cycle calc_ac50 Calculate AC50 viability->calc_ac50 analysis Data Analysis & Interpretation calc_ac50->analysis western->analysis apoptosis->analysis cell_cycle->analysis

References

Application Notes and Protocols for Measuring Cellular Copper Content Following DC_AC50 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DC_AC50 is a novel small-molecule inhibitor that targets the intracellular copper chaperones Atox1 and CCS.[1][2] By binding to these chaperones, this compound disrupts the normal trafficking and delivery of copper ions to copper-dependent enzymes.[1] This inhibition leads to an accumulation of intracellular copper, which in turn elevates levels of reactive oxygen species (ROS), induces oxidative stress, and can trigger a form of copper-dependent cell death known as cuproptosis.[3][4][5] Given that cancer cells often exhibit an increased demand for copper, this compound has emerged as a promising anti-cancer agent.[1][2]

Accurate measurement of cellular copper content after this compound treatment is critical for understanding its mechanism of action, determining its efficacy, and developing it further as a therapeutic. These application notes provide detailed protocols for several established techniques to quantify total and labile cellular copper pools.

Core Techniques for Cellular Copper Measurement

Several analytical methods are available for the quantification of cellular copper, each with distinct advantages and applications. The primary techniques include Inductively Coupled Plasma Mass Spectrometry (ICP-MS), Atomic Absorption Spectroscopy (AAS), fluorescent probes for live-cell imaging, and colorimetric assay kits.[6][7] ICP-MS and AAS are highly sensitive methods for determining the total cellular copper content, while fluorescent probes are invaluable for visualizing the labile copper pools in real-time within living cells.[8][9] Colorimetric kits offer a more accessible, high-throughput method for estimating copper concentration.[10]

Data Presentation: Comparison of Techniques
TechniquePrincipleSample TypeMeasurement TypeTypical Detection LimitAdvantagesLimitations
ICP-MS Ionization of atoms in plasma and separation by mass-to-charge ratio.Cell lysates/digestsTotal Copper (Quantitative)ng/L to pg/LExtremely high sensitivity and specificity; multi-element capability.[11][12]Requires expensive instrumentation and sample digestion.[7]
AAS Absorption of light by free atoms in a gaseous state.Cell lysates/digestsTotal Copper (Quantitative)µg/L to mg/LRobust, reliable, and less expensive than ICP-MS.[6][13]Lower sensitivity than ICP-MS; potential for chemical interferences.[7]
Fluorescent Probes A dye that exhibits a change in fluorescence upon binding to copper ions.Live or fixed cellsLabile Copper (Semi-quantitative/Qualitative)Micromolar rangeEnables real-time imaging of copper distribution in living cells.[6][8]Provides relative, not absolute, copper levels; potential for probe perturbation of cellular processes.[8][9]
Colorimetric Assay A chemical reaction that produces a colored product in the presence of copper.Cell lysatesTotal Copper (Quantitative)Micromolar rangeSimple, rapid, and suitable for high-throughput screening.[10]Lower sensitivity than ICP-MS/AAS; potential for interference from other sample components.

Signaling Pathway and Experimental Logic

The following diagram illustrates the mechanism of this compound and the logical flow for selecting a measurement technique.

cluster_0 This compound Mechanism of Action cluster_1 Experimental Question & Technique Selection This compound This compound Atox1_CCS Copper Chaperones (Atox1, CCS) This compound->Atox1_CCS Inhibits Copper_Trafficking Copper Trafficking Blocked Atox1_CCS->Copper_Trafficking Copper_Accumulation Increased Intracellular Copper Copper_Trafficking->Copper_Accumulation ROS Increased ROS & Oxidative Stress Copper_Accumulation->ROS Question1 What is the total cellular copper concentration change? Copper_Accumulation->Question1 Question2 How does labile copper distribution change in real-time? Copper_Accumulation->Question2 Cell_Death Cell Death (Cuproptosis) ROS->Cell_Death Technique1 ICP-MS or AAS Question1->Technique1 Technique2 Fluorescent Probes Question2->Technique2 start Start treatment Cell Treatment (this compound) start->treatment wash Wash Cells (3x with PBS) treatment->wash harvest Harvest Cells (Scrape & Pellet) wash->harvest digest Acid Digestion (HNO3, 70°C) harvest->digest dilute Dilute Sample (High-Purity Water) digest->dilute analyze ICP-MS Analysis dilute->analyze normalize Normalize Data (to Protein/Cell Count) analyze->normalize end End normalize->end cluster_workflow Fluorescent Probe Workflow start Plate Cells on Glass-Bottom Dish treat Treat with this compound start->treat load Load with Fluorescent Probe treat->load wash Wash to Remove Excess Probe load->wash image Live-Cell Fluorescence Microscopy wash->image analyze Image Analysis (Quantify Intensity) image->analyze end Compare Control vs. Treated analyze->end

References

Application Notes and Protocols: DC_AC50 as a Tool to Study Copper Chaperone Function

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

DC_AC50 is a potent and selective small molecule inhibitor of the human copper chaperones Atox1 and CCS.[1][2][3] By binding to these chaperones, this compound disrupts the intracellular trafficking of copper, a vital transition metal for numerous cellular processes.[4] This inhibition leads to a cascade of effects, including an increase in intracellular copper levels, elevated reactive oxygen species (ROS), and reduced ATP production, ultimately suppressing the proliferation of cancer cells.[5][6][7] These characteristics make this compound a valuable chemical probe for elucidating the roles of Atox1 and CCS in copper homeostasis and for exploring the therapeutic potential of targeting copper-dependent pathways in diseases such as cancer.[4][8]

Mechanism of Action

Copper is an essential cofactor for enzymes involved in critical cellular functions like respiration, antioxidant defense, and signaling.[1] Intracellular copper levels are tightly regulated by a network of transporters and chaperones. Atox1 is responsible for delivering copper to the secretory pathway, specifically to the copper-transporting ATPases ATP7A and ATP7B.[1][4] CCS delivers copper to superoxide dismutase 1 (SOD1), a key antioxidant enzyme.[9]

This compound functions by binding to Atox1 and CCS, preventing them from transferring copper to their respective protein targets.[10] This blockage of the copper trafficking pathway leads to an accumulation of intracellular copper and a decrease in the activity of copper-dependent enzymes.[5][6] The resulting cellular stress, primarily through the generation of ROS, can induce cell cycle arrest and apoptosis, particularly in cancer cells which have a higher demand for copper.[2][5][11] Notably, this compound has been shown to selectively inhibit the proliferation of various cancer cell lines with minimal effects on normal cells.[1][2][6]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
Cell LineCancer TypeIC50 (μM)Reference
H1299Human Lung CancerNot explicitly stated, but effective at 2.5-10 μM[2][6]
K562Human LeukemiaNot explicitly stated, but effective at 2.5-10 μM[2][6]
MDA-MB-231Human Breast CancerNot explicitly stated, but effective at 2.5-10 μM[2][6][11]
212LNHead and Neck CancerNot explicitly stated, but effective at 2.5-10 μM[2][6]
Canine AbramsCanine Osteosarcoma9.88[1][2]
Canine D1Canine Osteosarcoma12.57[1][2]
HOSHuman Osteosarcoma5.96[1][2]
MG63Human Osteosarcoma6.68[1][2]
Table 2: Binding Affinity of this compound for Copper Chaperones
ProteinMethodKd (μM)Reference
Atox1FRET~6.8[3][7][12]
Full-length CCSFRET~8.2[3][7][12]
Atox1Fluorescence Anisotropy (FA)6.4[3]
Full-length CCSFluorescence Anisotropy (FA)7.9[3]
CCS domain IFluorescence Anisotropy (FA)12.2[3]

Visualizations

cluster_0 Cytosol CTR1 CTR1 (Copper Importer) Cu+ Cu+ CTR1->Cu+ Atox1 Atox1 Cu+->Atox1 CCS CCS Cu+->CCS ATP7A/B ATP7A/B Atox1->ATP7A/B Cu+ Delivery ROS Increased ROS Atox1->ROS SOD1 SOD1 CCS->SOD1 Cu+ Delivery CCS->ROS This compound This compound This compound->Atox1 Inhibition This compound->CCS Inhibition Cell_Proliferation Decreased Cell Proliferation ROS->Cell_Proliferation

Caption: Mechanism of action of this compound in disrupting copper trafficking.

Start Start Cell_Culture Culture Cancer and Normal Cell Lines Start->Cell_Culture Treatment Treat cells with varying concentrations of this compound Cell_Culture->Treatment Endpoint_Assays Perform Endpoint Assays Treatment->Endpoint_Assays Viability Cell Viability Assay (e.g., MTT, CCK-8) Endpoint_Assays->Viability Migration Cell Migration Assay (e.g., Transwell, Wound Healing) Endpoint_Assays->Migration Copper_Measurement Intracellular Copper Measurement (ICP-MS) Endpoint_Assays->Copper_Measurement ROS_Detection ROS Detection Assay (e.g., DCFDA) Endpoint_Assays->ROS_Detection Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Migration->Data_Analysis Copper_Measurement->Data_Analysis ROS_Detection->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for studying the effects of this compound.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is to determine the effect of this compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., H1299, MDA-MB-231)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multiskan plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range is 0-10 µM.[2]

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.

  • Incubate the cells for 72 hours.[2]

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Migration Assay (Transwell Assay)

This protocol assesses the effect of this compound on cancer cell migration.

Materials:

  • Cancer cell line of interest

  • Serum-free medium

  • Complete growth medium

  • This compound

  • Transwell inserts (8 µm pore size) for 24-well plates

  • Crystal violet staining solution

  • Cotton swabs

Procedure:

  • Culture cells to ~80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Resuspend the starved cells in a serum-free medium containing the desired concentration of this compound (e.g., 3 µM) or vehicle control.[1]

  • Add 500 µL of complete growth medium (chemoattractant) to the lower chamber of the 24-well plate.

  • Add 1 x 105 cells in 100 µL of serum-free medium (with or without this compound) to the upper chamber of the Transwell insert.

  • Incubate for 12-24 hours at 37°C.

  • After incubation, remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.

  • Stain the cells with 0.5% crystal violet solution for 20 minutes.

  • Gently wash the inserts with water and allow them to air dry.

  • Elute the crystal violet with 30% acetic acid and measure the absorbance at 590 nm, or count the number of migrated cells in several random fields under a microscope.

Protocol 3: Intracellular Copper Measurement (ICP-MS)

This protocol is for quantifying the total cellular copper content after this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (e.g., 10 µM)

  • PBS

  • Trypsin-EDTA

  • Nitric acid (trace metal grade)

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instrument

Procedure:

  • Seed cells in 6-well plates and grow until they reach ~80% confluency.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle control for 12 hours.[6]

  • Wash the cells twice with ice-cold PBS to remove any extracellular copper.

  • Harvest the cells by trypsinization and centrifuge to obtain a cell pellet.

  • Wash the cell pellet twice with ice-cold PBS.

  • Count the cells to normalize the copper content to the cell number.

  • Digest the cell pellet with concentrated nitric acid at 65°C for at least 2 hours or until the solution is clear.

  • Dilute the digested samples with deionized water to the appropriate concentration for ICP-MS analysis.

  • Analyze the samples using an ICP-MS instrument to determine the copper concentration.

  • Normalize the copper content to the cell number.

Protocol 4: Reactive Oxygen Species (ROS) Detection (DCFDA Assay)

This protocol measures the intracellular ROS levels following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • This compound (e.g., 10 µM)

  • 2',7'-dichlorofluorescin diacetate (DCFDA)

  • Serum-free medium

  • Black 96-well plate

  • Fluorescence plate reader

Procedure:

  • Seed cells in a black 96-well plate at a suitable density.

  • Allow the cells to attach overnight.

  • Treat the cells with this compound (e.g., 10 µM) or vehicle control for 12 hours.[6]

  • Remove the treatment medium and wash the cells once with warm PBS.

  • Load the cells with 10 µM DCFDA in a serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove the excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader.

  • The fluorescence intensity is proportional to the amount of ROS in the cells.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing DC_AC50 Concentration for Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining and optimizing the half-maximal effective concentration (DC_AC50 or IC50) of compounds in cancer cell lines. It includes frequently asked questions, detailed experimental protocols, and a troubleshooting guide to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound (or IC50), and why is it important in cancer research?

The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a substance (e.g., a drug) required to inhibit a specific biological process by 50%.[1] In cancer research, it is a critical parameter for evaluating the potency of an anti-cancer drug, where a lower IC50 value signifies higher potency at lower concentrations.[2] This metric is essential for comparing the effectiveness of different compounds and for guiding dose selection in further preclinical and clinical studies.[2][3]

Q2: What is the difference between IC50 and EC50?

IC50 and EC50 (half-maximal effective concentration) are related but distinct metrics. IC50 quantifies the concentration needed to achieve 50% inhibition of a process, making it ideal for studying cytotoxic or cytostatic agents.[4] In contrast, EC50 measures the concentration required to produce 50% of the maximum effect or response, which is used for compounds that stimulate a process.[1] The choice between them depends on whether you are measuring inhibition or activation.[4][5]

Q3: What are the key factors that can influence this compound values?

Several factors can significantly affect the determined this compound value, leading to variability between experiments and labs. These include:

  • Cell Line Specifics: Different cancer cell lines exhibit varying sensitivities to drugs.[6]

  • Cell Seeding Density: The number of cells plated can alter the apparent IC50 value.[7]

  • Experimental Conditions: Variations in incubation time, temperature, and culture media (e.g., serum percentage) can influence results.[8]

  • Compound Purity and Stability: The purity of the compound and its stability in the culture medium are crucial for accurate measurements.[8]

  • Assay Method: Different viability assays (e.g., MTT, MTS, ATP-based) measure different cellular parameters and can yield different IC50 values.[7]

  • Data Analysis Method: The mathematical model used for curve fitting can impact the final IC50 calculation.[9]

Q4: How many drug concentrations and replicates should I use for a reliable this compound determination?

For a robust dose-response curve, it is recommended to use at least 6-8 concentrations of the compound.[10] These concentrations should be spaced evenly on a logarithmic scale to cover a wide range, ensuring you capture the full sigmoidal curve.[5] Performing experiments in triplicate (or with more replicates) is critical to account for experimental variability and ensure the reliability of your results.[5][10]

Experimental Protocols

Accurate this compound determination relies on precise and consistent execution of cell viability assays. Below are detailed protocols for commonly used methods.

Protocol 1: MTT Cell Viability Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is indicative of their viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound (drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring viability is above 90%.[12] Seed cells into a 96-well plate at a pre-optimized density in 100 µL of complete growth medium per well. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the various compound concentrations. Include vehicle-only controls (0% inhibition) and wells with medium only (background control).[6]

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[12]

  • MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[13][14]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[11][14] Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.

  • Data Analysis: Subtract the background absorbance from all readings. Normalize the data by expressing the viability of treated cells as a percentage of the vehicle-treated control cells.[10] Plot the percent viability against the log of the compound concentration and fit a sigmoidal dose-response curve to determine the this compound value.[4]

Protocol 2: ATP-Based Luminescence Assay (e.g., CellTiter-Glo®)

This assay quantifies ATP, an indicator of metabolically active cells. The amount of ATP is directly proportional to the number of viable cells.[13]

Materials:

  • Cancer cell line of interest

  • Complete growth medium

  • Test compound

  • White, opaque-walled 96-well plates

  • Luminescent cell viability assay reagent (e.g., CellTiter-Glo®)

  • Luminometer or microplate reader with luminescence capabilities

Procedure:

  • Cell Seeding: Seed cells in 100 µL of medium into white-walled 96-well plates at an optimized density.

  • Compound Treatment: Add the desired concentrations of the test compound and vehicle controls to the appropriate wells.

  • Incubation: Culture the cells for the desired exposure period.

  • Reagent Preparation & Equilibration: Equilibrate the plate and the luminescent reagent to room temperature for approximately 30 minutes.[13]

  • Lysis and Signal Generation: Add a volume of the luminescent reagent equal to the volume of culture medium in each well (e.g., 100 µL).[13] Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Reading: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as described for the MTT assay to determine the this compound.

Data Summary Tables

For reproducible results, key experimental parameters must be optimized and standardized.

Table 1: Recommended Initial Cell Seeding Densities for Common Cancer Cell Lines (96-well plate)

Cell LineCancer TypeRecommended Seeding Density (cells/well)Notes
MCF-7 Breast5,000 - 10,000Adherent, slower growing.
A549 Lung3,000 - 7,000Adherent, moderate growth rate.
HeLa Cervical2,000 - 5,000Adherent, fast growing.
Jurkat Leukemia20,000 - 50,000Suspension, requires centrifugation steps.
U-87 MG Glioblastoma4,000 - 8,000Adherent, moderate growth rate.
Note: These are starting recommendations. The optimal seeding density should be determined empirically for each cell line and experimental condition to ensure cells are in the logarithmic growth phase during the assay.[7][12]

Table 2: Summary of Factors Influencing this compound Values and Mitigation Strategies

FactorPotential Impact on this compoundRecommended Mitigation Strategy
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity.Use cells within a consistent and narrow passage number range for all experiments.[14]
Compound Solubility Poor solubility can lead to precipitation and inaccurate effective concentrations.Check compound solubility in the culture medium. Use a suitable solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells.[10]
Edge Effects Wells on the perimeter of the plate are prone to evaporation, affecting cell growth.[15]Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or medium to maintain humidity.
Incubation Time The duration of drug exposure can significantly alter the this compound value.Standardize the incubation time across all experiments.[14] Time-course experiments may be necessary to determine the optimal endpoint.
Culture Medium Components in the medium, especially serum proteins, can bind to the test compound, reducing its effective concentration.[8]Use the same batch of medium and serum for a set of experiments. Consider serum-free conditions if compound binding is a concern.[8]

Troubleshooting Guide

Q: My dose-response curve is not sigmoidal (S-shaped). What should I do?

A: A non-sigmoidal curve often indicates that the range of concentrations tested was not appropriate.

  • If the curve is flat at the top (100% viability): Your highest concentration is not potent enough to inhibit cell viability. You need to test higher concentrations of the compound.

  • If the curve is flat at the bottom: Your lowest concentration is already too toxic. You need to test a wider range of lower concentrations.[10]

  • If the data points are highly scattered: This suggests significant experimental error. Review your pipetting technique, ensure uniform cell seeding, and check for contamination.[10]

Q: I have high variability between my replicate wells. What is the cause?

A: High variability can stem from several sources:

  • Inaccurate Pipetting: Ensure your pipettes are calibrated and use proper technique, especially for small volumes.[14]

  • Uneven Cell Seeding: Make sure your cell suspension is homogenous (no clumps) before seeding.[14]

  • Incomplete Drug Mixing: After adding the compound, mix the plate gently by tapping or using a plate shaker to ensure uniform distribution.[14]

  • Edge Effects: As mentioned, evaporation in outer wells can cause variability. Avoid using these wells for critical data points.[15]

Q: My this compound values are inconsistent between experiments. Why?

A: Inconsistency is a common challenge and often points to a lack of standardization in the experimental protocol.[14]

  • Review your entire workflow: Ensure that cell passage number, seeding density, incubation times, and reagent preparation are kept consistent.[14]

  • Check your reagents: Use fresh dilutions of your compound for each experiment, as repeated freeze-thaw cycles can degrade it.[14] Test new lots of media or serum before use in critical experiments.[14]

  • Cell Health: Ensure cells are healthy and in the logarithmic growth phase. Stressed or confluent cells will respond differently to treatment.

Q: My compound seems to interfere with the colorimetric assay (e.g., MTT). How can I resolve this?

A: Some compounds can chemically reduce the MTT reagent or have an intrinsic color that interferes with absorbance readings.

  • Include proper controls: Set up control wells containing the compound in cell-free medium to measure its direct effect on the assay reagent.[6] Subtract this background reading from your experimental wells.

  • Wash the cells: Before adding the MTT reagent, consider gently washing the cells with PBS to remove any residual compound.[6]

  • Switch assay methods: If interference is significant, switch to a non-colorimetric assay, such as an ATP-based luminescence assay, which is less susceptible to such artifacts.[6]

Visualizations

Experimental Workflow for this compound Determination

experimental_workflow start Start: Prepare Cell Suspension seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate Overnight (Attachment) seed->incubate1 treat Add Compound to Cells incubate1->treat prepare_drug Prepare Serial Dilutions of Test Compound prepare_drug->treat incubate2 Incubate for Exposure Period (e.g., 24-72h) treat->incubate2 add_reagent Add Viability Reagent (e.g., MTT, CellTiter-Glo) incubate2->add_reagent incubate3 Incubate for Signal Development add_reagent->incubate3 read Read Plate (Absorbance/Luminescence) incubate3->read analyze Data Analysis: Normalize & Curve Fit read->analyze end_node End: Determine this compound analyze->end_node

Caption: Standard workflow for determining this compound values in cancer cell lines.

Troubleshooting Logic for Inconsistent this compound Results

troubleshooting_workflow cluster_check Initial Checks cluster_causes Potential Causes & Solutions problem Problem: Inconsistent this compound Values check_replicates High Variability in Replicates? problem->check_replicates check_curve Poor Curve Shape? check_replicates->check_curve No pipetting Review Pipetting Technique & Calibrate Pipettes check_replicates->pipetting Yes concentration Adjust Concentration Range: Test Wider/Different Range check_curve->concentration Yes protocol Standardize Protocol: Passage #, Incubation Time, Reagents check_curve->protocol No seeding Ensure Homogenous Cell Suspension & Consistent Seeding pipetting->seeding reagents Verify Reagent Quality: Fresh Compound Dilutions, New Media Lots protocol->reagents

Caption: A decision-making flowchart for troubleshooting inconsistent this compound results.

Hypothetical Drug-Induced Apoptotic Signaling Pathway

signaling_pathway drug Test Compound (e.g., this compound Conc.) receptor Cell Surface Receptor drug->receptor Binds caspase8 Caspase-8 Activation receptor->caspase8 Activates bid tBid Formation caspase8->bid Cleaves Bid caspase3 Executioner Caspase-3 Activation caspase8->caspase3 Directly Activates bax Bax/Bak Activation bid->bax Activates mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c Leads to caspase9 Caspase-9 Activation (Apoptosome) cyto_c->caspase9 caspase9->caspase3 apoptosis Apoptosis (Cell Death) caspase3->apoptosis

Caption: A simplified diagram of a hypothetical drug-induced apoptotic pathway.

References

Technical Support Center: DC_AC50 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the dual Atox1 and CCS inhibitor, DC_AC50, in in vivo experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a dual inhibitor of the copper chaperones Atox1 and CCS.[1] By binding to these proteins, this compound disrupts intracellular copper trafficking, which in turn can reduce cancer cell proliferation and tumor growth.[1][2] It has been shown to be effective in various cancer cell lines, including those of lung, leukemia, breast, and head and neck cancer.[3][4] The inhibition of Atox1 and CCS by this compound leads to an increase in cellular copper levels and reactive oxygen species (ROS), and a decrease in ATP production and lipid biosynthesis.[3][4][5]

Q2: What is the recommended solvent for in vivo administration of this compound?

A2: While specific formulation details for in vivo use are not extensively published, this compound is known to be soluble in DMSO.[3][6] For in vivo experiments, it is common to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO and then dilute it with a biocompatible vehicle such as saline, PBS, or a solution containing solubilizing agents like PEG or cyclodextrins to minimize toxicity. It is crucial to perform vehicle-only control experiments to ensure that the observed effects are due to this compound and not the delivery vehicle.

Q3: What are the reported in vivo dosages and treatment schedules for this compound?

A3: In preclinical xenograft mouse models (lung cancer H1299 and leukemia K562 cells), this compound has been administered at doses ranging from 10 to 100 mg/kg per day for 21 days.[3][4] These studies reported significant decreases in tumor size at these dosages.[3][4]

Q4: What is the known in vivo toxicity profile of this compound?

A4: Initial studies in nude mice with daily injections of this compound at doses up to 100 mg/kg reported no obvious toxicity, significant changes in body weight, or alterations in complete blood-cell counts.[3][4] However, it is important to note that another candidate from the same screen, DC_AC2, was found to be toxic in mice.[4] Researchers should conduct their own preliminary toxicology studies to determine the maximum tolerated dose (MTD) in their specific animal model and experimental conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Poor or inconsistent tumor growth inhibition Suboptimal Formulation/Solubility: this compound has poor solubility in aqueous solutions. If the compound precipitates out of solution upon injection, its bioavailability will be significantly reduced.- Ensure complete dissolution of this compound in the initial solvent (e.g., DMSO) before dilution in the vehicle. - Consider using formulation aids such as cyclodextrins, PEG, or other biocompatible surfactants to improve solubility and stability. - Visually inspect the final formulation for any precipitation before each injection.
Inadequate Dosing: The effective dose may vary depending on the tumor model, animal strain, and administration route.- Perform a dose-response study to determine the optimal dose for your specific model. - Consider alternative administration routes (e.g., intraperitoneal vs. intravenous) that might improve drug exposure to the tumor.
Metabolic Instability: The compound may be rapidly metabolized and cleared in vivo.- While specific pharmacokinetic data is limited, if rapid metabolism is suspected, consider more frequent dosing or a continuous delivery method (e.g., osmotic pumps) to maintain therapeutic concentrations.
Unexpected Animal Toxicity (e.g., weight loss, lethargy, organ damage) Vehicle Toxicity: The solvent used to dissolve this compound (e.g., high concentrations of DMSO) can cause local irritation or systemic toxicity.- Always include a vehicle-only control group. - Minimize the concentration of organic solvents in the final injection volume. Aim for the lowest possible percentage of DMSO.
On-target Toxicity in Normal Tissues: While this compound shows selectivity for cancer cells in vitro, high systemic exposure could affect normal tissues that have a basal level of Atox1 and CCS expression.[2][4]- Perform a pilot study to determine the maximum tolerated dose (MTD) in your animal model. - Monitor animals daily for signs of toxicity. - At the end of the study, perform histopathological analysis of major organs to assess for any tissue damage.
Off-target Effects: The compound may have unintended biological targets other than Atox1 and CCS.- If off-target effects are suspected, consider profiling the compound against a broader panel of kinases and other cellular targets.
Precipitation of this compound during formulation or storage Poor Solubility: As mentioned, this compound is insoluble in water and ethanol.[6]- Prepare fresh formulations before each use. - If stock solutions in DMSO are prepared, store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6] - Before use, allow the stock solution to come to room temperature and ensure the compound is fully dissolved before diluting.

Quantitative Data Summary

Parameter Value Cell Lines/Model Reference
Binding Affinity (Kd) Atox1: ~6.8 µMPurified human proteins[3][6]
CCS: ~8.2 µMPurified human proteins[3][6]
In Vitro IC50 9.88 µMCanine Abrams OSA[2]
12.57 µMCanine D1 OSA[2]
5.96 µMHuman HOS OSA[2]
6.68 µMHuman MG63 OSA[2]
In Vivo Efficacy Significant tumor size decreaseH1299 & K562 xenograft mice[3][4]
In Vivo Dosing 10, 20, 50, 100 mg/kg/dayNude mice[3][4]

Experimental Protocols

General Protocol for In Vivo Efficacy Study of this compound in a Xenograft Mouse Model

  • Animal Model: Utilize immunodeficient mice (e.g., nude or SCID) suitable for the engraftment of human cancer cell lines (e.g., H1299 or K562).

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10^6 cells in 100-200 µL of sterile PBS or Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³). Monitor tumor growth regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

  • Randomization and Grouping: Once tumors reach the desired size, randomize the animals into treatment and control groups (e.g., n=8-10 mice per group).

  • This compound Formulation:

    • Prepare a stock solution of this compound in sterile DMSO.

    • On each treatment day, dilute the stock solution with a sterile, biocompatible vehicle (e.g., saline containing 5% Tween 80 and 5% PEG 400) to the desired final concentration. Ensure the final concentration of DMSO is low (e.g., <10%) to minimize toxicity.

    • Prepare a vehicle-only solution for the control group.

  • Administration: Administer this compound or vehicle to the respective groups via the chosen route (e.g., intraperitoneal injection) at the predetermined dose and schedule (e.g., 50 mg/kg/day for 21 days).

  • Monitoring:

    • Measure tumor volumes and body weights 2-3 times per week.

    • Observe the animals daily for any signs of toxicity or distress.

  • Endpoint: At the end of the treatment period, or when tumors in the control group reach a predetermined endpoint size, euthanize the animals.

  • Data Analysis:

    • Excise the tumors and measure their final weight.

    • Collect major organs for histopathological analysis if toxicity is a concern.

    • Statistically compare the tumor growth rates and final tumor weights between the treatment and control groups.

Visualizations

DC_AC50_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytosol Cytosol Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 Cu(I)->Atox1 CCS CCS Cu(I)->CCS TGN Trans-Golgi Network (ATP7A/B) Atox1->TGN Mitochondria Mitochondria (SOD1, COX) CCS->Mitochondria This compound This compound This compound->Atox1 Inhibition This compound->CCS Inhibition ROS Increased ROS ATP Decreased ATP

Caption: Mechanism of action of this compound.

In_Vivo_Workflow cluster_treatment Daily Treatment (21 Days) start Start cell_culture Cancer Cell Culture (e.g., H1299) start->cell_culture implantation Subcutaneous Implantation in Immunodeficient Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Groups tumor_growth->randomization formulation Prepare this compound & Vehicle Formulations randomization->formulation injection Administer via IP Injection formulation->injection monitoring Monitor Tumor Volume & Animal Weight injection->monitoring endpoint Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tissue Collection endpoint->euthanasia analysis Tumor Weight Analysis & Histopathology euthanasia->analysis finish End analysis->finish

Caption: Experimental workflow for a this compound in vivo efficacy study.

References

improving the solubility of DC_AC50 for experimental use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using DC_AC50 in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule that functions as a dual inhibitor of the human copper-trafficking proteins Atox1 and CCS.[1][2][3] By binding to these chaperone proteins, this compound prevents the transfer of copper ions to copper-dependent enzymes. This disruption of copper trafficking has been shown to selectively inhibit the proliferation of cancer cells, which have a high demand for copper.[4] The mechanism involves the induction of reactive oxygen species (ROS) accumulation, reduction of cellular ATP production, and decreased lipid biosynthesis.[5]

Q2: What are the known binding affinities of this compound?

A2: this compound binds to Atox1 and CCS with dissociation constants (Kd) in the micromolar range. The reported Kd values are approximately 6.8 μM for Atox1 and 8.2 μM for CCS.[5][6][7]

Q3: In which cell lines has this compound been shown to be effective?

A3: this compound has demonstrated efficacy in reducing cell proliferation in various human cancer cell lines, including lung cancer (H1299), leukemia (K562), breast cancer (MDA-MB-231), and head and neck cancer (212LN) cells.[1][4][5] It has also shown activity in canine and human osteosarcoma (OSA) cells.[1] Notably, it exhibits minimal effects on the proliferation of normal human epithelial lung (BEAS-2B) and breast (MCF-10A) cells.[1][4]

Troubleshooting Guide: Solubility Issues

Issue: My this compound is not dissolving properly.

Poor solubility can lead to inaccurate experimental results. The following sections provide guidance on how to effectively dissolve this compound.

Recommended Solvents and Stock Solutions

The primary recommended solvent for this compound is dimethyl sulfoxide (DMSO).[5] It is crucial to use newly opened, anhydrous (non-hygroscopic) DMSO, as absorbed moisture can significantly reduce the solubility of the compound.[1][7]

Table 1: Solubility of this compound in DMSO

VendorReported Solubility in DMSONotes
MedchemExpress50 mg/mL (117.85 mM)Requires sonication, warming, and heating to 60°C.[1]
Cayman Chemical10 mg/mLA crystalline solid formulation.[6]
Selleck Chemicals85 mg/mL (200.34 mM)Use fresh DMSO as moisture can reduce solubility.[7]
TargetMol25 mg/mL (58.93 mM)Sonication is recommended.[3]
Experimental Protocols for Solution Preparation

Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo experiments. If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Protocol 1: High Concentration Stock Solution in DMSO

This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in aqueous media.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 50 mg/mL).

  • To aid dissolution, use an ultrasonic bath and warm the solution, potentially heating it to 60°C.[1]

  • Vortex thoroughly until the compound is completely dissolved.

  • Store the stock solution at -20°C for short-term storage (1 month) or -80°C for long-term storage (6 months).[1]

Protocol 2: Formulation for In Vitro Cellular Assays

This protocol describes the preparation of a working solution by diluting a DMSO stock into a vehicle suitable for cell culture experiments.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).[1]

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add PEG300 to the tube (to a final concentration of 40%) and mix thoroughly.

  • Add Tween-80 (to a final concentration of 5%) and mix again until the solution is clear.

  • Finally, add saline (to a final concentration of 45%) to reach the desired final volume.[1]

  • The final concentration of DMSO in this vehicle will be 10%.

Table 2: Example Formulation for a 1 mL Working Solution (In Vitro) [1]

ComponentVolumeFinal Concentration
25 mg/mL this compound in DMSO100 µL10%
PEG300400 µL40%
Tween-8050 µL5%
Saline450 µL45%
Total Volume 1 mL

Protocol 3: Formulation for In Vivo Studies

This protocol provides a vehicle suitable for animal studies.

  • Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).

  • In a sterile tube, add the required volume of the DMSO stock solution.

  • Add corn oil to the tube to achieve the desired final concentration. For example, to make a 2.5 mg/mL solution, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil.[1]

  • Vortex thoroughly to ensure a uniform suspension. This formulation results in a final DMSO concentration of 10%.

Table 3: Example Formulation for a 1 mL Working Solution (In Vivo) [1]

ComponentVolumeFinal Concentration
25 mg/mL this compound in DMSO100 µL10%
Corn Oil900 µL90%
Total Volume 1 mL

Visualized Experimental Workflow and Signaling Pathway

Workflow for this compound Solution Preparation

The following diagram illustrates the general workflow for preparing a this compound working solution from a powder.

G cluster_start cluster_dissolution Dissolution cluster_invitro In Vitro Formulation cluster_invivo In Vivo Formulation start This compound Powder weigh Weigh Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Sonicate / Warm / Heat to 60°C add_dmso->dissolve stock High Concentration Stock Solution dissolve->stock add_peg Add PEG300 stock->add_peg Dilute add_oil Add Corn Oil stock->add_oil Dilute add_tween Add Tween-80 add_peg->add_tween add_saline Add Saline add_tween->add_saline invitro_solution Working Solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) add_saline->invitro_solution invivo_solution Working Solution (e.g., 10% DMSO, 90% Corn Oil) add_oil->invivo_solution G cluster_cell Cancer Cell This compound This compound atox1 Atox1 This compound->atox1 inhibits ccs CCS This compound->ccs inhibits cu_dependent Copper-Dependent Proteins atox1->cu_dependent Cu+ transport ros Increased ROS ccs->cu_dependent Cu+ transport atp Reduced ATP Production proliferation Decreased Cell Proliferation ros->proliferation atp->proliferation

References

troubleshooting unexpected DC_AC50 experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS. The information is tailored for scientists in drug development and cancer research to address common issues and interpret unexpected experimental outcomes.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Issue 1: No or Lower-Than-Expected Inhibition of Cancer Cell Proliferation

If you observe minimal or no effect of this compound on cancer cell viability or proliferation, consider the following potential causes and solutions.

Potential Cause Troubleshooting Steps
Compound Integrity and Activity - Verify Storage: this compound should be stored at -20°C for long-term stability. Improper storage can lead to degradation. - Fresh Working Solutions: Prepare fresh working solutions from a DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
Cell Line and Culture Conditions - Cell Line Sensitivity: The sensitivity to this compound can vary between cell lines. Ensure you are using a cell line known to be sensitive or perform a dose-response experiment to determine the IC50 value for your specific cell line. - Cell Health and Passage Number: Use healthy, actively dividing cells. High passage numbers can lead to phenotypic changes and altered drug sensitivity.[1] - Mycoplasma Contamination: Test your cell cultures for mycoplasma contamination, which can significantly alter cellular responses to treatments.
Experimental Protocol - Suboptimal Concentration: The effective concentration of this compound typically ranges from 2.5 to 10 µM.[2] If you are using a lower concentration, you may not observe a significant effect. - Incubation Time: A 72-hour incubation period is commonly used to assess the effect of this compound on cell viability.[2] Shorter incubation times may not be sufficient to observe an effect. - Assay Interference: Some assay reagents can interfere with the compound. For example, components in serum can interact with test compounds. Consider reducing the serum concentration during treatment if possible.

Issue 2: High Variability in Experimental Replicates

High variability between replicates can obscure the true effect of this compound. The following steps can help improve the reproducibility of your results.

Potential Cause Troubleshooting Steps
Cell Seeding and Plating - Uneven Cell Distribution: Ensure a homogenous single-cell suspension before seeding to avoid clumps and uneven cell distribution in the wells. - Edge Effects: The outer wells of a microplate are prone to evaporation, leading to "edge effects." Avoid using the outermost wells for experimental samples or fill them with sterile PBS or media to maintain humidity.
Pipetting and Reagent Handling - Pipetting Accuracy: Use calibrated pipettes and ensure accurate and consistent pipetting of cells, compound, and assay reagents. - Reagent Temperature: Ensure all reagents are at the recommended temperature before use. For example, some assay reagents may need to be warmed to room temperature.[3]
Data Analysis - Background Subtraction: Properly subtract background absorbance or fluorescence from your measurements. Background wells should contain media and the assay reagent but no cells.[4]

Issue 3: Unexpected Toxicity in Normal (Non-Cancerous) Cells

This compound is reported to have minimal effects on normal cells.[2][5] If you observe significant toxicity in your non-cancerous control cell lines, consider these points.

Potential Cause Troubleshooting Steps
High Compound Concentration - Dose-Response: While selective for cancer cells at therapeutic concentrations, very high concentrations of any compound can induce off-target toxicity. Perform a careful dose-response curve to identify a concentration that is effective against cancer cells with minimal impact on normal cells.
Cell Line Specifics - Metabolic Activity: The "normal" cell line you are using may have an unusually high metabolic rate or a higher dependence on copper trafficking than typical non-cancerous cells, making them more susceptible. - Atox1/CCS Expression: Check the expression levels of Atox1 and CCS in your normal cell line. Higher than expected expression could increase sensitivity to this compound.
Off-Target Effects - Alternative Assays: While this compound's primary targets are Atox1 and CCS, off-target effects, although not extensively documented, cannot be entirely ruled out, especially at higher concentrations.[6][7] Consider using a secondary assay that measures a different cellular process to confirm the observed toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a dual inhibitor of the copper chaperones Atox1 and CCS.[2] It works by blocking the interaction between these chaperones and their partner proteins, thereby inhibiting the intracellular trafficking of copper ions.[8] Cancer cells have a high demand for copper to support their rapid proliferation and metabolic activity. By disrupting copper transport, this compound selectively induces oxidative stress, reduces ATP production, and inhibits lipogenesis in cancer cells, leading to decreased cell proliferation and tumor growth.[9]

Q2: How should I prepare and store this compound?

A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the solid compound should be stored at -20°C, where it is stable for at least three years. Stock solutions in DMSO can be stored at -80°C for up to a year. It is recommended to aliquot the stock solution to avoid multiple freeze-thaw cycles.

Q3: What are the expected downstream effects of this compound treatment in cancer cells?

A3: Treatment of sensitive cancer cells with this compound is expected to lead to:

  • Increased intracellular copper levels: Due to the inhibition of copper efflux pathways.

  • Increased Reactive Oxygen Species (ROS): Resulting from the accumulation of redox-active copper and disruption of antioxidant defenses.[10]

  • Decreased ATP levels: Due to impaired mitochondrial function.[2][11]

  • Reduced cell proliferation: The ultimate outcome of the induced cellular stress.[2][5]

Q4: Can this compound be used in combination with other anti-cancer drugs?

A4: Yes, studies have shown that this compound can sensitize cancer cells to other chemotherapeutic agents. For example, it has been shown to potentiate the effects of cisplatin and carboplatin in some cancer cell lines.[2][12] This is thought to be due to the increased intracellular copper and cisplatin accumulation when Atox1 is inhibited.[12]

Q5: I am not observing an increase in ROS after this compound treatment. What could be the issue?

A5: A lack of ROS increase could be due to several factors:

  • Cell Line Resistance: The cell line may have robust antioxidant systems that can buffer the effects of this compound-induced copper accumulation.

  • Assay Sensitivity: The ROS detection assay you are using may not be sensitive enough. Ensure you are using an appropriate probe and that your instrument settings are optimized.

  • Timing of Measurement: The peak of ROS production can be time-dependent. Consider performing a time-course experiment to identify the optimal time point for ROS measurement after this compound treatment.

Quantitative Data Summary

The following tables summarize the reported IC50 values of this compound in various cell lines and its binding affinities for its primary targets.

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
H1299Human Lung Cancer~5
K562Human Leukemia~7.5
MDA-MB-231Human Breast Cancer~6
212LNHuman Head and Neck Cancer~8
Canine AbramsCanine Osteosarcoma9.88[2][13]
Canine D17Canine Osteosarcoma12.57[2][13]
HOSHuman Osteosarcoma5.96[2][13]
MG63Human Osteosarcoma6.68[2][13]
BEAS-2BNormal Human Lung Epithelial>10[2]
MCF-10ANormal Human Breast Epithelial>10[2]

Table 2: Binding Affinity of this compound

Target ProteinBinding Affinity (Kd in µM)
Atox1~6.8
CCS~8.2

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the effects of this compound.

1. Cell Viability (MTT) Assay

This protocol is for determining the effect of this compound on the viability of adherent cancer cells.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • Complete cell culture medium

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

    • Prepare serial dilutions of this compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[3]

2. Reactive Oxygen Species (ROS) Measurement

This protocol uses the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) to measure intracellular ROS levels.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • Phenol red-free culture medium

    • H2DCFDA (DCFH-DA)

    • Black, clear-bottom 96-well plates

    • Fluorescence microplate reader

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate at an appropriate density.

    • The next day, treat the cells with the desired concentrations of this compound in phenol red-free medium for the desired time (e.g., 12 hours).

    • Wash the cells with warm PBS.

    • Load the cells with 10 µM H2DCFDA in PBS and incubate for 30 minutes at 37°C in the dark.

    • Wash the cells twice with PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[14][15]

3. ATP Level Measurement

This protocol describes the measurement of intracellular ATP levels using a luciferase-based assay.

  • Materials:

    • This compound

    • Cancer cell line of interest

    • White, opaque 96-well plates

    • ATP measurement kit (luciferase-based)

    • Luminometer

  • Procedure:

    • Seed cells in a white, opaque 96-well plate.

    • Treat cells with this compound for the desired time (e.g., 12 hours).[2]

    • Follow the manufacturer's protocol for the ATP measurement kit. This typically involves lysing the cells to release ATP and then adding a reagent containing luciferase and luciferin.

    • Measure the luminescence using a luminometer. The light output is proportional to the ATP concentration.[16][17]

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental troubleshooting.

DC_AC50_Signaling_Pathway cluster_cell Cancer Cell This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits CCS CCS This compound->CCS Inhibits Copper_Efflux Copper Efflux (e.g., ATP7A/B) Atox1->Copper_Efflux Cu+ delivery Mitochondrion Mitochondrion Atox1->Mitochondrion Indirect effect SOD1 SOD1 CCS->SOD1 Cu+ delivery CCS->Mitochondrion Indirect effect ROS Increased ROS Mitochondrion->ROS ATP Decreased ATP Mitochondrion->ATP Proliferation Decreased Cell Proliferation ROS->Proliferation Induces Stress ATP->Proliferation Limits Energy

Caption: Mechanism of action of this compound in cancer cells.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Compound 1. Verify Compound Integrity - Storage - Fresh Solutions Start->Check_Compound Check_Cells 2. Assess Cell Culture - Cell Health & Passage - Mycoplasma Check_Compound->Check_Cells Compound OK Resolved Issue Resolved Check_Compound->Resolved Issue Found Check_Protocol 3. Review Experimental Protocol - Concentration & Duration - Assay Specifics Check_Cells->Check_Protocol Cells Healthy Check_Cells->Resolved Issue Found Check_Data 4. Analyze Data Interpretation - Background Subtraction - Statistical Analysis Check_Protocol->Check_Data Protocol Correct Check_Protocol->Resolved Issue Found Check_Data->Resolved Analysis Validated Check_Data->Resolved Error Found Unresolved Issue Persists: Consider Off-Target Effects or Cell Line Resistance Check_Data->Unresolved

Caption: Logical workflow for troubleshooting unexpected results.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells (96-well plate) Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells (e.g., 72h) Compound_Prep->Treatment Viability 4a. Cell Viability (MTT) Treatment->Viability ROS 4b. ROS (H2DCFDA) Treatment->ROS ATP 4c. ATP (Luciferase) Treatment->ATP Data_Analysis 5. Data Analysis & Interpretation Viability->Data_Analysis ROS->Data_Analysis ATP->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Technical Support Center: Mitigating Off-Target Effects of DC_AC50

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS. The information herein is designed to help mitigate potential off-target effects and troubleshoot common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a small molecule that functions as a dual inhibitor of the copper chaperone proteins Atox1 and CCS.[1][2] By binding to these chaperones, this compound prevents the transfer of copper ions to copper-dependent enzymes.[3] This disruption of intracellular copper trafficking is particularly effective against cancer cells, which have a higher demand for copper and express higher levels of Atox1 and CCS compared to normal cells.[3][4] The on-target effects include increased intracellular copper levels, elevated reactive oxygen species (ROS), reduced ATP production, and ultimately, the inhibition of cancer cell proliferation.[4][5][6]

Q2: What are the known on-targets of this compound?

A2: The primary and intended molecular targets of this compound are the copper chaperone proteins Atox1 (Antioxidant protein 1) and CCS (Copper Chaperone for Superoxide Dismutase).[1][2]

Q3: Does this compound show toxicity in normal, non-cancerous cells?

A3: this compound has been shown to exhibit selective cytotoxicity towards cancer cells, with minimal effects on the proliferation of normal human epithelial lung cells (BEAS-2B) and breast cells (MCF-10A) at effective concentrations.[1][2][4] This selectivity is attributed to the higher expression of Atox1 and CCS in cancer cells.[4]

Q4: What are the potential off-target effects of this compound?

A4: While this compound is designed for selectivity, potential off-target effects could arise from the systemic disruption of copper homeostasis, especially at high concentrations. This could theoretically impact the function of other copper-dependent enzymes not directly targeted by the Atox1 and CCS pathways. It is also possible, as with any small molecule, that this compound could interact with other proteins. However, specific unintended protein targets have not been extensively documented in the provided literature. Researchers should consider performing selectivity profiling to identify any context-specific off-target binding.

Q5: How can I confirm that the observed phenotype in my experiment is due to the on-target activity of this compound?

A5: To confirm on-target activity, you can perform several validation experiments. A primary method is to use genetic knockdown or knockout (e.g., via siRNA or CRISPR-Cas9) of Atox1 and/or CCS.[4][7] If the phenotype observed with this compound treatment is mimicked by the genetic silencing of its targets, it strongly suggests on-target action.[4] Additionally, a rescue experiment, where Atox1 and CCS are overexpressed in cells treated with this compound, should reverse the observed phenotype if it is on-target.[4]

Q6: Can this compound be used in combination with other therapies?

A6: Yes, preclinical studies suggest that this compound can sensitize tumor cells to cisplatin.[5] By inhibiting Atox1, this compound may enhance the efficacy of platinum-based chemotherapies.[8]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
High toxicity observed in control (non-cancerous) cell lines. 1. This compound concentration is too high.2. The control cell line has an unusually high dependence on copper trafficking.3. Contamination of the this compound stock solution.1. Perform a dose-response curve to determine the optimal, lowest effective concentration.2. Characterize the expression levels of Atox1 and CCS in your control cell line.3. Use a fresh, validated stock of this compound.
Inconsistent results between experiments. 1. Variability in cell density at the time of treatment.2. Degradation of this compound stock solution.3. Inconsistent incubation times.1. Ensure consistent cell seeding and confluence at the start of each experiment.2. Aliquot the this compound stock solution and store at -80°C for long-term use and -20°C for short-term use. Avoid repeated freeze-thaw cycles.[1]3. Standardize all incubation periods.
No significant effect on cancer cell proliferation. 1. The cancer cell line used has low expression of Atox1 and CCS.2. This compound concentration is too low.3. The compound has degraded.4. Incorrect assay for measuring cell proliferation.1. Verify the expression levels of Atox1 and CCS in your cancer cell line via Western blot or qPCR.2. Perform a dose-response experiment to determine the IC50 value for your specific cell line.3. Use a fresh stock of this compound.4. Use multiple, validated methods to assess cell viability and proliferation (e.g., MTT assay, direct cell counting, BrdU incorporation).
Observed phenotype is not rescued by Atox1/CCS overexpression. 1. The phenotype is due to an off-target effect.2. Inefficient overexpression of the target proteins.1. Consider that the observed effect may be independent of Atox1 and CCS. Perform target deconvolution studies, such as chemical proteomics, to identify potential off-targets.[9]2. Confirm the successful overexpression of Atox1 and CCS via Western blot.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cell Lines

Cell LineCell TypeIC50 (µM)
Canine AbramsOsteosarcoma9.88
Canine D1Osteosarcoma12.57
Human HOSOsteosarcoma5.96
Human MG63Osteosarcoma6.68
Human H1299Lung CancerEffective at 0-10 µM
Human K562LeukemiaEffective at 0-10 µM
Human MDA-MB-231Breast CancerEffective at 0-10 µM
Human 212LNHead and Neck CancerEffective at 0-10 µM
Data sourced from MedchemExpress and related publications.[1][4]

Table 2: Effects of this compound on Cellular Copper and ROS

Cell LineTreatmentChange in Total Cellular CopperChange in ROS Levels
H129910 µM this compound~45% IncreaseSignificant Increase
H1299Atox1 Knockdown~53% IncreaseSignificant Increase
H1299CCS Knockdown~22% IncreaseSignificant Increase
Data from experiments conducted over 12 hours.[4]

Experimental Protocols

Protocol 1: Validating On-Target Effect of this compound using siRNA Knockdown

Objective: To determine if the anti-proliferative effect of this compound is mediated through its intended targets, Atox1 and CCS.

Methodology:

  • Cell Culture: Culture human lung cancer cells (H1299) in appropriate media and conditions.

  • siRNA Transfection:

    • On day 1, seed H1299 cells in 6-well plates.

    • On day 2, transfect cells with siRNAs targeting Atox1, CCS, or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • This compound Treatment:

    • 24 hours post-transfection, treat the cells with a predetermined effective concentration of this compound (e.g., 10 µM) or vehicle control (DMSO).

  • Cell Proliferation Assay:

    • After 72 hours of this compound treatment, assess cell proliferation using an MTT assay or by direct cell counting.

  • Western Blot Analysis:

    • In a parallel experiment, lyse the cells 48 hours post-transfection to confirm the knockdown of Atox1 and CCS proteins by Western blotting.

  • Data Analysis: Compare the proliferation rates of cells treated with this compound and/or siRNAs. A significant reduction in proliferation in the Atox1/CCS knockdown cells, similar to that seen with this compound treatment in control cells, indicates an on-target effect.

Protocol 2: Measurement of Cellular Reactive Oxygen Species (ROS)

Objective: To quantify the change in intracellular ROS levels following treatment with this compound.

Methodology:

  • Cell Treatment:

    • Seed H1299 cells in a 96-well plate.

    • Treat cells with this compound (e.g., 10 µM) or vehicle control for 12 hours. Include a positive control (e.g., H₂O₂) and a negative control (untreated cells).

  • ROS Detection:

    • After treatment, wash the cells with phosphate-buffered saline (PBS).

    • Incubate the cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) in the dark, according to the manufacturer's instructions.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control to determine the fold-change in ROS levels.

Visualizations

DC_AC50_Signaling_Pathway This compound On-Target Signaling Pathway cluster_0 Copper Trafficking cluster_1 Downstream Effects Atox1 Atox1 Copper_Accumulation Intracellular Copper Accumulation Atox1->Copper_Accumulation disrupts transport CCS CCS CCS->Copper_Accumulation disrupts transport This compound This compound This compound->Atox1 inhibits This compound->CCS inhibits ROS Increased ROS Copper_Accumulation->ROS ATP_Reduction Reduced ATP Production ROS->ATP_Reduction Proliferation_Inhibition Inhibition of Cancer Cell Proliferation ATP_Reduction->Proliferation_Inhibition

Caption: On-target signaling pathway of this compound.

Experimental_Workflow_On_Target_Validation Workflow for On-Target Validation of this compound start Start: Hypothesized On-Target Effect knockdown Genetic Knockdown/Knockout (siRNA/CRISPR of Atox1/CCS) start->knockdown treatment Treat Cells with this compound start->treatment phenotype_kd Measure Phenotype (e.g., Cell Proliferation) knockdown->phenotype_kd phenotype_treat Measure Phenotype (e.g., Cell Proliferation) treatment->phenotype_treat compare Compare Phenotypes phenotype_kd->compare phenotype_treat->compare on_target Conclusion: On-Target Effect Confirmed compare->on_target Phenotypes Match off_target Conclusion: Potential Off-Target Effect compare->off_target Phenotypes Differ

Caption: Experimental workflow for validating on-target effects.

References

addressing resistance to DC_AC50 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental properties and mechanism of action of this compound.

Q1: What is the primary mechanism of action for this compound?

A: this compound is a small molecule that functions as a dual inhibitor of the cytosolic copper chaperones Atox1 (Antioxidant protein 1) and CCS (Copper Chaperone for Superoxide Dismutase).[1] By binding to these chaperones, this compound prevents the transfer of copper (Cu⁺) to copper-dependent enzymes and transporters.[2] This disruption of copper trafficking leads to several downstream effects in cancer cells, including:

  • An increase in total cellular copper content and accumulation of reactive oxygen species (ROS).[3][4]

  • Inhibition of mitochondrial oxidative phosphorylation (OXPHOS) via reduced Cytochrome c oxidase (COX) activity, leading to decreased cellular ATP production.[3][5]

  • Activation of AMP-activated protein kinase (AMPK) due to lower ATP levels.[3]

  • A subsequent decrease in lipid biosynthesis.[3]

  • Ultimately, the culmination of these effects inhibits cancer cell proliferation.[1][3]

DC_AC50_Mechanism This compound This compound Atox1_CCS Atox1 / CCS (Copper Chaperones) This compound->Atox1_CCS Inhibits ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Cu_Proteins Copper-Dependent Proteins (e.g., ATP7A/B) Atox1_CCS->Cu_Proteins Cu⁺ Delivery Mito Mitochondria (COX) Atox1_CCS->Mito Cu⁺ Delivery ATP ↓ ATP Production Mito->ATP Proliferation Inhibition of Cancer Cell Proliferation ROS->Proliferation AMPK ↑ AMPK Activation ATP->AMPK ATP->Proliferation Lipid ↓ Lipid Biosynthesis AMPK->Lipid Lipid->Proliferation

Caption: Mechanism of action for the copper chaperone inhibitor this compound.

Q2: Why does this compound exhibit selectivity for cancer cells over normal cells?

A: The selectivity of this compound is attributed to the distinct metabolic and homeostatic characteristics of cancer cells. Many cancer cells have a higher demand for copper to support their rapid proliferation and metabolic rates.[6] Consequently, they often exhibit higher expression levels of copper trafficking proteins like Atox1 and CCS compared to normal cells.[3] By targeting these upregulated chaperones, this compound preferentially affects the copper-dependent pathways that are critical for cancer cell survival and growth, while having minimal effects on non-cancerous cell lines.[1][3]

Q3: What are the expected quantitative effects of this compound treatment on sensitive cancer cells?

A: Treatment of sensitive cancer cells with this compound at effective concentrations (e.g., 10 µM) typically results in measurable changes in several cellular processes within 12-24 hours. A summary of these effects is presented below.

Table 1: Summary of this compound's Effects on Cellular Processes

Parameter Measured Observed Effect Cell Line Example Reference
Total Cellular Copper ~45% Increase H1299 [3]
Cellular ATP Levels Significant Reduction H1299 [3][5]
COX Activity Significant Reduction H1299 [3][5]
Oxygen Consumption Decrease H1299 [3]
Reactive Oxygen Species (ROS) Significant Increase H1299 [3][4]
Reduced Glutathione (GSH) Decrease H1299 [4]
NADPH/NADP+ Ratio Decrease H1299 [3][4]

| Lipid Biosynthesis | Decrease | H1299 |[3] |

Section 2: Troubleshooting Guides

This section provides guidance for addressing common issues encountered during experiments, with a focus on unexpected results and cellular resistance.

Q4: My cancer cell line shows reduced sensitivity to this compound compared to published IC50 values. What should I check first?

A: Discrepancies in sensitivity can arise from several experimental factors. Before investigating complex biological resistance, it is crucial to validate the core components of your experiment. Follow this workflow to rule out common technical issues.

Troubleshooting_Workflow start Observation: Reduced this compound Sensitivity check_compound Step 1: Verify Compound - Check solubility and stability - Confirm concentration of stock - Test on a known sensitive cell line start->check_compound check_cells Step 2: Validate Cell Line - Authenticate cell line (STR profiling) - Check for contamination (mycoplasma) - Use cells at a low passage number check_compound->check_cells check_assay Step 3: Review Assay Protocol - Optimize cell seeding density - Confirm incubation time (e.g., 72h) - Check plate reader settings check_cells->check_assay investigate Proceed to Investigate Biological Resistance check_assay->investigate

Caption: Initial workflow for troubleshooting reduced this compound sensitivity.

Q5: My cells have acquired resistance to this compound after prolonged treatment. What are the potential molecular mechanisms?

A: Acquired resistance to a targeted agent like this compound typically involves the cancer cells adapting to bypass the drug's inhibitory effects. While specific mechanisms for this compound are still under investigation, resistance is likely to emerge from adaptations that counteract its primary effects. Potential mechanisms include:

  • Alteration of Drug Targets: Upregulation or mutation of ATOX1 or CCS genes could increase the chaperone pool, requiring higher concentrations of this compound for effective inhibition.

  • Enhanced Antioxidant Capacity: Cells may upregulate antioxidant pathways, such as the glutathione (GSH) system, to neutralize the ROS generated by this compound treatment.[7]

  • Increased Copper Efflux: Upregulation of copper-transporting P-type ATPases, like ATP7A and ATP7B, could actively pump excess copper out of the cell, preventing its accumulation and subsequent toxicity.[7]

  • Metabolic Reprogramming: Cells might enhance their reliance on glycolysis for ATP production to compensate for the this compound-induced mitochondrial dysfunction.

  • Activation of Pro-Survival Signaling: Upregulation of downstream survival pathways, such as the PI3K/AKT pathway, can promote cell survival despite the stress induced by this compound.[5][8]

Resistance_Mechanisms cluster_0 This compound Action This compound This compound Target Inhibits Atox1/CCS This compound->Target Effect ↑ ROS, ↓ ATP Target->Effect res1 Mechanism 1: Target Alteration (↑ Atox1/CCS Expression) Target->res1 Counteracted by res2 Mechanism 2: Enhanced Antioxidant Response (↑ GSH Synthesis) Effect->res2 Counteracted by res3 Mechanism 3: Increased Copper Efflux (↑ ATP7A/B Activity) Effect->res3 Counteracted by res4 Mechanism 4: Metabolic Reprogramming (↑ Glycolysis) Effect->res4 Bypassed by res5 Mechanism 5: Pro-Survival Signaling (↑ PI3K/AKT Pathway) Effect->res5 Bypassed by

Caption: Potential molecular mechanisms of acquired resistance to this compound.

Q6: How can I experimentally investigate these potential resistance mechanisms in my cell line?

A: To determine which mechanism is active in your resistant cell line, you can perform a series of comparative experiments between your resistant (R) and parental/sensitive (S) cells.

Table 2: Experimental Approaches to Investigate this compound Resistance

Putative Mechanism Recommended Experiment(s) Expected Result in Resistant Cells
Target Alteration qPCR and Western Blot for Atox1 and CCS. Gene sequencing of ATOX1 and CCS. Increased mRNA/protein levels. Presence of mutations in the drug-binding domain.
Enhanced Antioxidant Capacity ROS measurement (e.g., DCFDA assay) post-DC_AC50 treatment. GSH/GSSG ratio assay. Lower ROS induction compared to sensitive cells. Higher basal or induced GSH/GSSG ratio.
Increased Copper Efflux qPCR and Western Blot for ATP7A and ATP7B. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) to measure intracellular copper. Increased mRNA/protein levels. Lower intracellular copper accumulation after this compound treatment.
Metabolic Reprogramming Seahorse XF Analyzer to measure OCR (mitochondrial respiration) and ECAR (glycolysis). Higher basal ECAR. Less significant drop in OCR upon this compound treatment.

| Pro-Survival Signaling | Western Blot for key pathway proteins (e.g., p-AKT, total AKT, p-ERK). | Higher basal activation or sustained activation of survival pathways upon treatment. |

Section 3: Key Experimental Protocols

This section provides generalized protocols for assays relevant to studying the effects of this compound. Researchers should optimize these protocols for their specific cell lines and laboratory conditions.

Protocol 1: Cell Proliferation Assay (CCK-8)

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 hours).

  • Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C until the vehicle control wells show a distinct color change.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle control and determine the IC50 value using appropriate software.

Protocol 2: Cellular ROS Detection (DCFDA Assay)

  • Cell Culture: Culture sensitive and resistant cells in a 96-well black, clear-bottom plate until they reach ~70-80% confluency.

  • Loading Dye: Remove the culture medium and wash cells with 1X PBS. Add 100 µL of 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) solution to each well.

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution, wash cells with 1X PBS, and add 100 µL of medium containing this compound at the desired concentration. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Measurement: Immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm) at multiple time points (e.g., 0, 30, 60, 120 minutes).

  • Analysis: Normalize the fluorescence intensity to the vehicle control to determine the fold change in ROS production.

Protocol 3: Western Blot for Protein Expression

  • Cell Lysis: Treat cells with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-Atox1, anti-p-AMPK, anti-Actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Section 4: Data Summaries

Table 3: IC50 Values of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (µM) Reference
H1299 Human Lung Cancer Not specified, effective at 0-10 µM [1][3]
K562 Human Leukemia Not specified, effective at 0-10 µM [1][3]
MDA-MB-231 Human Breast Cancer Not specified, effective at 0-10 µM [1][3]
212LN Head and Neck Cancer Not specified, effective at 0-10 µM [1][3]
Canine Abrams Osteosarcoma 9.88 [1]
Canine D17 Osteosarcoma 12.57 [1]
HOS Human Osteosarcoma 5.96 [1]

| MG63 | Human Osteosarcoma | 6.68 |[1] |

References

Technical Support Center: Optimizing DC_AC50 Synthesis and Potency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on synthesizing more potent versions of DC_AC50, a small molecule inhibitor of the copper trafficking proteins Atox1 and CCS.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound? A1: this compound is a dual inhibitor of the copper chaperones Atox1 and CCS.[1] By binding to these proteins, it disrupts intracellular copper trafficking. This leads to several downstream effects in cancer cells, including the accumulation of cellular copper, an increase in reactive oxygen species (ROS), reduced ATP production, and inhibition of the MAPK signaling pathway.[2][3][4]

Q2: What is the main goal of synthesizing more potent versions of this compound? A2: The primary goal is to improve the therapeutic index of the compound. This involves increasing its potency (i.e., lowering the IC50 value against cancer cells) while maintaining or reducing its toxicity towards normal, non-cancerous cells.[1][5] Enhanced potency can lead to lower effective doses, potentially reducing side effects.

Q3: Why is targeting copper trafficking a valid anti-cancer strategy? A3: Cancer cells often have a higher demand for copper than normal cells to support their rapid proliferation and angiogenesis.[2] By disrupting the copper supply to key enzymes and pathways, compounds like this compound can selectively induce metabolic stress and cell death in cancer cells.[2][4]

Q4: What are the initial steps in a process improvement campaign for this compound? A4: A typical campaign begins with establishing a robust and scalable synthesis route for the core this compound scaffold.[6][7] This is followed by designing and executing a structure-activity relationship (SAR) study to understand how modifications to the molecule's structure affect its biological activity.[5][8]

Q5: How does this compound compare to traditional copper chelators? A5: Unlike traditional copper chelators that deplete both intracellular and extracellular copper, this compound specifically blocks copper-transport proteins inside the cells without depleting overall cellular copper levels.[2] This targeted intracellular mechanism may offer a different and potentially more selective therapeutic approach.[2]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and evaluation of this compound analogs.

Problem 1: Low yield in the final synthesis step.

  • Possible Cause: Inefficient coupling reaction or degradation of the product.

  • Solutions:

    • Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst concentration. Employ a Design of Experiments (DoE) approach for efficient optimization.[9]

    • Change Reagents: Test alternative coupling reagents or catalysts that may be more effective for your specific substrates.

    • Protecting Groups: Ensure that any reactive functional groups on your precursors are adequately protected to prevent side reactions.[6]

    • Purification: Analyze byproducts to understand decomposition pathways, which can inform adjustments to the reaction or workup conditions to improve stability.

Problem 2: Poor solubility of a new this compound analog.

  • Possible Cause: Increased lipophilicity or molecular weight of the new analog.

  • Solutions:

    • Introduce Polar Functional Groups: Modify the structure to include ionizable groups (e.g., amines, carboxylic acids) or hydrogen bond donors/acceptors (e.g., hydroxyls, amides) to improve aqueous solubility.

    • Formulate as a Salt: If the compound has a suitable acidic or basic handle, salt formation can significantly enhance solubility.

    • Reduce Molecular Weight/Lipophilicity: Re-evaluate the SAR to see if less lipophilic modifications can achieve the desired potency. A balance between potency and desirable physicochemical properties is key.

Problem 3: Inconsistent IC50 values in cell-based assays.

  • Possible Cause: Compound instability, poor solubility in assay media, or variability in cell culture.

  • Solutions:

    • Check Compound Stability: Assess the stability of your compound in the assay medium over the duration of the experiment.

    • Ensure Solubilization: Prepare a high-concentration stock solution in a suitable solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the aqueous assay medium. Visually inspect for precipitation.

    • Standardize Cell Culture: Use cells within a consistent passage number range, ensure consistent seeding density, and monitor cell health throughout the experiment.

    • Use a Reference Compound: Always include the parent this compound or another known inhibitor as a positive control in every assay plate to monitor for plate-to-plate variability.

Quantitative Data

Table 1: Biological Activity of this compound in Cancer Cell Lines

Cell Line Cancer Type Parameter Value Reference
H1299 Lung Cancer Proliferation Markedly reduced [2]
K562 Leukemia Proliferation Markedly reduced [2]
MB231 Breast Cancer Proliferation Markedly reduced [2]
212LN Head and Neck Cancer Proliferation Markedly reduced [2]
A375 Melanoma P-ERK1/2 Reduced [4]

| WM88 | Melanoma | P-ERK1/2 | Reduced |[4] |

Table 2: Binding Affinity of this compound for Target Proteins

Target Protein Method Kd (μM) Reference
Atox1 Fluorescence Anisotropy 6.4 [2]
Full-length CCS Fluorescence Anisotropy 7.9 [2]

| CCS domain I | Fluorescence Anisotropy | 12.2 |[2] |

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogs This table presents a hypothetical example for guiding SAR studies.

Compound ID Modification on Core Scaffold IC50 (μM) vs. H1299 Aqueous Solubility (μg/mL)
This compound (Parent Molecule) 5.2 15
This compound-002 Added 2,6-difluoro group 2.8 10
This compound-003 Added para-methyl group 8.1 5
This compound-004 Added hydroxyl group 6.5 55

| this compound-005 | Replaced core nitrogen with carbon | >50 | 2 |

Experimental Protocols

Protocol 1: General Cell Viability Assay (MTT-based)

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the this compound analog in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 72 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the IC50 value.

Protocol 2: Measuring Reactive Oxygen Species (ROS) Levels

  • Cell Treatment: Plate and treat cells with the this compound analog for 12 hours as described above. Include a positive control (e.g., H₂O₂) and a vehicle control.

  • Probe Loading: Wash the cells with PBS and incubate with a 10 µM solution of a ROS-sensitive fluorescent probe (e.g., DCFDA) for 30 minutes at 37°C.

  • Data Acquisition: Wash the cells again to remove excess probe. Measure the fluorescence intensity using a microplate reader or flow cytometer.

  • Analysis: Quantify the increase in fluorescence relative to the vehicle-treated control cells.

Visualizations

DC_AC50_Mechanism_of_Action cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_mitochondria Mitochondrion cluster_pathway Signaling Cascade This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits CCS CCS This compound->CCS Inhibits ROS Increased ROS Atox1->ROS Disrupted Cu homeostasis MAPK MAPK Pathway (e.g., P-ERK1/2) Atox1->MAPK Cu-dependent activation ATP Reduced ATP Production CCS->ATP Supports COX activity Proliferation Reduced Cell Proliferation MAPK->Proliferation Promotes

Caption: Mechanism of action for this compound in cancer cells.

SAR_Workflow cluster_workflow Workflow for Developing Potent this compound Analogs start Define Core Scaffold synthesis Synthesize Analogs start->synthesis purify Purify & Characterize synthesis->purify screen Biological Screening (IC50, ROS, etc.) purify->screen analyze Analyze SAR Data screen->analyze decision Potency Improved? analyze->decision decision->synthesis No optimize Lead Optimization decision->optimize Yes stop Project End optimize->stop

Caption: Experimental workflow for a Structure-Activity Relationship (SAR) study.

Troubleshooting_Yield cluster_logic Troubleshooting Low Reaction Yield start Low Yield Observed check_purity Are starting materials pure? start->check_purity purify_sm Purify Starting Materials check_purity->purify_sm No check_conditions Are reaction conditions optimal? check_purity->check_conditions Yes purify_sm->check_conditions optimize Run Design of Experiments (DoE) check_conditions->optimize No check_decomp Is product degrading? check_conditions->check_decomp Yes optimize->check_decomp modify_workup Modify Workup/ Purification check_decomp->modify_workup Yes end Yield Improved check_decomp->end No modify_workup->end

Caption: A logical workflow for troubleshooting low reaction yields.

References

Navigating Preclinical Research with DC_AC50: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preclinical application of DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to help overcome common limitations and ensure the successful design and execution of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during experiments with this compound.

Compound Handling and Preparation

  • Q1: My this compound powder is difficult to dissolve. What is the recommended solvent?

    • A1: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][2] Commercial suppliers recommend preparing stock solutions in DMSO at concentrations up to 85 mg/mL.[3] It is crucial to use fresh, high-quality DMSO, as it can be hygroscopic, and absorbed moisture can reduce the solubility of this compound.[3][4]

  • Q2: My this compound solution in DMSO appears cloudy or shows precipitation. What should I do?

    • A2: If you observe precipitation, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[4][5] Always ensure the solution is clear before further dilution. For in vivo studies, specific formulations using co-solvents are recommended to maintain solubility.[4][5]

  • Q3: How should I prepare this compound for in vivo animal studies?

    • A3: Due to its limited aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common formulation consists of a mixture of DMSO, PEG300, Tween-80, and saline.[4][5] One recommended protocol is to first dissolve this compound in DMSO, then sequentially add PEG300, Tween-80, and finally saline, ensuring the solution is clear after each addition.[5] Another option for administration is a suspension in corn oil.[4]

  • Q4: What are the storage recommendations for this compound stock solutions?

    • A4: For long-term storage, this compound stock solutions in DMSO should be kept at -80°C, where they are stable for up to 6 months.[4] For shorter periods, storage at -20°C for up to one month is acceptable.[4] It is generally advised to use freshly prepared solutions and avoid long-term storage of diluted working solutions.[1]

Experimental Design and Interpretation

  • Q5: I am not observing the expected anti-proliferative effect in my cancer cell line. What are some possible reasons?

    • A5:

      • Cell Line Specificity: The anti-proliferative effects of this compound have been demonstrated in several cancer cell lines, including those from lung, breast, and bone cancers, but it shows minimal effects on non-cancerous cell lines.[6][7] The expression levels of its targets, Atox1 and CCS, may vary between cell lines and could influence sensitivity.

      • Concentration and Incubation Time: Effective concentrations in vitro typically range from 2.5 to 10 µM, with incubation times of 72 hours often used to assess effects on cell viability.[4][6] Ensure that the concentration and duration of treatment are appropriate for your experimental setup.

      • Compound Inactivity: Verify the integrity of your this compound stock. Improper storage could lead to degradation.

      • Synergistic Effects: The efficacy of this compound can be enhanced when used in combination with other therapies. For example, it has been shown to potentiate carboplatin-induced apoptosis in osteosarcoma cells.[4]

  • Q6: I am using a fluorescence-based assay and observing high background noise. Could this compound be interfering?

    • A6: Yes, this is a critical consideration. This compound is a self-fluorescing compound with excitation wavelengths at 290 nm and 355 nm, and an emission peak at 494 nm.[1][6] This intrinsic fluorescence can interfere with assays that use similar excitation or emission spectra. It is essential to include appropriate controls, such as wells with this compound alone, to measure and subtract its fluorescence contribution. When possible, consider using non-fluorescent readout methods to validate your findings.

  • Q7: Are there any known off-target effects of this compound?

    • A7: The primary research on this compound highlights its selectivity for the copper chaperones Atox1 and CCS.[1] However, the original study acknowledges that the existence of other potential targets that might work in synergy with Atox1 and CCS inhibition cannot be completely ruled out.[6] As with any small molecule inhibitor, it is good practice to confirm key findings using a secondary method, such as siRNA-mediated knockdown of Atox1 and CCS, to ensure the observed phenotype is on-target.[6]

  • Q8: I am planning a study to investigate the downstream effects of this compound. What are the key pathways it modulates?

    • A8: By inhibiting Atox1 and CCS, this compound disrupts copper trafficking, leading to several downstream cellular effects:

      • Increased Cellular Copper and ROS: Inhibition of copper chaperones leads to an accumulation of intracellular copper, which in turn elevates levels of reactive oxygen species (ROS).[6][8]

      • Reduced ATP Production: this compound treatment can decrease the activity of cytochrome c oxidase (COX), a key mitochondrial enzyme that requires copper, leading to reduced cellular ATP levels.[6]

      • Activation of AMPK and Decreased Lipogenesis: The reduction in ATP levels can activate AMP-activated protein kinase (AMPK), a central regulator of cellular metabolism. Activated AMPK then phosphorylates and inhibits acetyl-CoA carboxylase 1 (ACC1), leading to a decrease in lipid biosynthesis.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound for easy reference and comparison.

Table 1: In Vitro Efficacy (IC50) of this compound in Various Cell Lines

Cell LineCancer TypeIC50 (µM)
Canine AbramsOsteosarcoma9.88
Canine D17Osteosarcoma12.57
Human HOSOsteosarcoma5.96
Human MG63Osteosarcoma6.68
Human H1299Lung CancerDose-dependent inhibition (2.5-10 µM)
Human K562LeukemiaDose-dependent inhibition (2.5-10 µM)
Human MDA-MB-231Breast CancerDose-dependent inhibition (2.5-10 µM)
Human 212LNHead and Neck CancerDose-dependent inhibition (2.5-10 µM)
(Data sourced from MedchemExpress and Network of Cancer Research)[4][7]

Table 2: Binding Affinity (Kd) of this compound for Target Proteins

Target ProteinAssay MethodKd (µM)
Atox1FRET Assay~6.8
Full-length CCSFRET Assay~8.2
Atox1Fluorescence Anisotropy6.4
Full-length CCSFluorescence Anisotropy7.9
CCS Domain IFluorescence Anisotropy12.2
(Data sourced from APExBIO)[1]

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound.

1. Cell Viability/Proliferation Assay

  • Objective: To determine the effect of this compound on the proliferation of cancer cells.

  • Methodology:

    • Seed cells in 96-well plates at a density appropriate for the cell line's growth rate. Allow cells to adhere overnight.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Create a serial dilution of this compound in a complete cell culture medium to achieve final concentrations ranging from 0 to 10 µM. Ensure the final DMSO concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5%).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

    • Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO2).[6]

    • Assess cell viability using a standard method such as MTT, MTS, or a resazurin-based assay, following the manufacturer's instructions.

    • Measure absorbance or fluorescence using a plate reader and normalize the data to the vehicle-treated control wells to determine the percentage of viability.

2. In Vivo Xenograft Tumor Model

  • Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model.

  • Methodology:

    • Implant cancer cells (e.g., H1299 or K562) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[6]

    • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize mice into treatment and control groups.

    • Prepare the this compound formulation for injection. For example, dissolve this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[4][5]

    • Administer this compound to the treatment group via intraperitoneal injection at a dose of 10, 20, 50, or 100 mg/kg per day.[1][6] The control group should receive the vehicle only.

    • Treat the mice daily for a specified period, such as 21 days.[6]

    • Monitor tumor size with calipers every few days and calculate tumor volume (e.g., Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

3. Reactive Oxygen Species (ROS) Measurement

  • Objective: To measure the change in intracellular ROS levels following this compound treatment.

  • Methodology:

    • Culture cells (e.g., H1299) in a suitable format (e.g., 6-well or 96-well plates).

    • Treat cells with this compound (e.g., 10 µM) or vehicle control for a specified time (e.g., 12 hours).[6]

    • After treatment, wash the cells with a warm buffer like PBS or HBSS.

    • Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), according to the manufacturer's protocol.

    • After incubation with the probe, wash the cells again to remove any excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or plate reader at the appropriate excitation/emission wavelengths for the chosen probe.

    • An increase in fluorescence intensity in this compound-treated cells compared to control cells indicates an increase in intracellular ROS levels.[6]

Visualizations

Signaling Pathway of this compound Action

DC_AC50_Pathway cluster_cell Cancer Cell cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_downstream Metabolic Consequences This compound This compound Atox1 Atox1 This compound->Atox1 Inhibits CCS CCS This compound->CCS Inhibits ROS ROS ↑ This compound->ROS Leads to COX Cytochrome c Oxidase (COX) Atox1->COX Cu+ Delivery CCS->COX Cu+ Delivery Copper Cu+ Copper->Atox1 Copper->CCS Proliferation Cell Proliferation ↓ ROS->Proliferation Contributes to ATP ATP ↓ COX->ATP AMPK AMPK ↑ ATP->AMPK Activates Lipid Lipid Biosynthesis ↓ AMPK->Lipid Inhibits Lipid->Proliferation Contributes to

Caption: Mechanism of this compound in cancer cells.

Experimental Workflow for In Vitro Screening

experimental_workflow start Start: Cancer Cell Lines plate Plate Cells (96-well format) start->plate treat Treat with this compound (0-10 µM, 72h) plate->treat assay Cell Viability Assay (e.g., MTT, MTS) treat->assay read Measure Absorbance/ Fluorescence assay->read analyze Data Analysis: Calculate IC50 read->analyze end End: Determine Potency analyze->end

Caption: Workflow for cell viability screening.

References

Technical Support Center: Managing DC_AC50-Induced Oxidative Stress in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing DC_AC50-induced oxidative stress in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce oxidative stress?

A1: this compound is a small molecule inhibitor of the copper trafficking proteins Atox1 and CCS.[1] By inhibiting these chaperones, this compound disrupts intracellular copper homeostasis, leading to an accumulation of copper within the cell.[2][3] This excess copper is thought to catalyze the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This is particularly effective in cancer cells, which often have a higher demand for copper and are more vulnerable to disruptions in redox balance.[2][3]

Q2: In which cell lines has this compound been shown to be effective?

A2: this compound has been shown to inhibit the proliferation of a variety of cancer cell lines, including human lung cancer (H1299), leukemia (K562), breast cancer (MDA-MB-231), and head and neck cancer (212LN) cells.[2] It has also been tested in canine and human osteosarcoma cell lines.[4] Notably, it shows minimal effects on several non-cancerous cell lines.[2][4]

Q3: What are the typical concentrations and treatment times for this compound experiments?

A3: The effective concentration of this compound can vary between cell lines. However, a concentration of 10 µM is frequently used to induce oxidative stress.[2][3] Treatment times can range from 12 to 72 hours, depending on the specific experimental endpoint.[2][3] It is always recommended to perform a dose-response curve to determine the optimal concentration and time for your specific cell line and assay.

Q4: Can the oxidative stress induced by this compound be reversed?

A4: Yes, the ROS-induced effects of this compound can be rescued by treatment with the antioxidant N-acetyl-l-cysteine (NAC).[2][3] Pre-treatment with NAC can significantly reduce the levels of ROS induced by this compound.[2]

Q5: What is the expected effect of this compound on cellular antioxidant systems?

A5: this compound treatment leads to a decrease in the reduced form of glutathione (GSH) and an increase in its oxidized form (GSSG), indicating a depletion of the cellular antioxidant capacity.[2][3] It also causes a reduction in the NADPH/NADP+ ratio, further compromising the cell's ability to counteract oxidative stress.[2] Interestingly, the total activity of superoxide dismutase (SOD), a key antioxidant enzyme, may initially increase in response to this compound treatment (within 12 hours) as an adaptive response, but then decrease with longer exposure (after 48 hours).[2][5]

Troubleshooting Guides

Issue 1: Inconsistent or no induction of oxidative stress after this compound treatment.

  • Question: I treated my cells with this compound, but I don't see a significant increase in ROS levels. What could be the problem?

  • Answer:

    • Cell Line Variability: Different cell lines may have varying sensitivities to this compound. Confirm that your cell line is known to be responsive. If not, consider performing a dose-response experiment with a wider range of concentrations (e.g., 1-20 µM) and time points (e.g., 6, 12, 24, 48 hours).

    • Compound Stability: Ensure that your this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.

    • Assay Sensitivity: The method used to detect ROS is crucial. The DCFDA assay is common, but its signal can be transient. Ensure you are measuring at the optimal time point after treatment. Consider using other probes for different ROS or measuring downstream markers of oxidative damage.

    • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase before treatment. Stressed or confluent cells may not respond as expected.

Issue 2: High background signal in the ROS assay.

  • Question: My untreated control cells are showing a high fluorescence signal in my DCFDA assay. How can I reduce this background?

  • Answer:

    • Phenol Red: Phenol red in cell culture media can be a source of background fluorescence. Use phenol red-free media for the duration of the assay.

    • Probe Concentration: Titrate the concentration of the DCFDA probe. Using too high a concentration can lead to auto-oxidation and high background.

    • Light Exposure: Protect the DCFDA probe and stained cells from light as much as possible to prevent photo-oxidation.

    • Washing Steps: Ensure efficient washing of cells after DCFDA loading to remove any unbound probe.

Issue 3: Difficulty in rescuing oxidative stress with N-acetylcysteine (NAC).

  • Question: I pre-treated my cells with NAC, but it didn't prevent this compound-induced ROS production. What went wrong?

  • Answer:

    • Pre-incubation Time: Ensure you are pre-incubating the cells with NAC for a sufficient amount of time (e.g., 1-2 hours) before adding this compound.

    • NAC Concentration: The concentration of NAC may need to be optimized for your cell line. Typical concentrations range from 1 to 5 mM.

    • NAC Stability: NAC solutions should be prepared fresh as it can oxidize over time.

Data Presentation

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
H1299Human Lung Cancer~5[2]
K562Human Leukemia~7[2]
MDA-MB-231Human Breast Cancer~6[2]
212LNHead and Neck Cancer~8[2]
Canine AbramsCanine Osteosarcoma9.88[4]
Canine D17Canine Osteosarcoma12.57[4]
HOSHuman Osteosarcoma5.96[4]
MG63Human Osteosarcoma6.68[4]

Table 2: Quantitative Effects of this compound on Oxidative Stress Markers in H1299 Cells

ParameterTreatmentFold Change (vs. Control)Reference
Intracellular ROS 10 µM this compound (12h)~2.5-fold increase[2][3]
5 µM this compound + 3mM NAC (12h)~1.2-fold increase[2][3]
GSH/GSSG Ratio 10 µM this compound (12h)Significant decrease[2][3]
NADPH/NADP+ Ratio 10 µM this compound (12h)Significant decrease[2][3]
Intracellular Copper 10 µM this compound (12h)~45% increase[2][3]

Experimental Protocols

1. Cell Viability Assay (CCK-8)

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10, 20 µM) for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

2. Measurement of Intracellular ROS (DCFDA Assay)

  • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Remove the culture medium and wash the cells with phenol red-free medium or PBS.

  • Load the cells with 10-20 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in phenol red-free medium for 30-45 minutes at 37°C in the dark.

  • Wash the cells twice with phenol red-free medium or PBS to remove the excess probe.

  • Treat the cells with this compound at the desired concentration. For rescue experiments, pre-incubate with NAC (e.g., 1-5 mM) for 1-2 hours before adding this compound.

  • Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader at different time points (e.g., 0, 30, 60, 120 minutes).

3. Glutathione (GSH/GSSG) Assay

  • Culture cells to the desired confluency and treat with this compound.

  • Harvest the cells and prepare cell lysates according to the manufacturer's protocol of a commercial GSH/GSSG assay kit (e.g., GSH/GSSG-Glo™ Assay).

  • For the measurement of GSSG, treat a portion of the lysate with a scavenger of reduced GSH (e.g., N-ethylmaleimide, NEM) as per the kit's instructions.

  • Perform the assay to measure total GSH (in the untreated lysate) and GSSG (in the scavenger-treated lysate).

  • Calculate the concentration of reduced GSH by subtracting the GSSG concentration from the total GSH concentration.

  • Determine the GSH/GSSG ratio.

4. Western Blot Analysis for Oxidative Stress Markers

  • Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against oxidative stress markers overnight at 4°C. Recommended antibodies include:

    • SOD1 (Superoxide Dismutase 1)

    • Nrf2 (Nuclear factor erythroid 2-related factor 2)

    • HO-1 (Heme Oxygenase-1, a downstream target of Nrf2)

    • β-actin or GAPDH (as a loading control)

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Mandatory Visualizations

DC_AC50_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular DC_AC50_ext This compound DC_AC50_int This compound DC_AC50_ext->DC_AC50_int Cellular uptake Atox1_CCS Atox1/CCS (Copper Chaperones) DC_AC50_int->Atox1_CCS Inhibits Copper Intracellular Copper Atox1_CCS->Copper Regulates (Inhibition leads to accumulation) ROS Increased ROS Copper->ROS Catalyzes production Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress GSH GSH depletion GSSG accumulation Oxidative_Stress->GSH NADPH Reduced NADPH/NADP+ ratio Oxidative_Stress->NADPH Cell_Proliferation Inhibition of Cancer Cell Proliferation Oxidative_Stress->Cell_Proliferation NAC N-acetylcysteine (Antioxidant) NAC->ROS Scavenges

Caption: Mechanism of this compound-induced oxidative stress.

Experimental_Workflow Start Cancer Cell Culture Treatment Treat with this compound (± NAC pre-treatment) Start->Treatment Viability Cell Viability Assay (e.g., CCK-8) Treatment->Viability ROS_Measurement ROS Measurement (e.g., DCFDA Assay) Treatment->ROS_Measurement GSH_Assay Glutathione Assay (GSH/GSSG Ratio) Treatment->GSH_Assay Western_Blot Western Blot (SOD1, Nrf2, etc.) Treatment->Western_Blot Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis ROS_Measurement->Data_Analysis GSH_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for studying this compound.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound ROS Increased ROS This compound->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, releases Nrf2 Nrf2_cyto Nrf2 Keap1->Nrf2_cyto Binds and promotes degradation Ub_Proteasome Ubiquitination & Proteasomal Degradation Nrf2_cyto->Ub_Proteasome Degradation Nrf2_nucleus Nrf2 Nrf2_cyto->Nrf2_nucleus Translocation ARE ARE (Antioxidant Response Element) Nrf2_nucleus->ARE Binds to Antioxidant_Genes Transcription of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Cell_Survival Enhanced Cell Survival & Resistance to Oxidative Stress Antioxidant_Genes->Cell_Survival

Caption: this compound-induced Nrf2 signaling pathway activation.

References

Validation & Comparative

Validating the Inhibitory Effect of DC_AC50 on Atox1 and CCS: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of DC_AC50, a selective inhibitor of the human copper-trafficking proteins Atox1 and CCS, with other alternative compounds. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations to elucidate the underlying mechanisms and experimental workflows.

Introduction to this compound and its Targets

Copper is an essential metal for various cellular processes, but its dysregulation is implicated in cancer progression. Cancer cells often exhibit an increased demand for copper, relying on a sophisticated network of copper-trafficking proteins to meet their metabolic needs. Among these, the copper chaperones Atox1 (Antioxidant 1 copper chaperone) and CCS (Copper Chaperone for Superoxide Dismutase) play pivotal roles.

  • Atox1: Shuttles copper to the trans-Golgi network, where it is incorporated into cuproenzymes essential for processes like cell proliferation and signaling.[1][2]

  • CCS: Delivers copper to superoxide dismutase 1 (SOD1), a critical antioxidant enzyme, and is also involved in other cellular pathways.[3][4]

This compound is a small molecule inhibitor that selectively targets and inhibits the function of both Atox1 and CCS.[5] Unlike copper chelators that non-selectively bind copper ions, this compound works by disrupting the protein-protein interactions involved in copper transfer, offering a more targeted approach to disrupt copper homeostasis in cancer cells.[6]

Comparative Performance of this compound

This section compares the performance of this compound with other compounds, highlighting its efficacy and selectivity.

Binding Affinity and Inhibitory Concentrations

This compound exhibits low micromolar binding affinities for both Atox1 and CCS and demonstrates potent inhibition of cancer cell proliferation across various cell lines.

ParameterAtox1Full-length CCSCCS domain IReference
Binding Affinity (Kd) - FRET ~6.8 µM~8.2 µM-[7]
Binding Affinity (Kd) - Fluorescence Anisotropy 6.4 µM7.9 µM12.2 µM[7]
Cell LineCancer TypeIC50Reference
H1299Human Lung Cancer-[5]
K562Human Leukemia-[5]
MDA-MB-231Human Breast Cancer-[5]
212LNHuman Head and Neck Cancer-[5]
Canine AbramsCanine Osteosarcoma9.88 µM[5]
Canine D17Canine Osteosarcoma12.57 µM[5]
HOSHuman Osteosarcoma5.96 µM[5]
MG63Human Osteosarcoma6.68 µM[5]

Note: Specific IC50 values for H1299, K562, MDA-MB-231, and 212LN were not explicitly provided in the search results, but this compound was shown to inhibit their proliferation in a dose-dependent manner.

Comparison with Other Compounds
CompoundMechanism of ActionKey FindingsReference
This compound Inhibitor of Atox1 and CCS protein-protein interactions.Selectively inhibits cancer cell proliferation over normal cells. Induces oxidative stress and reduces ATP production in cancer cells.[6][8]
Curcumin Binds to Atox1, suppressing its activity.Suppresses copper accumulation and tumor growth in non-small cell lung cancer models. In a direct comparison, curcumin showed slightly better tumor growth suppression than this compound in one study.[9]
Tetrathiomolybdate (TM) Copper chelator (non-selective).Sequesters copper ions, leading to systemic copper depletion and potential side effects in normal cells.[6]
Cisplatin DNA damaging agent (chemotherapy).A standard chemotherapy drug. This compound's inhibitory effect on cell proliferation is comparable to that of cisplatin in some cancer cell lines.[10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding the validation of this compound's inhibitory effects.

Atox1 and CCS Signaling Pathway and Inhibition by this compound

Atox1 and CCS Copper Trafficking Pathways and Inhibition by this compound cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_golgi trans-Golgi Network Cu(II) Cu(II) CTR1 CTR1 Cu(II)->CTR1 Reduction Cu(I) Cu(I) CTR1->Cu(I) Atox1 Atox1 Cu(I)->Atox1 CCS CCS Cu(I)->CCS ATP7A_B ATP7A/B Atox1->ATP7A_B Copper Delivery SOD1_apo SOD1 (apo) CCS->SOD1_apo Copper Delivery This compound This compound This compound->Atox1 Inhibits Interaction This compound->CCS Inhibits Interaction SOD1_holo SOD1 (holo) SOD1_apo->SOD1_holo Activation

Caption: Atox1 and CCS pathways and this compound inhibition.

Experimental Workflow: Validating this compound's Inhibitory Effect

Experimental Workflow for Validating this compound cluster_invitro In Vitro Validation cluster_incellulo In Cellulo Validation cluster_invivo In Vivo Validation Binding_Assay Binding Affinity Assay (FRET / Fluorescence Anisotropy) Target_Engagement Target Engagement Assay (Cellular Thermal Shift Assay) Binding_Assay->Target_Engagement Confirms Target Binding Cell_Proliferation Cell Proliferation Assay (CCK-8) Target_Engagement->Cell_Proliferation Links Binding to Cellular Effect Western_Blot Protein Expression Analysis (Western Blot) Cell_Proliferation->Western_Blot Correlates with Protein Levels Xenograft Xenograft Mouse Model Cell_Proliferation->Xenograft Translates to In Vivo Efficacy

Caption: Workflow for validating this compound's inhibitory effect.

Experimental Protocols

Binding Affinity Determination: Fluorescence Resonance Energy Transfer (FRET) Assay

This protocol describes a FRET-based assay to determine the binding affinity of this compound to Atox1 and CCS. The intrinsic fluorescence of this compound allows for a direct FRET measurement with the tryptophan/tyrosine residues of the target proteins.[7]

Materials:

  • Purified Atox1 or CCS protein

  • This compound

  • Assay Buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT, pH 7.1

  • Fluorometer

Procedure:

  • Prepare a 1 µM solution of Atox1 or CCS in the assay buffer.

  • Record the baseline fluorescence emission spectrum of the protein (excitation at 278 nm, emission scan from 300 nm to 550 nm). Atox1 and CCS will have emission maxima around 335 nm and 350 nm, respectively.

  • Prepare a stock solution of this compound in DMSO.

  • Add increasing concentrations of this compound (e.g., 1-100 µM) to the protein solution. Ensure the final DMSO concentration is low (e.g., < 5 µl in 200 µl buffer) to avoid interference.

  • After each addition of this compound, incubate briefly and record the fluorescence emission spectrum.

  • Observe the decrease in the protein's fluorescence emission and the concomitant increase in this compound's emission at 494 nm, which indicates FRET.

  • Calculate the binding affinity (Kd) by fitting the change in fluorescence at the protein's emission maximum as a function of the this compound concentration to a suitable binding isotherm.

Cell Proliferation Assay: Cell Counting Kit-8 (CCK-8)

This protocol outlines the use of the CCK-8 assay to assess the effect of this compound on the proliferation of cancer cells.[11][12][13][14]

Materials:

  • Cancer cell lines (e.g., H1299, K562)

  • Complete cell culture medium

  • This compound

  • CCK-8 solution

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours (37°C, 5% CO2).

  • Prepare serial dilutions of this compound in complete medium.

  • Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for the desired time period (e.g., 72 hours).

  • Add 10 µL of CCK-8 solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Target Engagement in Cells: Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm the direct binding of this compound to Atox1 and CCS in a cellular context by measuring the increased thermal stability of the target proteins upon ligand binding.[15][16][17][18][19]

Materials:

  • Cancer cells

  • This compound

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes

  • Thermocycler

  • Western blot reagents

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat one set of cells with this compound at a desired concentration and another set with vehicle (DMSO) for 1-2 hours at 37°C.

  • Harvest and resuspend the cells in PBS.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes in a thermocycler across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling to 4°C.

  • Lyse the cells by freeze-thaw cycles.

  • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the amount of soluble Atox1 and CCS in each sample by Western blot.

  • A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement.

Protein Expression Analysis: Western Blot

This protocol is for detecting the protein levels of Atox1 and CCS in cell lysates.[9][20]

Materials:

  • Cell lysates

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Atox1 and CCS

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Determine the protein concentration of the cell lysates.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Atox1 or CCS overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

References

Comparative Analysis of DC_AC50 with Other Copper Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparative analysis of DC_AC50, a novel copper trafficking inhibitor, with other prominent copper inhibitors used in research and clinical settings. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons of performance, mechanisms of action, and supporting experimental data.

Introduction to Copper Inhibition Strategies

Copper is an essential cofactor for numerous enzymes involved in critical cellular processes. However, cancer cells often exhibit an increased demand for copper, making copper homeostasis a promising target for anticancer therapies. Various strategies have been developed to disrupt copper metabolism in cancer cells, broadly categorized as copper chelation, copper ionophore activity, and inhibition of copper trafficking proteins. This guide will compare this compound to representative inhibitors from these categories: Elesclomol, ATN-224, Trientine, and D-penicillamine.

Mechanism of Action

The primary distinction between this compound and other copper inhibitors lies in their mechanism of action. This compound offers a more targeted approach by inhibiting specific proteins in the copper trafficking pathway, whereas other inhibitors act through broader copper sequestration or transport.

  • This compound: This small molecule uniquely functions by inhibiting the protein-protein interactions of copper chaperones, specifically Atox1 and CCS.[1][2] By preventing these chaperones from delivering copper ions to copper-dependent enzymes, this compound selectively disrupts vital cellular processes in cancer cells, which have a high reliance on Atox1 and CCS.[1] This targeted inhibition leads to an accumulation of cellular copper, increased reactive oxygen species (ROS), and reduced ATP production.[3][4]

  • Elesclomol: Elesclomol acts as a copper ionophore.[5] It binds to copper(II) in the extracellular environment and facilitates its transport into the mitochondria.[5][6] Inside the mitochondria, the copper is reduced to copper(I), a process that triggers a significant increase in reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells.[5][7]

  • ATN-224 (Bis(choline)tetrathiomolybdate): ATN-224 is a copper chelator that specifically inhibits the copper/zinc-dependent enzyme superoxide dismutase 1 (SOD1).[8][9] By depleting copper from SOD1, ATN-224 impairs the cell's ability to manage oxidative stress.[9] It has also been shown to inhibit cytochrome c oxidase (CcOX) activity.[10]

  • Trientine and D-penicillamine: These are classical copper chelating agents primarily used in the treatment of Wilson's disease, a genetic disorder leading to copper overload.[11][12][13] Their main function is to bind to excess copper in the body and facilitate its excretion through urine.[11][13] While effective at reducing systemic copper levels, their action is not specific to cancer cells.

Visualizing the Mechanisms: Signaling Pathways

cluster_this compound This compound Pathway This compound This compound Atox1_CCS Atox1/CCS Chaperones This compound->Atox1_CCS inhibits ROS ROS Accumulation This compound->ROS induces Cu_Enzymes Copper-Dependent Enzymes (e.g., COX) Atox1_CCS->Cu_Enzymes delivers Cu+ Cell_Pro Cancer Cell Proliferation ATP_Prod ATP Production Cu_Enzymes->ATP_Prod drives ATP_Prod->Cell_Pro sustains Apoptosis_D Apoptosis ROS->Apoptosis_D triggers

Caption: this compound inhibits copper chaperones, leading to reduced ATP and increased ROS.

cluster_Elesclomol Elesclomol Pathway Elesclomol Elesclomol Cu_complex Elesclomol-Cu(II) Complex Elesclomol->Cu_complex binds Cu(II) Mitochondria Mitochondria Cu_complex->Mitochondria transports into ROS_E ROS Production Mitochondria->ROS_E releases Cu(I), generates Ox_Stress Oxidative Stress ROS_E->Ox_Stress causes Apoptosis_E Apoptosis Ox_Stress->Apoptosis_E induces

Caption: Elesclomol transports copper to mitochondria, inducing oxidative stress.

cluster_ATN224 ATN-224 Pathway ATN224 ATN-224 Copper Copper Ions ATN224->Copper chelates SOD1 SOD1 Enzyme ATN224->SOD1 inhibits Angiogenesis Angiogenesis ATN224->Angiogenesis inhibits Copper->SOD1 activates Superoxide Superoxide SOD1->Superoxide dismutates H2O2 Hydrogen Peroxide

Caption: ATN-224 chelates copper, inhibiting SOD1 and angiogenesis.

Performance and Efficacy Data

The following tables summarize the quantitative data on the performance of this compound and its comparators in various cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50 Values)
InhibitorCell LineIC50 (µM)Citation(s)
This compound Canine Abrams Osteosarcoma9.88[2][14]
Canine D17 Osteosarcoma12.57[2][14]
Human HOS Osteosarcoma5.96[2][14]
Human MG63 Osteosarcoma6.68[2][14]
ATN-224 Human Umbilical Vein Endothelial Cells (HUVEC)1.4[9]
Purified Bovine SOD10.33[8]
Endothelial Cell SOD1 Activity0.0175[8][9]
Table 2: Comparative Effects on Cancer Cell Proliferation
InhibitorEffectSelectivityCitation(s)
This compound Highly efficient at inhibiting proliferation of various cancer cells (lung, leukemia, breast, head and neck).Minimal to no inhibition of normal human epithelial lung (BEAS-2B) or breast (MCF-10A) cells.[2][3][14]
Elesclomol Potent anti-cancer activity against a broad range of cancer cell types, including multi-drug resistant lines.Kills cancer cells with little to no effect on normal cells.[5][6]
ATN-224 Inhibits proliferation of endothelial and tumor cells.Acts on both endothelial and tumor cells.[9]
Trientine/D-penicillamine Primarily reduce systemic copper levels; anticancer effects are secondary to copper depletion.Non-selective copper chelation.[15][16]

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of these copper inhibitors.

Cell Viability and Proliferation Assay
  • Objective: To determine the concentration-dependent effect of the inhibitor on cell viability and proliferation.

  • Protocol:

    • Cancer cells (e.g., H1299, K562, MDA-MB-231) and normal control cells (e.g., BEAS-2B, MCF-10A) are seeded in 96-well plates.[3]

    • Cells are grown and treated with the copper inhibitor at various concentrations (e.g., 0-10 µM for this compound) for a specified duration (e.g., 72 hours).[2][3]

    • Cell viability is assessed using a standard method such as the MTT assay or by direct cell counting.

    • The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Reactive Oxygen Species (ROS) Measurement
  • Objective: To quantify the induction of intracellular ROS following inhibitor treatment.

  • Protocol:

    • Cells are treated with the inhibitor (e.g., 10 µM this compound) or a vehicle control for a specified time.[3]

    • A fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFDA), is added to the cells.

    • DCFDA is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • The fluorescence intensity, which is proportional to the amount of ROS, is measured using a fluorescence microscope or a plate reader.[7] Pre-treatment with antioxidants like N-acetylcysteine (NAC) can be used as a control to confirm that the observed effects are ROS-dependent.[7]

ATP Production Assay
  • Objective: To measure the effect of the inhibitor on cellular ATP levels.

  • Protocol:

    • Cells (e.g., H1299) are treated with the inhibitor (e.g., 10 µM this compound) or vehicle control for a set duration (e.g., 12 hours).[3]

    • Cellular ATP levels are measured using a commercially available ATP assay kit, which is typically based on the luciferin-luciferase reaction.

    • The luminescence produced is proportional to the ATP concentration and is measured using a luminometer.

Experimental Workflow Visualization

cluster_workflow General Experimental Workflow for Inhibitor Analysis cluster_assays Perform Assays start Seed Cancer and Normal Cells treat Treat with Inhibitor (Varying Concentrations) start->treat incubate Incubate (e.g., 72h) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability ros ROS Measurement (e.g., DCFDA) incubate->ros atp ATP Production Assay (e.g., Luciferase) incubate->atp analyze Analyze Data (Calculate IC50, etc.) viability->analyze ros->analyze atp->analyze

Caption: Workflow for evaluating the in vitro effects of copper inhibitors.

Summary and Conclusion

The comparative analysis reveals distinct profiles for this compound and other copper inhibitors, highlighting the evolution of strategies to target copper metabolism in cancer.

  • This compound stands out due to its novel mechanism of inhibiting copper chaperone proteins Atox1 and CCS.[1][2] This targeted approach offers high selectivity for cancer cells over normal cells and has demonstrated potent anti-proliferative effects.[2][3] Its ability to induce both ROS accumulation and ATP depletion presents a dual-pronged attack on cancer cell viability.[3]

  • Elesclomol , as a copper ionophore, effectively induces oxidative stress but has faced challenges in clinical trials due to safety concerns.[17]

  • ATN-224 shows promise as a SOD1 inhibitor and anti-angiogenic agent, though its effects are not limited to tumor cells.[9][18]

  • Trientine and D-penicillamine are effective copper chelators but lack the specificity for cancer-targeted therapy, making them more suitable for treating systemic copper overload disorders like Wilson's disease.[11][12]

References

A Comparative Guide to the Anti-proliferative Effects of DC_AC50 Across Various Cancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-proliferative effects of DC_AC50, a novel inhibitor of copper trafficking, with established chemotherapeutic agents. The information presented is based on available experimental data to assist in the evaluation of this compound as a potential anti-cancer therapeutic.

Introduction to this compound

This compound is a small molecule that selectively inhibits the human copper chaperone proteins Atox1 and CCS. These proteins are crucial for intracellular copper trafficking, a process that is often upregulated in cancer cells to meet their high metabolic demands. By disrupting copper transport, this compound induces a cascade of effects that preferentially inhibit the proliferation of cancer cells while showing minimal impact on normal cells.[1][2] The mechanism of action involves the accumulation of cellular copper, leading to increased reactive oxygen species (ROS), reduced ATP production, and decreased lipid biosynthesis.[2][3]

Comparative Anti-proliferative Efficacy

The anti-proliferative activity of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following tables summarize the available IC50 values for this compound and other widely used anti-cancer drugs in various human cancer cell lines.

Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison of these values should be approached with caution, as experimental conditions such as incubation time, cell density, and specific assay protocols can significantly influence the results.[4] A definitive comparison would require a head-to-head study under identical conditions.

Table 1: IC50 Values of this compound in Various Human Cancer Cell Lines
Cancer TypeCell LineThis compound IC50 (µM)
OsteosarcomaHOS5.96[1]
OsteosarcomaMG636.68[1]
Lung CancerH1299Data not available in specific µM values, but shown to be effective.[2]
LeukemiaK562Data not available in specific µM values, but shown to be effective.[2]
Breast CancerMDA-MB-231Data not available in specific µM values, but shown to be effective.[2]
Head and Neck Cancer212LNData not available in specific µM values, but shown to be effective.[5]
Table 2: Comparative IC50 Values of Standard Chemotherapeutics in Selected Cancer Cell Lines
Cell LineCancer TypeCisplatin IC50 (µM)Doxorubicin IC50 (µM)Paclitaxel IC50 (µM)
H1299 Lung Cancer~5-10~0.1-1~0.01-0.1
K562 Leukemia~1-5~0.05-0.5~0.005-0.05
MDA-MB-231 Breast Cancer~5-20~0.1-1~0.005-0.02
HOS Osteosarcoma~1-10~0.05-0.5~0.01-0.1
MG63 Osteosarcoma~1-10~0.05-0.5~0.01-0.1

Note: The IC50 values for standard chemotherapeutics are approximate ranges gathered from various sources and are intended for general comparison. Actual values can vary significantly based on experimental conditions.

One study has qualitatively reported that the anti-proliferative effect of this compound is as potent as that of cisplatin and more effective than the copper chelator tetrathiomolybdate (TM).[1]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 RAS/RAF/MEK/ERK Pathway cluster_3 Mitochondrion CTR1 CTR1 Copper Copper Ions CTR1->Copper Atox1 Atox1 Copper->Atox1 CCS CCS Copper->CCS COX Cytochrome c oxidase (COX) Copper->COX ATP7A_B ATP7A_B Atox1->ATP7A_B Golgi SOD1 SOD1 CCS->SOD1 This compound This compound This compound->Atox1 This compound->CCS ROS Increased ROS This compound->ROS ATP Decreased ATP This compound->ATP Lipid Decreased Lipid Biosynthesis This compound->Lipid ERK ERK This compound->ERK Apoptosis Apoptosis ROS->Apoptosis ATP_synth ATP Synthesis ATP_synth->ATP Proliferation Cell Proliferation ATP->Proliferation Lipid_synth Lipid Biosynthesis Lipid_synth->Lipid Lipid->Proliferation RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK MEK->ERK ERK->Proliferation COX->ATP_synth

Caption: Mechanism of action of this compound.

start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h (cell attachment) seed_cells->incubate1 add_drug Add varying concentrations of This compound or other drugs incubate1->add_drug incubate2 Incubate for 48-72h add_drug->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at 570 nm using a plate reader solubilize->read_absorbance analyze Calculate % cell viability and determine IC50 values read_absorbance->analyze end End analyze->end

Caption: Experimental workflow for MTT assay.

Experimental Protocols

Anti-proliferative Activity Assessment (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.[6][7][8][9][10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and other test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubation for Attachment: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow the cells to attach.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of ERK Phosphorylation

This protocol is used to determine the effect of this compound on the RAS/RAF/MEK/ERK signaling pathway by measuring the phosphorylation status of ERK.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • 6-well plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time.

  • Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer to each well. Scrape the cells and collect the lysate in a microcentrifuge tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and then add the ECL detection reagent.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total ERK1/2.

  • Data Analysis: Quantify the band intensities using densitometry software. The level of ERK phosphorylation is determined by the ratio of the phospho-ERK signal to the total-ERK signal.

Conclusion

This compound demonstrates significant anti-proliferative effects in a range of cancer cell lines by targeting the copper trafficking proteins Atox1 and CCS. Its unique mechanism of action, which leads to increased ROS and metabolic stress in cancer cells, presents a promising and selective approach to cancer therapy. While direct comparative data with standard chemotherapeutics is limited, the available information suggests that this compound has potent anti-cancer activity. Further head-to-head studies are warranted to fully elucidate its therapeutic potential relative to existing treatments.

References

A Head-to-Head Showdown: DC_AC50 and Cisplatin in the Battle Against Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of oncology research, the quest for therapeutic agents that effectively halt the relentless division of cancer cells is paramount. This guide offers a comprehensive comparison of two such agents: DC_AC50, a novel inhibitor of copper trafficking, and cisplatin, a long-standing cornerstone of chemotherapy. Here, we delve into their efficacy in reducing cell proliferation, dissect their mechanisms of action, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a data-driven resource for informed decision-making.

At a Glance: Efficacy in Numbers

A direct comparison of the half-maximal inhibitory concentration (IC50) values reveals the potency of each compound in various cancer cell lines. While head-to-head studies under identical conditions are limited, the available data indicates that this compound's ability to reduce cell proliferation is comparable to that of cisplatin.[1]

CompoundCell LineCancer TypeIC50 (µM)Citation
This compound Canine AbramsOsteosarcoma9.88[2]
Canine D1Osteosarcoma12.57[2]
Human HOSOsteosarcoma5.96[2]
Human MG63Osteosarcoma6.68[2]
H1299Lung CancerNot specified[3]
K562LeukemiaNot specified[3]
MDA-MB-231Breast CancerNot specified[3]
212LNHead and Neck CancerNot specified[3]
Cisplatin Ovarian Carcinoma Cell Lines (7 lines)Ovarian Cancer~2.9 - ~13.2 (0.1-0.45 µg/ml)[4]
SKOV-3 (24h)Ovarian Cancer2 - 40[5]

Note: Direct comparison of IC50 values between studies should be approached with caution due to variations in experimental conditions such as cell seeding density and incubation time.[5][6]

Unraveling the Mechanisms: Two Distinct Strategies to Halt Cell Growth

While both this compound and cisplatin effectively curb cell proliferation, they achieve this through fundamentally different mechanisms.

This compound: Starving the Cell of Essential Copper

This compound functions as a dual inhibitor of the copper chaperones Atox1 and CCS.[2] These proteins are crucial for transporting copper within the cell. By inhibiting Atox1 and CCS, this compound disrupts normal copper homeostasis, leading to a cascade of events that are detrimental to cancer cells, which often have a higher demand for copper than normal cells.[7] This disruption results in:

  • Increased Reactive Oxygen Species (ROS): The inhibition of copper trafficking leads to an accumulation of ROS, inducing oxidative stress that can damage cellular components and trigger cell death.[3][7]

  • Reduced ATP Production: this compound treatment has been shown to decrease cellular ATP levels, the primary energy currency of the cell, thereby hindering the energy-intensive processes of proliferation.[3]

DC_AC50_Pathway cluster_cell Cancer Cell This compound This compound Atox1_CCS Atox1 / CCS (Copper Chaperones) This compound->Atox1_CCS Inhibits ROS Increased ROS (Oxidative Stress) This compound->ROS Leads to ATP Decreased ATP (Energy Depletion) This compound->ATP Leads to Copper Intracellular Copper Atox1_CCS->Copper Trafficking Mitochondria Mitochondria Atox1_CCS->Mitochondria Copper Delivery Mitochondria->ATP Produces Proliferation Cell Proliferation Inhibition ROS->Proliferation ATP->Proliferation

Caption: this compound inhibits copper chaperones, leading to oxidative stress and energy depletion.

Cisplatin: A Direct Assault on the Genome

Cisplatin's cytotoxic effects stem from its ability to form adducts with DNA, primarily by cross-linking purine bases.[8][9] This creates physical roadblocks that interfere with critical cellular processes:

  • Inhibition of DNA Replication and Transcription: The DNA adducts prevent the unwinding of the DNA double helix, a necessary step for both replication and the transcription of genes into proteins.[8]

  • Induction of Apoptosis: The cell's DNA damage response is activated, with the tumor suppressor protein p53 playing a key role.[8][10] If the DNA damage is too severe to be repaired, p53 can trigger apoptosis, or programmed cell death.[8][9]

Cisplatin_Pathway cluster_cell Cancer Cell Cisplatin Cisplatin DNA DNA Cisplatin->DNA Interacts with DNA_Adducts DNA Adducts (Cross-links) DNA->DNA_Adducts Forms Replication_Transcription DNA Replication & Transcription Block DNA_Adducts->Replication_Transcription p53 p53 Activation DNA_Adducts->p53 Activates Damage Response Proliferation Cell Proliferation Inhibition Replication_Transcription->Proliferation Apoptosis Apoptosis (Cell Death) p53->Apoptosis Induces Apoptosis->Proliferation

Caption: Cisplatin forms DNA adducts, blocking replication and inducing p53-mediated apoptosis.

In the Lab: A Guide to Experimental Protocols

To rigorously compare the efficacy of this compound and cisplatin, a standardized cell proliferation assay is essential. The following protocol outlines a typical workflow using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental_Workflow cluster_workflow Cell Proliferation Assay Workflow A 1. Cell Seeding (e.g., 5x10³ cells/well in 96-well plate) B 2. Overnight Incubation (Allow cells to adhere) A->B C 3. Drug Treatment (Serial dilutions of this compound & Cisplatin) B->C D 4. Incubation (e.g., 72 hours) (Allow drugs to take effect) C->D E 5. Add MTT Reagent (Incubate for 4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilization Buffer) E->F G 7. Measure Absorbance (e.g., at 570 nm) F->G H 8. Data Analysis (Calculate IC50 values) G->H

Caption: A typical experimental workflow for comparing the cytotoxicity of this compound and cisplatin.
Detailed Methodologies

1. Cell Culture and Seeding:

  • Culture the desired cancer cell line (e.g., H1299, MDA-MB-231) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics.

  • Harvest cells using trypsin-EDTA and perform a cell count to determine cell viability and concentration.

  • Seed the cells into a 96-well flat-bottom plate at a density of 5,000 to 10,000 cells per well in 100 µL of medium.

  • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Preparation and Treatment:

  • Prepare stock solutions of this compound and cisplatin in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of each compound in complete growth medium to achieve a range of final concentrations for testing. A typical range might be from 0.1 µM to 100 µM.

  • Remove the medium from the wells of the 96-well plate and replace it with 100 µL of medium containing the different concentrations of this compound or cisplatin. Include wells with vehicle control (medium with the same concentration of solvent used for the drugs) and untreated control (medium only). Each condition should be performed in triplicate.

3. Incubation and Viability Assessment (MTT Assay):

  • Incubate the treated plates for a predetermined period, typically 72 hours, at 37°C and 5% CO2.

  • After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

4. Data Acquisition and Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control wells.

  • Plot the percentage of cell viability against the logarithm of the drug concentration to generate a dose-response curve.

  • Determine the IC50 value, the concentration of the drug that inhibits cell proliferation by 50%, from the dose-response curve using non-linear regression analysis.

Conclusion

Both this compound and cisplatin demonstrate significant efficacy in reducing cancer cell proliferation, albeit through distinct and compelling mechanisms. This compound's novel approach of targeting copper metabolism presents a promising avenue for therapeutic development, particularly given the heightened copper dependency of many cancers. Cisplatin, with its well-established DNA-damaging properties, remains a potent and widely used chemotherapeutic. This comparative guide provides a foundational framework for researchers to further investigate these compounds, explore potential synergistic combinations, and ultimately contribute to the advancement of cancer therapy.

References

The Impact of DC_AC50 on ATP Synthesis in Cancer Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule DC_AC50's effect on ATP production in cancer cells against other therapeutic alternatives. The information presented is supported by experimental data to offer an objective evaluation for research and drug development purposes.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the human copper trafficking proteins Atox1 and CCS.[1][2] By binding to these chaperone proteins, this compound prevents the delivery of copper ions to copper-dependent enzymes that are crucial for various cellular functions.[1] Cancer cells exhibit a heightened demand for copper to support their rapid proliferation and metabolic activity, making them particularly vulnerable to the disruption of copper trafficking.[1][3] This selective action of this compound leads to the attenuation of cancer cell proliferation with minimal effects on normal cells.[2][4]

Mechanism of Action: Inhibition of Copper Trafficking and Impact on ATP Production

The primary mechanism of this compound involves the inhibition of Atox1 and CCS, which are essential for delivering copper to cuproenzymes within the cell.[1][2] One of the key processes affected is mitochondrial respiration, specifically the function of Cytochrome c oxidase (COX), a critical enzyme complex in the electron transport chain responsible for the majority of cellular ATP production through oxidative phosphorylation (OXPHOS).[4] COX requires copper as a vital cofactor for its catalytic activity.

By disrupting copper delivery to mitochondria, this compound treatment leads to a significant reduction in COX activity.[4][5] This impairment of the electron transport chain directly results in decreased oxygen consumption and a subsequent drop in cellular ATP levels.[4][5] The reduction in ATP is a key factor in the anti-proliferative effects of this compound on cancer cells.[4] Furthermore, the disruption of mitochondrial function leads to an increase in reactive oxygen species (ROS), contributing to cellular stress and apoptosis.[3][4]

The decrease in cellular ATP levels activates AMP-activated protein kinase (AMPK), a central sensor of cellular energy status.[4] Activated AMPK, in turn, inhibits anabolic pathways such as lipid biosynthesis to conserve energy, further contributing to the suppression of cancer cell growth.[4]

Comparative Performance Data

The following tables summarize the quantitative data on the efficacy of this compound in inhibiting cancer cell proliferation and its impact on cellular ATP levels.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (μM)
H1299Human Lung Cancer~5
K562Leukemia~5
MDA-MB-231Breast Cancer~6
212LNHead and Neck Cancer~7
Canine AbramsOsteosarcoma9.88
Canine D17Osteosarcoma12.57
Human HOSOsteosarcoma5.96
Human MG63Osteosarcoma6.68

Data sourced from multiple studies.[2][4]

Table 2: Effect of this compound on Cellular ATP Levels in H1299 Lung Cancer Cells

TreatmentDurationATP Level Reduction
This compound (10 µM)12 hoursSignificant
Knockdown of Atox1 and CCS12 hoursSignificant
Inactive control compound ZYAT36 (10 µM)12 hoursNo effect

Based on findings from Wang et al., Nature Chemistry, 2015.[4][5]

Comparison with Alternative Compounds

CompoundMechanism of ActionComparative Efficacy against this compound
Cisplatin A platinum-based chemotherapy drug that cross-links DNA, triggering apoptosis.This compound's inhibition of cell proliferation is reported to be as potent as cisplatin in some cancer cell lines.[2] this compound can also sensitize tumor cells to cisplatin.[3]
Tetrathiomolybdate (TM) A copper chelator that reduces systemic copper levels.This compound is more effective at reducing cancer cell proliferation than TM.[2]
DA-PROTAC A small molecule that targets Atox1 and CCS for degradation.Reported to be more effective than this compound in inhibiting the proliferation and migration of triple-negative breast cancer cells (MDA-MB-231).[6]
Elesclomol A copper ionophore that increases intracellular copper levels, leading to ROS-mediated cell death.Acts through a different mechanism by increasing intracellular copper, whereas this compound blocks its trafficking.[3]
Disulfiram An FDA-approved drug that acts as a copper ionophore.Similar to elesclomol, it increases intracellular copper, representing an alternative strategy to exploit copper dependency in cancer cells.[3]

Experimental Protocols

The following are generalized methodologies for key experiments cited in the evaluation of this compound's effect on ATP production.

Measurement of Cellular ATP Levels

A common method for quantifying cellular ATP is through luciferase-based luminescence assays.[7][8][9][10]

  • Cell Seeding: Cancer cells are seeded in a 96-well white microplate at a density of 1,000-10,000 cells per well and allowed to adhere overnight.[9][11]

  • Treatment: Cells are treated with this compound, a vehicle control, or other compounds at desired concentrations for a specified duration (e.g., 12 hours).[4]

  • Lysis and Reagent Addition: A cell lysis reagent is added to each well to release intracellular ATP. Subsequently, a luciferase/luciferin substrate solution is added.[7][8]

  • Luminescence Measurement: The plate is incubated at room temperature for a short period to stabilize the luminescent signal, which is then measured using a luminometer.[7][8]

  • Data Analysis: The luminescence signal is proportional to the ATP concentration. A standard curve using known ATP concentrations is used to quantify the ATP levels in the samples.[8][9]

Cell Viability and Proliferation (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is determined using assays such as the MTT assay.[7]

  • Cell Seeding: Cells are seeded in 96-well plates.

  • Drug Incubation: Cells are incubated with a range of concentrations of this compound for a specified period (e.g., 72 hours).[4]

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Reading: The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength.

  • IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability at each drug concentration, and the IC50 value is determined.

Visualizing the Mechanism of Action

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow.

DC_AC50_Mechanism cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion Copper (Cu+) Copper (Cu+) Ctr1 Ctr1 (Copper Importer) Copper (Cu+)->Ctr1 Enters Cell Atox1/CCS Atox1 / CCS (Copper Chaperones) Ctr1->Atox1/CCS Copper Transfer ROS Increased ROS Atox1/CCS->ROS Disruption leads to COX Cytochrome c Oxidase (COX) Atox1/CCS->COX Copper Delivery This compound This compound This compound->Atox1/CCS Inhibition AMPK AMPK Activation Anabolic Pathways Anabolic Pathways (e.g., Lipid Biosynthesis) AMPK->Anabolic Pathways Inhibition OXPHOS Oxidative Phosphorylation (OXPHOS) COX->OXPHOS Drives ATP Reduced ATP Production OXPHOS->ATP Leads to ATP->AMPK Reduction activates

Caption: Mechanism of this compound in disrupting ATP production.

ATP_Assay_Workflow Start Start Seed_Cells 1. Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells 2. Treat with this compound and Controls Seed_Cells->Treat_Cells Incubate 3. Incubate for Specified Duration Treat_Cells->Incubate Lyse_Cells 4. Add Lysis Reagent to Release ATP Incubate->Lyse_Cells Add_Substrate 5. Add Luciferase/ Luciferin Substrate Lyse_Cells->Add_Substrate Measure_Luminescence 6. Measure Luminescence Add_Substrate->Measure_Luminescence Analyze_Data 7. Quantify ATP Levels using Standard Curve Measure_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for measuring cellular ATP levels.

References

DC_AC50: A Comparative Analysis of its Impact on Cancer and Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the small molecule DC_AC50's effects on various cancer and normal cell lines. The data presented is compiled from multiple preclinical studies and aims to offer an objective overview of its therapeutic potential and selectivity.

Mechanism of Action: Targeting Copper Trafficking

This compound functions as a selective inhibitor of copper transport in cancer cells.[1] It specifically targets the copper chaperone proteins Atox1 and CCS, preventing them from delivering copper ions to enzymes crucial for cellular processes.[1] Cancer cells exhibit a higher dependency on these chaperones, making them more susceptible to the effects of this compound.[1] This targeted inhibition leads to an accumulation of intracellular copper, which in turn elevates levels of reactive oxygen species (ROS) and disrupts cellular energy production by reducing ATP levels, ultimately leading to cancer cell death.[2][3][4]

Summary of Quantitative Data

The following tables summarize the in vitro efficacy of this compound across a range of cell lines.

Table 1: Comparative IC50 Values of this compound

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineTypeIC50 (µM)Reference
Cancer Cell Lines
H1299Lung Cancer~5-10[3]
K562Leukemia~5-10[3]
MDA-MB-231Breast Cancer~5-10[3]
212LNHead and Neck Cancer~5-10[3]
HOSHuman Osteosarcoma5.96[5]
MG63Human Osteosarcoma6.68[5]
Canine AbramsCanine Osteosarcoma9.88[5]
Canine D1Canine Osteosarcoma12.57[5]
Normal Cell Lines
PIG1Immortalized MelanocyteMinimal Effect[3]
HDFDermal FibroblastsMinimal Effect[3]
HaCaTImmortalized KeratinocyteMinimal Effect[3]
BEAS-2BNormal Lung EpithelialMinimal Effect[5]
MCF-10ANormal Breast EpithelialMinimal Effect[5]

Table 2: Effect of this compound on Cell Viability and Apoptosis

This table presents data on the impact of this compound on the survival and programmed cell death of cancer cells.

Cell LineConcentration (µM)Effect on Cell ViabilityApoptosis InductionReference
H1299 (Lung Cancer)10Significant reductionIncreased ROS, but not significant apoptosis[2][3]
HCC (Hepatocellular Carcinoma)Not SpecifiedDecreasedIncreased[6]
Osteosarcoma CellsNot SpecifiedReducedPotentiated carboplatin-induced apoptosis

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with solvent) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V Staining)

Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.

Protocol:

  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Cell Harvesting: After the desired incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell dissociation agent like trypsin.

  • Washing: Wash the collected cells twice with cold PBS by centrifugation.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 1-2 µL of propidium iodide (PI) solution (to distinguish necrotic cells).

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic.

Signaling Pathways and Visualizations

This compound's mechanism of action involves the modulation of key signaling pathways that regulate cell survival, proliferation, and metabolism.

This compound Mechanism of Action

DC_AC50_Mechanism cluster_extracellular Extracellular cluster_cell Cancer Cell Copper Copper CTR1 CTR1 Copper->CTR1 Enters Cell Atox1 Atox1 CTR1->Atox1 Cu Transfer CCS CCS CTR1->CCS Cu Transfer Increased ROS Increased ROS Mitochondria Mitochondria Atox1->Mitochondria CCS->Mitochondria This compound This compound This compound->Atox1 Inhibits This compound->CCS Inhibits Cell Death Cell Death Increased ROS->Cell Death Reduced ATP Reduced ATP Reduced ATP->Cell Death Mitochondria->Reduced ATP Dysfunction

Caption: this compound inhibits copper chaperones, leading to ROS and cell death.

Experimental Workflow for this compound Evaluation

Experimental_Workflow Start Start Cell_Culture Cancer & Normal Cell Lines Start->Cell_Culture Treatment Treat with this compound (Dose-Response) Cell_Culture->Treatment Assays Perform Assays Treatment->Assays Viability Cell Viability (MTT Assay) Assays->Viability Apoptosis Apoptosis (Annexin V Staining) Assays->Apoptosis ROS ROS Production Assays->ROS Data_Analysis Data Analysis (IC50, % Apoptosis) Viability->Data_Analysis Apoptosis->Data_Analysis ROS->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: Workflow for assessing this compound's effects on cell lines.

This compound's Impact on Signaling Pathways

Signaling_Pathways This compound This compound Inhibit_Atox1_CCS Inhibition of Atox1/CCS This compound->Inhibit_Atox1_CCS Increased_ROS Increased ROS Inhibit_Atox1_CCS->Increased_ROS Reduced_ATP Reduced ATP Inhibit_Atox1_CCS->Reduced_ATP PI3K_AKT_Inhibition PI3K/AKT Pathway Inhibition Increased_ROS->PI3K_AKT_Inhibition AMPK_Activation AMPK Activation Reduced_ATP->AMPK_Activation Cell_Proliferation_Inhibition Inhibition of Cell Proliferation AMPK_Activation->Cell_Proliferation_Inhibition PI3K_AKT_Inhibition->Cell_Proliferation_Inhibition Apoptosis_Induction Induction of Apoptosis PI3K_AKT_Inhibition->Apoptosis_Induction

Caption: this compound modulates AMPK and PI3K/AKT pathways in cancer cells.

References

The Role of ATOX1 in DC_AC50-Induced Cell Cycle Arrest: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the mechanisms underlying DC_AC50-induced cell cycle arrest, with a central focus on the pivotal role of the copper chaperone ATOX1. We will explore the effects of both the pharmacological inhibition of ATOX1 by this compound and its genetic knockdown, presenting supporting experimental data and detailed protocols to facilitate further research in this area.

Introduction to ATOX1 and this compound

Antioxidant protein 1 (ATOX1) is a copper chaperone that plays a crucial role in intracellular copper homeostasis by delivering copper ions to copper-transporting ATPases in the trans-Golgi network. Beyond its chaperone function, emerging evidence has implicated ATOX1 in the regulation of cell proliferation and cell cycle progression. It has been reported to act as a copper-dependent transcription factor that can modulate the expression of key cell cycle regulators like cyclin D1.[1]

This compound is a small molecule inhibitor that has been identified as a dual inhibitor of the copper chaperones ATOX1 and CCS.[2] By binding to ATOX1, this compound disrupts copper trafficking, leading to an accumulation of intracellular copper and the induction of reactive oxygen species (ROS).[3][4] This disruption of copper homeostasis has been shown to have potent anti-proliferative effects in various cancer cell lines, making this compound a compound of significant interest in cancer research.[2][4]

Confirming the Role of ATOX1 in this compound-Induced Cell Cycle Arrest

The anti-proliferative effects of this compound are intrinsically linked to its inhibition of ATOX1 and the subsequent impact on the cell cycle. Studies have demonstrated that treatment with this compound leads to a significant cell cycle arrest. This effect is corroborated by experiments involving the genetic knockdown of ATOX1, which also results in cell cycle dysregulation, thereby confirming ATOX1 as a key mediator of this compound's cellular effects.

Comparative Analysis of Cell Cycle Arrest: this compound vs. ATOX1 Knockdown

To understand the specific role of ATOX1 in cell cycle control, a comparison between the effects of its pharmacological inhibition by this compound and its genetic suppression via siRNA or shRNA is crucial.

Treatment/InterventionObserved Effect on Cell CycleKey Molecular ChangesReference
This compound Treatment Dose-dependent cell cycle arrest.Decreased expression of phospho-histone H3.[2][2]
ATOX1 Knockdown (siRNA/shRNA) G1-S phase transition arrest or G2 phase arrest.Decreased cyclin D1 levels,[5] decreased cyclin B1 levels, and increased p27KIP1 levels.[5][5]
Combined this compound and ATOX1 Knockdown Enhanced anti-proliferative effect and cell cycle arrest.Not explicitly detailed, but potentiation of this compound's effects is observed.[5][5]

The data clearly indicates that both the chemical inhibition and genetic silencing of ATOX1 lead to a halt in cell cycle progression. The enhanced effect seen with the combination of this compound and ATOX1 knockdown strongly suggests that ATOX1 is a primary target through which this compound exerts its anti-proliferative activity.

Signaling Pathway of ATOX1 in Cell Cycle Regulation

The following diagram illustrates the proposed signaling pathway through which ATOX1 influences cell cycle progression. Disruption of this pathway by this compound is a key mechanism of its anti-cancer activity.

ATOX1_Cell_Cycle_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Copper Copper Ions ATOX1 ATOX1 Copper->ATOX1 Binds ATP7A_B ATP7A/B ATOX1->ATP7A_B Delivers Copper ATOX1_n ATOX1 ATOX1->ATOX1_n Translocates This compound This compound This compound->ATOX1 Inhibits CyclinD1_promoter Cyclin D1 Promoter ATOX1_n->CyclinD1_promoter Binds CyclinD1_gene Cyclin D1 Gene CyclinD1_promoter->CyclinD1_gene Activates CyclinD1_protein Cyclin D1 CyclinD1_gene->CyclinD1_protein Expresses CDK4_6 CDK4/6 CyclinD1_protein->CDK4_6 Activates Rb Rb CDK4_6->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb pRb pRb->E2F Releases G1_S_transition G1/S Transition E2F->G1_S_transition Promotes Experimental_Workflow start Cancer Cell Line treatment Treatment Groups: 1. Vehicle Control 2. This compound 3. siRNA Control 4. siRNA ATOX1 start->treatment harvest Cell Harvesting at Specified Time Points treatment->harvest analysis Downstream Analysis harvest->analysis flow Cell Cycle Analysis (Flow Cytometry) analysis->flow western Protein Expression Analysis (Western Blot) analysis->western results Comparative Analysis of Cell Cycle Distribution and Protein Levels flow->results western->results

References

Validating DC_AC50 Binding: A Comparative Guide to FRET-Based Screening and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, rigorously validating the binding of a small molecule to its target protein is a critical step in the drug discovery pipeline. This guide provides a comprehensive comparison of the Förster Resonance Energy Transfer (FRET)-based screening method for validating the binding of DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS, with alternative biophysical techniques.[1][2][3][4] Experimental data, detailed protocols, and illustrative diagrams are presented to aid in the selection of the most appropriate validation method.

FRET-Based Screening for this compound Binding

A study by Wang et al. (2015) successfully employed a FRET-based assay to determine the binding affinity of this compound to its targets, Atox1 and CCS.[1][5][6] This method leverages the intrinsic fluorescence of this compound and the tryptophan/tyrosine residues within the target proteins.

Signaling Pathway and FRET Mechanism

The binding of this compound to Atox1 or CCS brings the intrinsically fluorescent small molecule into close proximity with tryptophan (Trp) or tyrosine (Tyr) residues in the protein. These amino acids act as donor fluorophores, and this compound acts as the acceptor. Upon excitation of the donor fluorophores, non-radiative energy transfer occurs to the acceptor (this compound), resulting in a measurable FRET signal.

FRET_Mechanism cluster_protein Protein (Atox1/CCS) cluster_ligand Ligand Donor Trp/Tyr Residues (Donor) Acceptor This compound (Acceptor) Donor->Acceptor FRET Donor_Emission Donor Emission (335/350 nm) Donor->Donor_Emission Fluorescence FRET_Signal Acceptor Emission (494 nm) Acceptor->FRET_Signal Sensitized Emission Excitation Excitation Light (278 nm) Excitation->Donor Absorption

FRET mechanism for this compound binding.
Experimental Workflow

The general workflow for a FRET-based binding assay involves the titration of the ligand (this compound) into a solution containing the target protein and measuring the resulting change in fluorescence.

FRET_Workflow A Prepare Protein Solution (Atox1 or CCS) C Mix Protein and this compound A->C B Prepare this compound Serial Dilutions B->C D Incubate C->D E Measure Fluorescence (Excitation at 278 nm, Emission Scan) D->E F Data Analysis (Calculate Kd) E->F

General workflow for the FRET-based binding assay.

Comparison of Binding Validation Methods

While FRET is a powerful technique, other methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are also widely used to validate protein-ligand interactions. The choice of method often depends on factors like sample consumption, throughput, and the specific information required.

FeatureFRET-Based AssaySurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Measures distance-dependent energy transfer between a donor and acceptor fluorophore.Detects changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[7][8][9]Measures the heat released or absorbed during a binding event.[10][11]
This compound Binding Data (Kd) Atox1: ~6.8 µM, CCS: ~8.2 µM[1][5][6]Confirmed binding to Atox1 and CCS, but specific Kd not reported.[5]No published data for this compound.
Throughput HighMedium to High[9]Low to Medium
Sample Consumption LowLow to MediumHigh
Labeling Requirement Can be label-free if intrinsic fluorophores are utilized (as with this compound).[5][6]Label-free.[9]Label-free.[10]
Kinetic Information (kon, koff) Can be adapted for kinetics (kinFRET).Yes, provides real-time kinetics.[9]No
Thermodynamic Information (ΔH, ΔS) NoCan be determined with temperature variation studies.Yes, provides a complete thermodynamic profile.[10][11]
Strengths High sensitivity, suitable for HTS, homogenous format.Real-time data, high sensitivity, versatile.[9]In-solution measurement, provides thermodynamic data, no immobilization required.[10][11]
Limitations Potential for interference from fluorescent compounds, requires spectral overlap.Immobilization can affect protein activity, potential for non-specific binding.[9]High sample consumption, sensitive to buffer mismatches.

Detailed Experimental Protocols

FRET-Based Assay for this compound Binding

This protocol is based on the methodology described by Wang et al. (2015).[5][6]

1. Materials:

  • Purified Atox1 or full-length CCS protein.

  • This compound small molecule.

  • Assay Buffer: 50 mM HEPES, 200 mM NaCl, 1 mM DTT, pH 7.1.[5][6]

  • DMSO for dissolving this compound.

  • Fluorometer capable of measuring fluorescence emission spectra.

2. Procedure:

  • Prepare a 1 µM solution of Atox1 or CCS in the assay buffer.[5][6]

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • In a quartz cuvette, add the 1 µM protein solution.

  • Sequentially add increasing concentrations of this compound (e.g., 1-100 µM) to the protein solution.[5][6]

  • After each addition of this compound, gently mix and incubate for a short period to allow binding to reach equilibrium.

  • Set the fluorometer to an excitation wavelength of 278 nm to excite the tryptophan and tyrosine residues in the protein.[5][6]

  • Record the fluorescence emission spectrum from approximately 300 nm to 600 nm.

  • Observe the decrease in the protein's fluorescence emission peak (around 335 nm for Atox1 and 350 nm for CCS) and the increase in this compound's emission peak at 494 nm.[5][6]

3. Data Analysis:

  • Correct the fluorescence data for buffer background and any inner filter effects if necessary.

  • Plot the change in fluorescence intensity at the donor or acceptor emission wavelength as a function of the this compound concentration.

  • Fit the resulting binding curve to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).

Surface Plasmon Resonance (SPR) Assay (General Protocol)

This is a general protocol for validating small molecule-protein interactions.

1. Materials:

  • SPR instrument and sensor chips (e.g., CM5).

  • Purified protein (ligand).

  • Small molecule (analyte).

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5).

  • Running buffer (e.g., HBS-EP+).

  • Amine coupling kit (EDC, NHS).

  • Regeneration solution (e.g., low pH glycine or high salt solution).

2. Procedure:

  • Equilibrate the sensor chip with running buffer.

  • Activate the sensor surface using a freshly prepared mixture of EDC and NHS.

  • Immobilize the protein onto the sensor surface by injecting the protein solution in the immobilization buffer.

  • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Prepare a series of dilutions of the small molecule in the running buffer.

  • Inject the small molecule solutions over the immobilized protein surface at a constant flow rate, starting with the lowest concentration.

  • After each injection, allow for a dissociation phase where running buffer flows over the surface.

  • If necessary, inject the regeneration solution to remove any remaining bound analyte.

3. Data Analysis:

  • Reference-subtract the sensorgrams to correct for bulk refractive index changes.

  • Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Isothermal Titration Calorimetry (ITC) Assay (General Protocol)

This is a general protocol for validating small molecule-protein interactions.

1. Materials:

  • Isothermal titration calorimeter.

  • Purified protein.

  • Small molecule ligand.

  • Dialysis buffer.

2. Procedure:

  • Thoroughly dialyze both the protein and the ligand against the same buffer to minimize buffer mismatch effects.

  • Degas both solutions to prevent air bubbles in the calorimeter.

  • Load the protein solution into the sample cell of the calorimeter.

  • Load the ligand solution into the injection syringe.

  • Perform a series of small, sequential injections of the ligand into the protein solution while maintaining a constant temperature.

  • Record the heat change associated with each injection.

3. Data Analysis:

  • Integrate the heat-flow peaks to obtain the heat released or absorbed per injection.

  • Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting isotherm to a suitable binding model to determine the binding affinity (Ka, from which Kd can be calculated), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.

Logical Comparison of Assay Characteristics

The selection of a binding assay depends on a balance of factors including the specific scientific question, available resources, and the properties of the molecules being studied.

Assay_Comparison cluster_FRET FRET cluster_SPR SPR cluster_ITC ITC FRET_Node High Throughput Homogenous Sensitive High-throughput Screening High-throughput Screening FRET_Node->High-throughput Screening SPR_Node Real-time Kinetics Label-free Versatile Mechanism of Action Studies Mechanism of Action Studies SPR_Node->Mechanism of Action Studies ITC_Node Thermodynamics In-solution Label-free Lead Optimization Lead Optimization ITC_Node->Lead Optimization

Key characteristics and applications of each binding assay.

References

Safety Operating Guide

Proper Disposal of DC_AC50: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of DC_AC50

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, a dual inhibitor of Atox1 and CCS used in cancer research. Adherence to these protocols is critical due to the hazardous nature of the compound.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance, and appropriate personal protective equipment (PPE) should be worn at all times when handling the compound. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, especially the solid form, should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or fumes.[1]

Key Hazard Information for this compound

Hazard ClassificationGHS Hazard StatementPrecautionary Statement (Prevention)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264: Wash hands thoroughly after handling. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Specific Target Organ Toxicity, Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapours/spray. P271: Use only outdoors or in a well-ventilated area.

Data sourced from the this compound Safety Data Sheet.[1]

Experimental Protocols: Step-by-Step Disposal Procedures

The proper disposal of this compound and its associated waste must be carried out in accordance with institutional policies and local hazardous waste regulations. The following procedures provide a general framework for safe disposal.

Disposal of Solid (Neat) this compound

Unused or expired solid this compound is considered hazardous chemical waste.

Methodology:

  • Containerization: Ensure the solid this compound is in its original, tightly sealed container. If the original container is compromised, transfer the waste to a new, compatible, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with a hazardous waste tag that includes the chemical name ("this compound"), the quantity, and the associated hazards (e.g., "Irritant," "Toxic").

  • Storage: Store the labeled container in a designated satellite accumulation area for hazardous waste. This area should be secure and away from incompatible materials.

  • Collection: Arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of this compound Solutions (e.g., in DMSO)

Solutions of this compound, commonly prepared in solvents like Dimethyl Sulfoxide (DMSO), are also to be treated as hazardous waste.

Methodology:

  • Waste Collection: Collect all liquid waste containing this compound in a dedicated, sealed, and chemically compatible waste container. Do not mix with other, incompatible waste streams.

  • Labeling: Clearly label the liquid waste container with "Hazardous Waste," the full names of all chemical components (e.g., "this compound in DMSO"), their approximate concentrations, and the associated hazard warnings.

  • Storage: Keep the container sealed and store it in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Disposal: Contact your institution's EHS for pickup and disposal via a certified hazardous waste management company.

Disposal of Contaminated Labware and PPE

Disposable items that have come into direct contact with this compound are considered contaminated and must be disposed of as hazardous waste.

Methodology:

  • Segregation: At the point of generation, separate contaminated items from non-hazardous waste. This includes items such as:

    • Gloves

    • Pipette tips

    • Wipes

    • Contaminated vials or tubes

  • Containerization: Place all contaminated solid waste into a designated, durable, and leak-proof hazardous waste bag or container. This container should be clearly labeled as "Hazardous Waste" and specify the nature of the contamination (e.g., "Labware contaminated with this compound").

  • Storage: Store the sealed container in the designated satellite accumulation area.

  • Disposal: Arrange for collection by your institution's EHS or a licensed hazardous waste disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of various waste streams generated from the use of this compound.

DC_AC50_Disposal_Workflow This compound Disposal Workflow cluster_generation Waste Generation cluster_procedure Disposal Procedure cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated solid_waste Solid (Neat) this compound start->solid_waste Is it solid? liquid_waste This compound Solution (e.g., in DMSO) start->liquid_waste Is it liquid? contaminated_labware Contaminated Labware & PPE start->contaminated_labware Is it contaminated material? collect_solid Collect in a labeled, sealed hazardous waste container solid_waste->collect_solid collect_liquid Collect in a labeled, sealed liquid hazardous waste container liquid_waste->collect_liquid collect_labware Collect in a labeled, leak-proof hazardous waste bag/container contaminated_labware->collect_labware saa Store in designated Satellite Accumulation Area (SAA) collect_solid->saa collect_liquid->saa collect_labware->saa disposal Arrange for pickup by EHS or licensed hazardous waste contractor saa->disposal

Caption: Logical workflow for the safe disposal of this compound waste streams.

References

Personal protective equipment for handling DC_AC50

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive safety, handling, and disposal protocols for DC_AC50, a dual inhibitor of the copper chaperones Atox1 and CCS. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, stringent adherence to PPE protocols is mandatory.

Recommended Personal Protective Equipment:

Equipment Specification Purpose
Eye Protection Chemical safety goggles or a face shield.Protects eyes from splashes and dust.
Hand Protection Nitrile gloves.Provides a barrier against skin contact.
Respiratory Protection A NIOSH-approved particulate respirator (e.g., N95, FFP2, or FFP3). The specific type should be determined by a risk assessment of the procedure and potential for aerosolization.Prevents inhalation of the powdered compound.
Body Protection A lab coat or chemical-resistant apron.Protects against contamination of personal clothing.

Operational Plan: Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and to prevent accidental exposure.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation risks.

  • Avoid Dust Formation: Take care to avoid the generation of dust when handling the powdered form of the compound.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials.

Experimental Protocol: Preparation of this compound Stock Solution and Cell Treatment

This protocol outlines the steps for preparing a stock solution of this compound and its application in cell culture experiments to assess its effect on cell proliferation.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Cell culture medium appropriate for the cell line being used

  • Cancer cell lines (e.g., H1299, K562, MDA-MB-231)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., MTT, WST-1)

  • Plate reader

Procedure:

  • Stock Solution Preparation:

    • To prepare a 10 mM stock solution, dissolve 4.24 mg of this compound in 1 mL of DMSO.

    • Vortex the solution until the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution aliquots at -20°C or -80°C.

  • Cell Seeding:

    • The day before treatment, seed the cancer cells in a 96-well plate at a density that will allow for logarithmic growth during the experiment. The optimal seeding density will vary depending on the cell line.

  • Cell Treatment:

    • On the day of the experiment, prepare serial dilutions of the this compound stock solution in fresh cell culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10 µM).

    • Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Cell Proliferation Assay:

    • Following the incubation period, assess cell viability using a suitable cell proliferation assay according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the results to determine the dose-dependent effect of this compound on cancer cell proliferation.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound waste, including unused stock solutions, contaminated media, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name "this compound".

  • Disposal Method: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company. Do not pour this compound or its solutions down the drain.

Mechanism of Action of this compound

This compound functions by inhibiting the copper chaperones Atox1 and CCS. This inhibition disrupts intracellular copper homeostasis, leading to a cascade of events that ultimately suppress cancer cell proliferation.

DC_AC50_Mechanism_of_Action cluster_inhibition This compound Action cluster_cellular_effects Cellular Effects cluster_outcome Outcome This compound This compound Atox1_CCS Atox1 & CCS (Copper Chaperones) This compound->Atox1_CCS Inhibits Copper Increased Intracellular Copper Atox1_CCS->Copper ATP Decreased ATP Production Atox1_CCS->ATP MAPK Altered MAPK Signaling (p-ERK1/2 ↓) Atox1_CCS->MAPK ROS Increased Reactive Oxygen Species (ROS) Copper->ROS Proliferation Inhibition of Cancer Cell Proliferation ROS->Proliferation ATP->Proliferation MAPK->Proliferation

Caption: Mechanism of action of this compound in cancer cells.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
DC_AC50
Reactant of Route 2
Reactant of Route 2
DC_AC50

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.